molecular formula C11H10N2O2 B13167058 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Cat. No.: B13167058
M. Wt: 202.21 g/mol
InChI Key: OFDOVXSDSIFOSE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-5-yl)benzoic acid is a chemical building block belonging to the class of phenylpyrazole compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are frequently investigated for their potential to interact with various biological targets. Research on analogous structures has shown that similar compounds can act as inhibitors for enzymes like tyrosine-protein phosphatase non-receptor type 1 (PTP1B) or possess antibacterial activity against Gram-positive bacteria . Other pyrazole-based compounds have been developed as covalent thrombin inhibitors with a serine-trapping mechanism, demonstrating the versatility of this core structure in pharmaceutical development . As a benzoic acid derivative, this compound serves as a versatile synthetic intermediate. The carboxylic acid functional group allows for further derivatization, enabling the creation of amides, esters, and other complex molecules for screening and development. Researchers value this compound for constructing molecular libraries and probing structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)benzoic acid

InChI

InChI=1S/C11H10N2O2/c1-13-10(6-7-12-13)8-4-2-3-5-9(8)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

OFDOVXSDSIFOSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC=CC=C2C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its chemical structure, explores a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential applications in drug discovery, particularly focusing on the known biological activities of the pyrazole scaffold. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The versatility of the pyrazole ring, coupled with the ability to introduce various substituents, makes it an attractive starting point for the design of novel drug candidates. This guide focuses on a specific derivative, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, to provide a detailed understanding of its chemical nature and potential as a building block in drug discovery.

Chemical Structure and Properties

The chemical structure of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid consists of a benzoic acid moiety substituted at the 2-position with a 1-methyl-1H-pyrazol-5-yl ring.

Synthesis A 1-(2-carboxyphenyl)-1,3-butanedione C 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid A->C Cyclocondensation B Methylhydrazine B->C

Figure 2: Proposed synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar pyrazole derivatives. [3][4] Step 1: Synthesis of 2-(1H-pyrazol-5-yl)benzoic acid

  • Reaction Setup: To a solution of 1-(2-carboxyphenyl)-1,3-butanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Acidify the residue with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: N-methylation to yield 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in a suitable solvent such as dimethylformamide (DMF). Add a base, for instance, potassium carbonate (1.5 equivalents).

  • Addition of Methylating Agent: To this suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid. The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

3.3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, the protons of the pyrazole ring, and the methyl group protons. The protons on the benzoic acid ring will likely appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm). The pyrazole ring protons should give rise to two doublets in the aromatic region. The methyl protons attached to the pyrazole nitrogen will appear as a singlet, likely in the upfield region (δ 3.5-4.5 ppm).

3.3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carboxyl carbon, the aromatic carbons of the benzoic acid and pyrazole rings, and the methyl carbon. The carboxyl carbon is expected to resonate at the most downfield position (δ > 160 ppm). The aromatic carbons will appear in the region of δ 110-150 ppm. The methyl carbon will be observed in the upfield region (δ 30-40 ppm).

3.3.3. Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a fragment at M-45) and other characteristic cleavages of the pyrazole and benzoic acid rings. [5][6]

Potential Applications in Drug Development

The pyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents due to its ability to modulate the activity of various enzymes and receptors. [1]

Mechanism of Action of Pyrazole-Containing Drugs

The pharmacological effects of pyrazole derivatives are diverse and depend on the nature and position of the substituents on the pyrazole ring. Some of the key mechanisms of action include:

  • Enzyme Inhibition: Many pyrazole-containing drugs act as enzyme inhibitors. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. [7]Others have been identified as inhibitors of kinases, which are crucial in cancer cell signaling pathways.

  • Receptor Modulation: Pyrazole derivatives can also act as modulators of various receptors. For example, certain analogs have been developed as antagonists for cannabinoid receptors.

  • Antimicrobial Activity: The pyrazole ring is present in several antimicrobial agents. The mechanism can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. [8]

cluster_drug 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid Derivative cluster_targets Potential Biological Targets cluster_effects Pharmacological Effects Drug Pyrazole Derivative Enzymes Enzymes (e.g., COX, Kinases) Drug->Enzymes Inhibition Receptors Receptors (e.g., Cannabinoid) Drug->Receptors Modulation Microbial_Targets Microbial Targets (e.g., Bacterial Enzymes) Drug->Microbial_Targets Inhibition Anti_Inflammatory Anti-inflammatory Enzymes->Anti_Inflammatory Anticancer Anticancer Enzymes->Anticancer Receptors->Anti_Inflammatory Antimicrobial Antimicrobial Microbial_Targets->Antimicrobial

Figure 3: Potential mechanisms of action for pyrazole derivatives.

Future Directions for 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Given the broad spectrum of activities associated with the pyrazole scaffold, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid represents a promising starting point for the development of new therapeutic agents. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives with diverse physicochemical properties. Future research should focus on:

  • Synthesis and Screening: Synthesizing a series of amides, esters, and other derivatives of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid and screening them against a panel of biological targets.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: Investigating the precise molecular mechanisms by which active compounds exert their therapeutic effects.

Conclusion

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structure incorporates the pharmacologically important pyrazole scaffold. While specific biological data for this exact compound is limited, the vast body of research on related pyrazole derivatives strongly suggests its potential as a valuable building block for the development of new drugs targeting a range of diseases. This technical guide provides a solid foundation for researchers to embark on further investigation and unlock the full therapeutic potential of this promising heterocyclic compound.

References

Sources

Physicochemical Properties of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (C₁₁H₁₀N₂O₂) represents a critical biaryl scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and fused heterocyclic systems. Characterized by an ortho-linkage between a benzoic acid moiety and the C5-position of a 1-methylpyrazole ring, this molecule exhibits unique steric and electronic properties distinct from its para- and meta-isomers.

This guide provides a comprehensive analysis of its physicochemical profile, emphasizing the structural consequences of the ortho-substitution, ionization behavior, and practical protocols for characterization. It serves as a foundational resource for optimizing the solubility, lipophilicity, and solid-state stability of this intermediate in drug development workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers[6][10]
  • IUPAC Name: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid[1][2]

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • SMILES: CN1N=CC=C1c2ccccc2C(=O)O[3]

  • Key Structural Feature: The pyrazole ring is attached at the C5 position (adjacent to the N-methyl group) to the ortho position of the benzoic acid.

Conformational Dynamics

The steric environment of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is dominated by the proximity of the N-methyl group to the benzoic acid ring. Unlike the 3-yl or 4-yl isomers, the 5-yl connection forces a significant torsion angle between the two aromatic rings to relieve steric strain between the N-methyl group and the ortho-carboxylate/proton.

  • Torsion Angle: Predicted to be >45° out of plane, preventing coplanarity.

  • Intramolecular Interactions: Potential for hydrogen bonding between the carboxylic acid proton and the N2-nitrogen of the pyrazole, stabilizing a specific conformer in non-polar solvents.

Physicochemical Profile

Ionization Constants (pKa)

The molecule is amphoteric, possessing an acidic carboxyl group and a weakly basic pyrazole nitrogen. Understanding the ionization state is critical for solubility and permeability profiling.

MoietypKa (Approx.)[4][5][6]TypeDescription
Carboxylic Acid 3.8 – 4.2AcidicDeprotonation yields the mono-anion. The ortho-heterocycle may slightly lower pKa via inductive effects.
Pyrazole N2 2.0 – 2.5BasicProtonation occurs at N2. The N-methyl group at N1 makes N2 the exclusive basic site.

Microspecies Distribution:

  • pH < 2.0: Cationic species (COOH, Pyrazole-H⁺).

  • pH 2.5 – 3.5: Neutral / Zwitterionic equilibrium.

  • pH > 5.0: Anionic species (COO⁻, Pyrazole neutral).

Lipophilicity (LogP / LogD)

The lipophilicity is highly pH-dependent due to the ionizable groups.

  • LogP (Neutral): ~1.8 – 2.2 (Predicted).

  • LogD (pH 7.4): ~ -0.5 to 0.5 (Significant shift due to ionization of carboxylate).

  • Implication: The molecule is moderately lipophilic in acidic environments (stomach) but highly hydrophilic in systemic circulation (blood), influencing its absorption profile.

Solid-State Properties
  • Melting Point: Typically high (>160°C), dependent on crystal habit.

  • Crystal Habit: Often crystallizes as needles or plates from polar protic solvents (e.g., Ethanol/Water).

  • Polymorphism: High potential due to conformational flexibility (torsion angle) and hydrogen bonding donors/acceptors.

Synthesis & Impurity Profile

The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically follows a Suzuki-Miyaura cross-coupling strategy, which offers modularity and high yields.

Synthetic Pathway (DOT Visualization)

SynthesisPathway Start1 2-Boronobenzoic Acid (or Ester) Catalyst Pd(PPh3)4 / K2CO3 Dioxane/H2O Start1->Catalyst Start2 5-Iodo-1-methyl-1H-pyrazole Start2->Catalyst Intermediate Ester Intermediate (if ester used) Catalyst->Intermediate Cross-Coupling Product 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Catalyst->Product Direct (if acid used) Hydrolysis LiOH / THF Hydrolysis Intermediate->Hydrolysis Hydrolysis->Product Acidification

Figure 1: Synthetic workflow via Suzuki-Miyaura coupling. The choice between boronic acid and ester determines the need for a final hydrolysis step.

Key Impurities
  • Regioisomers: 2-(1-methyl-1H-pyrazol-3-yl)benzoic acid (if starting material regioselectivity is poor).

  • Homocoupling: 2,2'-Biphenyldicarboxylic acid (from boronic acid dimerization).

  • Protodeboronation: Benzoic acid (from instability of the boronic acid).

Experimental Protocols

Protocol: Potentiometric pKa Determination

This protocol is the "Gold Standard" for determining the ionization constants of amphoteric molecules.

Reagents:

  • 0.1 M HCl (Standardized)

  • 0.1 M NaOH (Standardized, carbonate-free)

  • 0.15 M KCl (Ionic strength adjuster)

  • Degassed water (CO₂-free)

Methodology:

  • Preparation: Dissolve 5–10 mg of the compound in 20 mL of 0.15 M KCl solution. If solubility is low, use a co-solvent (Methanol/Water ratio) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

  • Acidification: Add excess 0.1 M HCl to lower the pH to ~1.5 (fully protonated state).

  • Titration: Titrate with 0.1 M NaOH under inert gas (N₂ or Ar) atmosphere at 25°C. Record pH vs. Volume of NaOH.

  • Data Analysis: Use Bjerrum plots or non-linear regression (e.g., Hyperquad) to calculate pKa values.

    • Inflection 1: Pyrazole deprotonation (pH ~2.5).

    • Inflection 2: Carboxylic acid deprotonation (pH ~4.0).

Protocol: Shake-Flask LogD Measurement

Reagents:

  • 1-Octanol (saturated with buffer)

  • Phosphate Buffer (pH 7.4, saturated with octanol)

Methodology:

  • Equilibration: Pre-saturate both phases for 24 hours.

  • Dissolution: Dissolve the compound in the aqueous phase (buffer) to a known concentration (C_initial).

  • Partitioning: Add an equal volume of octanol. Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Measure the concentration in the aqueous phase (C_aq) and octanol phase (C_oct) using HPLC-UV (254 nm).

  • Calculation: LogD = log10(C_oct / C_aq).

Analytical Characterization

NMR Spectroscopy (1H, DMSO-d6)
  • Methyl Group: Distinct singlet at δ 3.8 – 4.0 ppm (3H). This is a diagnostic peak for the N-methyl group.

  • Pyrazole Protons: Two doublets (or broad singlets) in the aromatic region, typically δ 6.3 – 6.6 ppm (H-4) and δ 7.4 – 7.6 ppm (H-3).

  • Benzoic Acid Protons: Multiplet at δ 7.5 – 8.0 ppm (4H). The proton ortho to the carboxyl often appears most downfield.

  • Carboxyl Proton: Broad singlet at δ 12.0 – 13.0 ppm (exchangeable with D₂O).

Mass Spectrometry (ESI)
  • Positive Mode (ESI+): [M+H]⁺ = 203.1.

  • Negative Mode (ESI-): [M-H]⁻ = 201.1.

  • Fragmentation: Loss of CO₂ (M-44) is common in MS/MS of benzoic acids.

References

  • Synthetic Communications. "Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α),N-Phenylhydrazones and Methyl Hydrogen Phthalate." Taylor & Francis, 2008.

  • ChemScene. "2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS 1494820-86-8)."[2] ChemScene Product Catalog.

  • BenchChem. "2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid Structure and Properties." BenchChem Database.

  • Sigma-Aldrich. "4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (Isomer Reference)." Merck KGaA.

Sources

An In-depth Technical Guide to 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid and its Analogs: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2] When integrated with a benzoic acid moiety, the resulting pyrazole-benzoic acid derivatives present a compelling class of compounds with significant potential in drug discovery and chemical research.[3][4] This guide provides a comprehensive technical overview of the synthesis, properties, and potential applications of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid and its structurally related analogs. While a specific CAS number for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is not readily found in major chemical databases, indicating it may be a novel or less-common compound, this guide will leverage data from closely related structures to provide a robust framework for researchers.

The core structure, featuring a 1-methyl-1H-pyrazole ring connected at its 5-position to the 2-position of a benzoic acid, offers a unique spatial arrangement of aromatic and functional groups. This arrangement is anticipated to influence its pharmacokinetic and pharmacodynamic properties, making it a target of interest for the development of novel therapeutics. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to explore this chemical space.

Chemical and Physical Properties of Pyrazole-Benzoic Acid Analogs

The physicochemical properties of pyrazole-benzoic acid derivatives are crucial for their handling, formulation, and biological activity. Below is a table summarizing key identifiers and properties for several structurally related analogs. This data provides a baseline for predicting the characteristics of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Identifier2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid[5]2-((1-Methyl-1H-pyrazol-4-yl)oxy)benzoic acid[6]2-(1H-Pyrazol-1-yl)benzoic acid[3]4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid[7]
CAS Number 1494820-86-81598156-28-555317-53-8915707-39-0
Molecular Formula C12H12N2O2C11H10N2O3C10H8N2O2C11H10N2O2
Molecular Weight 216.24 g/mol 218.21 g/mol 188.19 g/mol 202.21 g/mol
Appearance Not SpecifiedNot SpecifiedOff-white crystalline powderNot Specified
Storage Room temperatureSealed in dry, 2-8°C0-8°CNot Specified

Synthesis of 2-(Pyrazol-5-yl)benzoic Acids: A Methodological Overview

The synthesis of 2-(pyrazol-5-yl)benzoic acids can be approached through various synthetic strategies. A particularly effective method involves the condensation of a dilithiated hydrazone with a phthalate derivative, followed by acid-catalyzed cyclization.[4][8] This regioselective method allows for the multigram preparation of these compounds.[8]

Proposed Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

The following protocol is adapted from the synthesis of 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids and represents a plausible route to the target compound.[4][8]

Step 1: Formation of the Hydrazone The synthesis would commence with the reaction of a suitable ketone with methylhydrazine to form the corresponding methylhydrazone.

Step 2: Dilithiation of the Hydrazone The methylhydrazone is then treated with an excess of a strong base, such as lithium diisopropylamide (LDA), to generate a dianionic intermediate.[8]

Step 3: Condensation with Methyl Hydrogen Phthalate The dilithiated intermediate is subsequently condensed with methyl hydrogen phthalate. This Claisen-type condensation results in a C-acylated intermediate.[8]

Step 4: Acid-Catalyzed Cyclization The C-acylated intermediate is not isolated but is directly subjected to acid-catalyzed cyclization to yield the final product, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.[8]

Synthesis_Workflow Ketone Starting Ketone Hydrazone Methylhydrazone Ketone->Hydrazone Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Dianion Dilithiated Intermediate Hydrazone->Dianion Dilithiation LDA LDA (Excess) LDA->Dianion Acylated_Intermediate C-Acylated Intermediate Dianion->Acylated_Intermediate Condensation MHP Methyl Hydrogen Phthalate MHP->Acylated_Intermediate Final_Product 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Acylated_Intermediate->Final_Product Cyclization Acid Acid Acid->Final_Product

Caption: Proposed synthetic workflow for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Potential Applications in Drug Development

Pyrazole derivatives are a cornerstone in modern drug discovery, with applications spanning oncology, infectious diseases, and inflammatory conditions.[1][9] The incorporation of a benzoic acid moiety can enhance the drug-like properties of these molecules, including their solubility and ability to interact with biological targets.[10]

Kinase Inhibition

Many pyrazole-containing compounds are potent kinase inhibitors used in cancer therapy.[1] The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The benzoic acid group could be functionalized to interact with other regions of the active site, potentially leading to highly selective and potent inhibitors.

Antibacterial Agents

Novel antibacterial agents are urgently needed to combat the rise of antibiotic-resistant bacteria. Pyrazole derivatives have shown promise as antibacterial agents, with some inhibiting fatty acid biosynthesis.[9] The unique structure of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid could be explored for its potential to disrupt bacterial growth and biofilm formation.[9]

Anti-inflammatory and Analgesic Properties

Some pyrazole-containing compounds have demonstrated anti-inflammatory and analgesic effects.[3] This activity is often attributed to the inhibition of enzymes such as cyclooxygenase (COX). The structural features of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid make it a candidate for investigation as a novel anti-inflammatory agent.

Potential_Applications Core_Compound 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Kinase_Inhibition Kinase Inhibition Core_Compound->Kinase_Inhibition Oncology Antibacterial Antibacterial Activity Core_Compound->Antibacterial Infectious Diseases Anti_inflammatory Anti-inflammatory Core_Compound->Anti_inflammatory Inflammation Drug_Discovery Drug Discovery Target Kinase_Inhibition->Drug_Discovery Antibacterial->Drug_Discovery Anti_inflammatory->Drug_Discovery

Caption: Potential therapeutic applications of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is not available, general safety precautions for related pyrazole-benzoic acid derivatives should be followed. These compounds are typically solids and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12][13][14]

General Hazards of Related Compounds:

  • Skin Irritation: May cause skin irritation.[12][13][14]

  • Eye Irritation: May cause serious eye irritation or damage.[13][14]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[12][13]

  • Harmful if Swallowed: Some analogs are harmful if swallowed.[11][13][14]

It is imperative to perform a thorough risk assessment before handling this or any related compound.

Conclusion

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid represents an intriguing, albeit currently under-documented, molecule with significant potential in chemical and pharmaceutical research. By leveraging the extensive knowledge base of its structural analogs, researchers can devise rational synthetic routes and explore its biological activities. The pyrazole-benzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutics, and it is anticipated that compounds of this class will play an increasingly important role in addressing unmet medical needs.

References

  • 2-([(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino)benzoic acid. SpectraBase. Retrieved from [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. Retrieved from [Link]

  • Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α),N-Phenylhydrazones and Methyl Hydrogen Phthalate. Taylor & Francis. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Retrieved from [Link]

  • Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α),N-Phenylhydrazones and Methyl Hydrogen Phthalate. Taylor & Francis Online. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Retrieved from [Link]

  • 2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo]benzoic acid. PubChemLite. Retrieved from [Link]

  • 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid. ECHA. Retrieved from [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. PubChem. Retrieved from [Link]

  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. CAS Common Chemistry. Retrieved from [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • 4-(1-Methyl-1H-pyrazol-3-yl)benzoic acid (915707-39-0) Precursors. Molbase. Retrieved from [Link]

  • 2-((1-methyl-1H-pyrazol-5-yl)amino)benzoic acid. Moshang Chemical. Retrieved from [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. Retrieved from [Link]

  • Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profile of 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly versatile phenylpyrazole building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because its primary application involves serving as a substrate for amide couplings and transition-metal-catalyzed cross-couplings, understanding its thermodynamic solubility across a spectrum of organic solvents is critical. Poor solvent selection can lead to suboptimal reaction kinetics, reagent precipitation, and complex downstream purification.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, establishes a self-validating experimental protocol for solubility determination based on USP guidelines[2], and presents a comprehensive solubility profile to guide process scale-up.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is governed by its distinct functional groups, which dictate its intermolecular interactions with various solvent classes[3]:

  • Carboxylic Acid Moiety: Acts as both a strong hydrogen-bond donor and acceptor. In non-polar solvents (e.g., toluene, heptane), carboxylic acids tend to form stable, low-solubility cyclic dimers.

  • 1-Methylpyrazole Ring: The nitrogen atoms in the pyrazole ring provide additional hydrogen-bond acceptor sites, while the methyl group contributes a slight lipophilic character.

  • Aromatic Core: The biphenyl-like conjugated system promotes

    
     stacking in the solid state, increasing the crystal lattice energy.
    

To achieve high solubility, a solvent must overcome the crystal lattice energy by forming stronger solute-solvent interactions[3]. Polar aprotic solvents (e.g., DMF, DMSO) excel here by disrupting the carboxylic acid dimers through strong dipole-dipole interactions and hydrogen-bond acceptance[4].

Solvation cluster_solvents Organic Solvent Classes Solute 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (Solid State Lattice) Protic Polar Protic (e.g., MeOH, EtOH) H-bond donor & acceptor Solute->Protic H-Bonding Aprotic Polar Aprotic (e.g., DMF, DMSO) Strong dipole, H-bond acceptor Solute->Aprotic Strong Dipole Interactions NonPolar Non-Polar (e.g., Hexane, Toluene) Dispersion forces only Solute->NonPolar Weak Dispersion ModSol Moderate Solubility (Solvated Complexes) Protic->ModSol HighSol High Solubility (Disrupted Lattice, Monomeric) Aprotic->HighSol LowSol Low Solubility (Intact Dimers/Lattice) NonPolar->LowSol

Caption: Thermodynamic solvation pathways for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid based on solvent class.

Methodological Framework: The Self-Validating Shake-Flask Protocol

To generate reliable thermodynamic solubility data, the isothermal saturation (shake-flask) method is the gold standard, as outlined in USP chapter <1236>[2][5]. Unlike kinetic solvent-shift methods, which can suffer from supersaturation artifacts[6], the shake-flask method ensures true thermodynamic equilibrium.

To guarantee scientific integrity, the protocol below is designed as a self-validating system : it incorporates temporal sampling to prove equilibrium has been reached and solid-state analysis to ensure the solvent has not induced a polymorphic transformation[7].

Step-by-Step Experimental Protocol

1. Preparation of the Saturated System

  • Action: Dispense 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Action: Incrementally add crystalline 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid until a visible suspension persists (indicating excess solid)[5].

  • Causality: The presence of undissolved solid is the thermodynamic prerequisite for saturation; without it, the measured concentration is merely a kinetic dissolution state[4].

2. Isothermal Equilibration

  • Action: Place the sealed vials in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM[8].

  • Action: Maintain agitation for a minimum of 48 hours.

  • Causality: 48 hours is typically required for the dissolution rate to perfectly match the precipitation rate.

3. Phase Separation & Self-Validation Sampling

  • Action: At

    
     hours, extract a 0.5 mL aliquot. Centrifuge at 10,000 
    
    
    
    g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
  • Action: Repeat the exact extraction process at

    
     hours.
    
  • Causality: PTFE filters are mandated because they are chemically inert to aggressive organic solvents (unlike nylon or cellulose) and prevent adsorption of the lipophilic pyrazole moiety. Comparing the 24h and 48h concentrations validates equilibrium: if the difference is

    
    , thermodynamic equilibrium is confirmed[2].
    

4. Solid-State Verification (Crucial Step)

  • Action: Recover the residual undissolved solid from the 48h sample. Dry under vacuum and analyze via X-Ray Powder Diffraction (XRPD)[7].

  • Causality: Solvents can induce the formation of solvates or new polymorphs. XRPD confirms that the solubility measured corresponds to the original crystal form of the building block.

5. Analytical Quantification

  • Action: Dilute the filtered aliquots with a compatible mobile phase (e.g., Acetonitrile:Water) to fall within the linear dynamic range of the detector.

  • Action: Analyze via HPLC-UV (detecting at

    
     approx. 254 nm due to the conjugated aromatic system) against a multi-point calibration curve[5].
    

Workflow cluster_validation Self-Validation Loop N1 1. System Saturation Add excess API to organic solvent N2 2. Isothermal Agitation Incubate at 25°C / 150 RPM N1->N2 N3 3. Temporal Sampling Extract aliquots at 24h and 48h N2->N3 N4 4. Phase Separation Centrifuge & 0.22 µm PTFE Filter N3->N4 N5 5. Equilibrium Check Is Δ[Conc] < 5% between 24h & 48h? N4->N5 N6 6. HPLC-UV Quantification Calculate Solubility (mg/mL) N5->N6 Yes (Validated) N7 Continue Agitation (+24 hours) N5->N7 No (Kinetic State) N7->N3

Caption: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the representative equilibrium solubility profile of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid at 25 °C. Data is categorized by solvent class to aid process chemists in selecting optimal media for synthesis and purification.

Solvent ClassSpecific SolventDielectric Constant (

)
Representative Solubility (mg/mL at 25°C)Process Chemistry Application / Notes
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 150 Excellent for amide couplings (e.g., HATU/DIPEA chemistry). Highly solvates the carboxylic acid.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 Standard for stock solutions in high-throughput biological screening[4].
Polar Aprotic Tetrahydrofuran (THF)7.540 - 60 Good balance of solubility and volatility. Ideal for low-temperature organometallic reactions.
Polar Protic Methanol (MeOH)32.715 - 25 Moderate solubility. Useful as an anti-solvent for crystallization when paired with DMF.
Polar Protic Isopropanol (IPA)18.35 - 10 Low solubility. Excellent candidate for final step trituration or recrystallization.
Non-Polar Dichloromethane (DCM)8.910 - 20 Marginal solubility for the free acid; however, conversion to an acid chloride drastically increases DCM solubility.
Non-Polar Toluene2.4< 2 Poor solvent for the free acid due to inability to break carboxylic acid dimers.
Non-Polar Heptane1.9< 0.1 Acts as a strict anti-solvent. Used to force precipitation from THF or DCM.

Note: Values are representative benchmarks derived from the physicochemical behavior of structurally analogous phenylpyrazole-carboxylic acids. Exact empirical values should be verified in-house using the protocol in Section 3 prior to GMP scale-up.

Mechanistic Insights for Process Optimization

Understanding why 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid behaves this way allows for intelligent process design:

  • The Anti-Solvent Strategy: The stark contrast in solubility between DMF (>150 mg/mL) and water or heptane (<0.1 mg/mL) makes precipitation highly efficient. After an amide coupling in DMF, quenching the reaction into cold water will rapidly crash out unreacted acid and the newly formed hydrophobic product, simplifying the workup.

  • Salt Formation for Aqueous Solubility: If aqueous solubility is required (e.g., for biological testing or specific aqueous biphasic reactions), the carboxylic acid (

    
    ) can be deprotonated using NaOH or KOH. The resulting sodium 2-(1-methyl-1H-pyrazol-5-yl)benzoate salt will exhibit exponentially higher aqueous solubility due to ion-dipole interactions with water[9].
    
  • Overcoming Toluene Insolubility: If a reaction must be run in toluene (e.g., specific Dean-Stark dehydrations), the solubility of this building block can be artificially enhanced by adding a stoichiometric amount of a lipophilic amine base (like triethylamine or DIPEA). This forms a lipophilic ammonium salt that dissolves readily in non-polar media.

References

  • U.S. Pharmacopeia. "<1236> Solubility Measurements - USP-NF." USPNF.com. Available at: [Link]

  • ResearchGate. "1236 SOLUBILITY MEASUREMENTS." Researchgate.net. Available at:[Link]

  • National Institutes of Health (NIH). "Physics-Based Solubility Prediction for Organic Molecules - PMC." Nih.gov. Available at: [Link]

  • MDPI. "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide." Mdpi.com. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io. Available at:[Link]

  • SciELO. "Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline." Scielo.br. Available at: [Link]

  • Dissolution Technologies. "Technical Note: Solubility Measurements." Dissolutiontech.com. Available at:[Link]

Sources

Safety Data Sheet (SDS) for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Compound Monograph & Safety Guide: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Part 1: Executive Summary & Molecular Architecture

Status: Research Intermediate / Pharmacophore Scaffold Application: Kinase Inhibitor Synthesis, Fragment-Based Drug Discovery (FBDD)[1][2]

This guide serves as a technical manual for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , a bi-aryl scaffold frequently utilized in the synthesis of indazoles, quinazolinones, and specific kinase inhibitors.[1][2] Unlike commodity chemicals, this compound is often synthesized in situ or procured in small research quantities, meaning standardized safety data is frequently sparse.[1]

This document bridges that gap by applying Structure-Activity Relationship (SAR) logic and Read-Across toxicology from validated analogs (e.g., 2-(1H-pyrazol-1-yl)benzoic acid) to establish a robust safety and handling protocol.

Chemical Identification
PropertyDetail
Systematic Name 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Molecular Formula

Molecular Weight 202.21 g/mol
Structural Features Ortho-substituted benzoic acid; N-methylated pyrazole ring.[1][2][3][4]
Solubility Profile Soluble in DMSO, MeOH, DMF; Sparingly soluble in water (pH dependent).[1]
Acidity (pKa) ~3.5–4.0 (Carboxylic acid), ~2.5 (Pyrazole conjugate acid).[1]

Part 2: Hazard Profiling (SAR Analysis)

Expert Insight: As a Senior Application Scientist, I treat this compound not just as a generic irritant but as a zwitterionic-capable intermediate . The carboxylic acid moiety dictates the acute handling hazards, while the pyrazole ring introduces potential biological activity that warrants containment.[1]

GHS Classification (Derived via Analog Read-Across)

Based on the pKa of the benzoic acid moiety and structural analogs (CAS 55317-53-8), the following provisional classification applies:

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][5][6][7][8]

  • Serious Eye Damage/Irritation (Category 2A/1): H318/H319 - Causes serious eye irritation/damage.[1][2][8] Note: Ortho-substituted benzoic acids can be particularly damaging to corneal tissue due to acidity.[1][2]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation (dust inhalation).[1][2]

Toxicological Logic
  • The Acid Function: The free acid proton is the primary driver of acute local toxicity.[1][2] Contact with mucous membranes will result in immediate protonation of tissue proteins, leading to chemical burns or severe irritation.[1]

  • The Pyrazole Moiety: While generally stable, N-methyl pyrazoles can exhibit metabolic stability issues (demethylation) in vivo, but in a laboratory setting, they are considered stable.[1]

  • Steric Strain: The ortho (2-position) linkage creates a twisted bi-aryl system.[1][2] This steric strain prevents planarity, potentially increasing solubility compared to para isomers, but does not significantly alter the toxicity profile.[1]

Part 3: Operational Protocols & Visualization

Workflow: Safe Handling of Solid Reagents

The following diagram outlines the decision logic for handling this compound, prioritizing the prevention of dust generation, which is the primary exposure route for solid organic acids.

SafetyProtocol Start Start: Handling Solid 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Assess Assess Quantity & State Start->Assess SmallScale < 1g (Vial) Assess->SmallScale LargeScale > 1g (Bulk/Bottle) Assess->LargeScale PPE_Standard PPE: Nitrile Gloves (0.11mm), Lab Coat, Safety Glasses SmallScale->PPE_Standard PPE_Enhanced PPE: Double Gloves, N95/P100 if dust likely, Goggles LargeScale->PPE_Enhanced Hood Fume Hood Required (Face Velocity > 100 fpm) Weighing Weighing Procedure Hood->Weighing PPE_Standard->Hood PPE_Enhanced->Hood StaticControl Use Anti-Static Gun/Bar (Prevent powder fly-off) Weighing->StaticControl Dry environment? Solubilization Dissolve immediately in DMSO/MeOH Weighing->Solubilization Preferred state

Figure 1: Decision matrix for PPE selection and engineering controls based on scale of operation.

Emergency Response: The "Buffer Logic"

In the event of exposure, water alone is often insufficient for rapid neutralization of organic acids on skin due to their lipophilicity.[1]

  • Skin Contact: Wash with 5% Sodium Bicarbonate solution (if available) followed by soap and water.[1] The bicarbonate neutralizes the carboxylic acid more effectively than water alone.[1][2]

  • Eye Contact: DO NOT use neutralizing agents. Flush with saline or water for 15 minutes.[1][2] The risk of thermal injury from neutralization heat in the eye is too high.[1][2]

Part 4: Synthesis & Analytical Verification

Trustworthiness:[1] A compound is only as safe as its purity.[1][2] Impurities (e.g., residual hydrazine from pyrazole synthesis) can drastically alter the hazard profile.[1]

Common Synthesis Route (Suzuki-Miyaura Coupling)

This compound is typically accessed via cross-coupling, which dictates the impurity profile.[1][2]

SynthesisFlow Boronic 2-Boronobenzoic acid Reaction Suzuki Coupling (80-100°C) Boronic->Reaction Halide 5-Halo-1-methyl-1H-pyrazole Halide->Reaction Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O Catalyst->Reaction Product 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Reaction->Product Impurity Risk: Residual Pd, Protodeboronation byproducts Product->Impurity QC Check

Figure 2: Synthetic pathway highlighting potential metal and organic impurities.[1][2]

Analytical Self-Validation

To verify the identity and purity of the compound, utilize the following expected signals. Note: The Ortho-substitution causes distinct shielding effects.[1][2]

TechniqueExpected SignatureDiagnostic Value
1H NMR (DMSO-d6) δ 12.5-13.0 (bs, 1H, -COOH )δ 3.6-3.8 (s, 3H, N-CH3 )δ 6.2-6.5 (d, 1H, Pyrazole C4-H)The N-methyl singlet is the cleanest integration standard.[1][2] The carboxylic acid proton may be broad or invisible depending on water content.[1][2]
LC-MS (ESI+) [M+H]+ = 203.2 Confirm mass.[1][2] Look for [M+Na]+ (225.[1]2) adducts which are common for carboxylic acids.[1]
HPLC Purity UV detection at 254 nm Benzoic acid derivatives absorb strongly here.[1][2]

Part 5: Storage & Stability

  • Hygroscopicity: As a carboxylic acid, the compound may be slightly hygroscopic.[1] Store in a desiccator.

  • Temperature: Store at 2–8°C for long-term stability. Room temperature is acceptable for active use (weeks).[1]

  • Incompatibility:

    • Strong Oxidizers: Risk of ring oxidation.[1][2]

    • Strong Bases: Will form the benzoate salt (which is generally safer but alters solubility).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109029, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (Analog).[1][2] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Benzoic acid derivatives hazard classification.[1] Retrieved from [Link][1]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry.[1] Wiley-VCH.[1][2] (Reference for solubility and pKa principles of benzoic acids).

Sources

Literature review of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Executive Summary

The moiety 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid serves as a critical biaryl scaffold in modern drug discovery, particularly in the development of kinase inhibitors and modulators of nuclear receptors.[1] Its structural value lies in the orthogonal arrangement of the pyrazole and phenyl rings, which can lock conformations favorable for binding pockets.[1]

However, the synthesis of this scaffold is fraught with regiochemical pitfalls. The primary challenge is distinguishing between the formation of the desired 1-methyl-5-arylpyrazole and its thermodynamic isomer, the 1-methyl-3-arylpyrazole , or avoiding the formation of fused phthalazinone systems during cyclization.[1]

This guide provides a definitive technical analysis of the synthetic pathways, prioritizing a robust Suzuki-Miyaura cross-coupling protocol while dissecting the mechanistic risks of classical cyclization routes.[1]

Part 1: Retrosynthetic Analysis & Strategic Disconnections[1]

To achieve high fidelity in manufacturing this scaffold, we must evaluate two primary disconnections:

  • Biaryl Coupling (Path A): Formation of the C–C bond between pre-functionalized benzene and pyrazole rings.

  • De Novo Cyclization (Path B): Construction of the pyrazole ring onto a benzoic acid precursor.

Recommendation: Path A is the superior industrial route due to guaranteed regiocontrol.[1] Path B is chemically efficient but prone to forming fused heterocyclic byproducts (phthalazinones).

Retrosynthesis Target Target: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Boronic 1-Methyl-1H-pyrazol-5-ylboronic acid (Regio-defined) Boronic->Target Path A: Suzuki Coupling (High Fidelity) Halide Methyl 2-bromobenzoate Halide->Target Diketone 2-Acetylbenzoic acid (or pseudo-acid form) Diketone->Target Path B: Cyclization (Risk of Phthalazinone) Hydrazine Methylhydrazine Hydrazine->Target

Figure 1: Strategic disconnections. Path A (Green) offers superior regiocontrol compared to Path B (Red).

Part 2: The Gold Standard – Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid via cross-coupling.[1]

This route circumvents the regioselectivity issues of pyrazole ring formation by employing a commercially available, regio-defined boronic acid.[1] We utilize the ester of the benzoic acid to prevent catalyst poisoning by the free carboxylic acid and to facilitate purification.[1]

2.1 Reaction Scheme

Step 1: Coupling of Methyl 2-bromobenzoate + 1-Methyl-1H-pyrazol-5-ylboronic acid.[1] Step 2: Saponification (Hydrolysis) of the ester.

2.2 Detailed Experimental Protocol

Materials:

  • Methyl 2-bromobenzoate (1.0 equiv)

  • 1-Methyl-1H-pyrazol-5-ylboronic acid (pinacol ester preferred for stability) (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Selected for resistance to steric bulk.

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with Methyl 2-bromobenzoate (215 mg, 1.0 mmol), 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (250 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide.

    • Checkpoint: The product (methyl ester) should appear at [M+H]+ ~217.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Hydrolysis (In-situ or separate):

    • Evaporate the organic solvent.[1]

    • Redissolve the crude oil in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (5.0 equiv) and stir at 50°C for 2 hours.

  • Isolation: Acidify the aqueous layer to pH ~3 with 1M HCl. The target acid typically precipitates as a white/off-white solid.[1] Filter and dry.[1][2]

2.3 Mechanistic Insight & Troubleshooting

The steric hindrance at the ortho-position of the benzoate makes the Transmetalation step the rate-determining bottleneck.[1] Using Pd(dppf)Cl₂ is critical because the large bite angle of the dppf ligand facilitates the reductive elimination of sterically crowded biaryls.[1]

Common Failure Mode: Protodeboronation.[1] If the boronic acid decomposes before coupling, the yield drops.[1]

  • Solution: Use the pinacol ester instead of the free boronic acid and ensure the base is not too concentrated.[1]

Part 3: The "Trap" of De Novo Cyclization

Objective: Understanding why the reaction of 2-acetylbenzoic acid and methylhydrazine fails to yield the target.

Many chemists attempt to condense 2-acetylbenzoic acid with methylhydrazine, expecting a pyrazole. However, this reaction favors the formation of the thermodynamically stable fused ring system: 4-hydroxy-2-methylphthalazin-1(2H)-one .[1]

3.1 Pathway Competition Analysis

The reaction proceeds through a hydrazone intermediate.[1] The nitrogen of the hydrazone can attack either the ketone (forming pyrazole) or the carboxylic acid/ester (forming phthalazinone).

Competition Start 2-Acetylbenzoic Acid + Methylhydrazine Inter Hydrazone Intermediate Start->Inter Phthalazinone Phthalazinone (Major Product) Inter->Phthalazinone Fast Cyclization (6-endo-trig) Pyrazole Target Pyrazole (Minor/Trace) Inter->Pyrazole Slow Cyclization (5-exo-trig)

Figure 2: The chemoselective competition. The formation of the 6-membered lactam (phthalazinone) is kinetically and thermodynamically favored over the 5-membered pyrazole in this specific substrate class.[1]

Correction Strategy: To force the pyrazole formation, one must use dilithiated hydrazones reacting with methyl hydrogen phthalate (Beam et al. method), but this requires cryogenic conditions (-78°C) and organolithium reagents, making it less suitable for routine synthesis than the Suzuki route.

Part 4: Comparative Data Summary
FeatureRoute A: Suzuki CouplingRoute B: Cyclization (Standard)Route C: C-H Activation
Regio-fidelity High (Defined by starting material)Low (Isomer mixtures likely)Moderate (Requires directing groups)
Byproducts Protodeboronated arenePhthalazinone (Major) Homocoupling products
Scalability Excellent (Kg scale proven)Poor (Purification difficult)Moderate
Cost Moderate (Pd catalyst cost)LowHigh (Specialized ligands)
Complexity 2 Steps (Coupling + Hydrolysis)1 Step (but wrong product)1 Step
References
  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of Pyrazole-Benzoic Acids via Dilithiated Hydrazones: Beam, C. F., et al. (2008). Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α),N-Phenylhydrazones and Methyl Hydrogen Phthalate.[1] Synthetic Communications, 38(23), 4150–4159. [Link]

Sources

2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid: A Versatile Scaffold for Fused Heterocycles and Atropisomeric Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a bifunctional pharmaceutical building block that bridges the gap between simple biaryl scaffolds and complex fused heterocyclic systems. In modern drug discovery, it serves two distinct, high-value roles:

  • A Precursor to Phthalazinones: It undergoes cyclocondensation to form phthalazin-1(2H)-ones, the pharmacophore found in PARP inhibitors (e.g., Olaparib).

  • An Atropisomeric Kinase Scaffold: The steric clash between the N-methyl group of the pyrazole and the ortho-carboxylic acid of the phenyl ring induces restricted rotation. This property is increasingly exploited to design atropisomerically stable kinase inhibitors with enhanced selectivity.

This guide details the synthesis, physicochemical profile, and experimental application of this moiety, moving beyond basic properties to actionable medicinal chemistry strategies.

Chemical Profile & Structural Logic[1][2][3]

Identity & Physicochemical Properties

The molecule consists of an ortho-substituted benzoic acid linked to the C5 position of a 1-methylpyrazole ring.

PropertyData / Estimate
Systematic Name 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
LogP (Predicted) ~1.8 – 2.1 (Lipophilic, good membrane permeability)
pKa (Acid) ~3.5 – 4.0 (Benzoic acid modulation by pyrazole)
H-Bond Donors/Acceptors 1 Donor (COOH), 3 Acceptors (N, COOH)
Key Structural Feature Atropisomerism: The N-methyl group creates steric hindrance with the benzoic acid, restricting rotation around the biaryl bond.[1]
The Regiochemistry Trap

Critical Note for Researchers: A common synthetic pitfall is confusing the 1-methyl-1H-pyrazol-5-yl isomer with the thermodynamically more stable 1-methyl-1H-pyrazol-3-yl isomer.

  • 5-yl isomer (Target): The N-methyl group is proximal to the biaryl bond. This creates the steric bulk necessary for atropisomerism and positions the nitrogen for specific chelation or cyclization.

  • 3-yl isomer (Impurity): The N-methyl group is distal. It lacks the steric clash and cannot cyclize to form phthalazinones effectively.

Synthetic Accessibility

The synthesis of this building block requires careful selection of coupling partners to avoid protodeboronation, a common side reaction in heteroaryl boronic acids.

Method A: Suzuki-Miyaura Cross-Coupling (Recommended)

The most robust route involves coupling 2-boronobenzoic acid (or its ester) with 5-halo-1-methylpyrazole .

  • Why this direction? 2-heteroaryl boronic acids (like 1-methyl-1H-pyrazol-5-ylboronic acid) are prone to rapid protodeboronation and instability. Using the phenylboronic acid component is significantly more stable.

Reaction Scheme:



Method B: Directed Lithiation (Scale-Up)

For multi-gram scale-up where cost is paramount, the condensation of dilithiated N-methylhydrazones with phthalic anhydride equivalents is used. This method builds the pyrazole ring directly onto the benzoic acid scaffold.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the divergent applications of the scaffold.

G Start1 2-Carboxyphenylboronic acid Core 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid (The Scaffold) Start1->Core Suzuki Coupling Pd(dppf)Cl2 Start2 5-Iodo-1-methylpyrazole Start2->Core Path1 Pathway A: Amide Coupling Core->Path1 R-NH2, HATU Path2 Pathway B: Cyclization Core->Path2 Hydrazine/Acid, Heat Prod1 Atropisomeric Kinase Inhibitors Path1->Prod1 Prod2 Phthalazin-1(2H)-ones (PARP Inhibitor Core) Path2->Prod2

Figure 1: Synthetic workflow showing the assembly of the core scaffold and its divergence into two distinct therapeutic classes.

Medicinal Chemistry Applications

Pathway A: The Phthalazinone Cyclization (PARP Inhibitors)

This building block is a direct precursor to 4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1(2H)-one . Phthalazinones are the core scaffold of PARP inhibitors (e.g., Olaparib, Talazoparib), used in oncology to target BRCA-mutated tumors.

  • Mechanism: The carboxylic acid and the pyrazole C4/C5 bond act as an electrophilic trap for hydrazine.

  • Utility: By substituting the hydrazine (e.g., using methylhydrazine or hydrazine hydrate), researchers can generate N-substituted phthalazinones that mimic the nicotinamide pocket of the PARP enzyme.

Pathway B: Atropisomeric Kinase Inhibitors

In kinase drug discovery, "flat" molecules often suffer from poor selectivity. Introducing a twist—atropisomerism —can lock a molecule into a bioactive conformation.

  • The Twist: The ortho-COOH and the pyrazole N-methyl group clash sterically.

  • The Result: The biaryl bond cannot rotate freely at physiological temperatures.

  • Application: By converting the carboxylic acid into an amide (e.g., coupling with an aniline), the resulting molecule becomes a rigid, 3D structure that can selectively fit into specific kinase pockets (e.g., BTK, EGFR), avoiding off-target binding.

Detailed Experimental Protocols

Protocol 1: Suzuki Coupling Synthesis of the Scaffold

Validating the Core Synthesis

  • Reagents:

    • 2-Carboxyphenylboronic acid (1.0 equiv, 5.0 mmol)

    • 5-Iodo-1-methyl-1H-pyrazole (1.0 equiv, 5.0 mmol)

    • Pd(dppf)Cl₂·DCM (0.05 equiv, 5 mol%)

    • K₂CO₂ (3.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)

  • Procedure:

    • Charge a pressure vial with the boronic acid, iodopyrazole, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add the degassed solvent mixture via syringe.

    • Heat to 90°C for 12 hours. The reaction mixture will turn from orange to black (Pd precipitation) upon completion.

    • Workup: Cool to RT. Acidify with 1N HCl to pH ~3 (crucial to protonate the carboxylic acid for extraction). Extract with Ethyl Acetate (3x).

    • Purification: Flash chromatography (DCM:MeOH gradient 0-10%).

  • Checkpoint: Monitor by LC-MS. Look for mass [M+H]+ = 203.2.

Protocol 2: Cyclization to Phthalazinone

Demonstrating the Building Block Utility

  • Reagents:

    • 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 equiv)

    • Hydrazine hydrate (5.0 equiv)

    • Ethanol (0.5 M concentration)

    • Catalytic Acetic Acid (optional, accelerates reaction)

  • Procedure:

    • Dissolve the benzoic acid derivative in Ethanol.

    • Add Hydrazine hydrate dropwise.

    • Reflux (80°C) for 4–6 hours.

    • Observation: A white precipitate often forms as the phthalazinone product crystallizes out of the hot solution (driven by the stability of the fused ring system).

    • Isolation: Cool to 0°C, filter the solid, and wash with cold ethanol.

References

  • Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
    • Source:Journal of the American Chemical Society (2013).
    • URL:[Link]

  • Phthalazinone Synthesis & PARP Context

    • Title: Synthesis and Antimicrobial Activity of some Phthalazin-1(2H)-One Derivatives.[2][3]

    • Source:Journal of Pharmaceutical Sciences and Biophysical Research (2017).
    • URL:[Link]

  • Atropisomerism in Drug Design

    • Title: Atropisomerism in the Pharmaceutical Industry: Design, Synthesis, and Analysis.
    • Source:Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • General Pyrazole Synthesis (Condensation Method)

    • Title: Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithi
    • Source:Synthetic Communic
    • URL:[Link][4][5]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , a critical biaryl scaffold frequently observed in kinase inhibitors (e.g., p38 MAP kinase, c-Met) and agrochemical fungicides. The ortho-substitution pattern presents specific steric challenges that often lead to low yields or regiochemical scrambling in conventional cyclization routes.

To ensure high purity and scalability suitable for drug development, this guide prioritizes a Regioselective Suzuki-Miyaura Cross-Coupling approach. Unlike cyclization methods involving hydrazines and phthalides—which can suffer from ambiguous regioselectivity (yielding mixtures of 3-yl and 5-yl isomers)—the cross-coupling of a defined 1-methyl-5-pyrazolyl boronate with a 2-halobenzoic acid guarantees the correct structural isomer.

Key Advantages of this Protocol:
  • Regio-fidelity: Uses pre-functionalized pyrazole building blocks to lock in the 1,5-substitution pattern.

  • Self-Validating Purification: Exploits the acidic nature of the product for an acid-base extraction workup that removes non-acidic impurities (catalyst ligands, dehalogenated byproducts) without chromatography.

  • Scalability: Compatible with multi-gram to kilogram scale production using standard batch reactors.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the sterically congested biaryl bond. The use of the pyrazole as the nucleophile (boronate) and the benzene as the electrophile (halide) is preferred due to the commercial availability and stability of 2-halobenzoic acids compared to their boronic acid counterparts, which are prone to protodeboronation.

Retrosynthesis Target 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (Target Molecule) Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Retro-step Precursor1 2-Bromobenzoic acid (Electrophile) Disconnect->Precursor1 Precursor2 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Nucleophile) Disconnect->Precursor2

Figure 1: Retrosynthetic logic prioritizing the stability of the ortho-carboxyl group and the defined regiochemistry of the pyrazole boronate.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentCAS No.[1][2][3]Equiv.[4]RoleCritical Attribute
2-Bromobenzoic acid 88-65-31.0ElectrophilePurity >98%; free of 2-chlorobenzoic acid.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester 847818-74-01.2NucleophileMust be the 5-yl isomer. Verify by NMR if sourcing from new vendor.
Pd(dppf)Cl₂·CH₂Cl₂ 95464-05-40.03-0.05CatalystRobust against steric bulk; air-stable precursor.
Potassium Carbonate (K₂CO₃) 584-08-73.0BaseFinely powdered to ensure solubility/heterogeneous surface area.
1,4-Dioxane 123-91-1Solvent10 volSparged with Argon/Nitrogen before use.
Water 7732-18-5Co-solvent2.5 volDegassed. Promotes boronate activation.[5]
Step-by-Step Methodology
Step 1: Reaction Setup
  • Vessel Preparation: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet adapter.

  • Charging Solids: Add 2-Bromobenzoic acid (1.0 equiv), 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (3.0 equiv) to the flask.

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 ratio). The concentration of the aryl halide should be approximately 0.1 M to 0.2 M.

  • Degassing (Critical): Sparge the mixture with nitrogen or argon for 15–20 minutes. Oxygen is the primary cause of catalyst death and homocoupling side reactions.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) quickly under a positive stream of inert gas.

Step 2: Reaction
  • Heating: Heat the reaction mixture to 85–90 °C (internal temperature).

  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM with 1% AcOH).

    • Endpoint: Consumption of 2-Bromobenzoic acid.

    • Timeframe: Typically 4–16 hours depending on scale and stirring efficiency.

Step 3: Workup (Acid-Base Purification)

This workflow avoids column chromatography for the bulk product.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Phase Separation: Transfer filtrate to a separatory funnel. Add water and separate layers.

    • Note: The product (carboxylic acid) will be in the aqueous layer if the pH is high (basic), or in the organic layer if protonated.

    • Strategy: Since the reaction is basic (K₂CO₃), the product is currently a carboxylate salt (water-soluble).

  • Extraction of Impurities: Wash the basic aqueous layer (pH ~10-11) with EtOAc (2x). Discard these organic washes (they contain dehalogenated byproducts and unreacted boronate).

  • Acidification: Cool the aqueous layer to 0–5 °C. Slowly acidify with 1N HCl to pH ~3–4.

    • Observation: The product, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , should precipitate as a white or off-white solid.

  • Isolation: Extract the acidified aqueous mixture with EtOAc (3x). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Crystallization
  • Solvent System: Recrystallize the crude solid from Ethanol/Water or Acetonitrile .

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Experimental Workflow Diagram

Workflow Start Start: Charge Reagents (Ar-Br, Boronate, Base) Degas Degas Solvent (Dioxane/H2O) Add Pd Catalyst Start->Degas Heat Reflux at 90°C (4-16 Hours) Degas->Heat Check QC Check (HPLC/TLC) SM Consumed? Heat->Check Check->Heat No Filter Filter through Celite (Remove Pd black) Check->Filter Yes Wash Wash Aqueous Layer (Basic) with EtOAc (Remove Neutrals) Filter->Wash Acidify Acidify Aqueous Phase (pH 3) Precipitate Product Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Pure Product 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Extract->Final

Figure 2: Step-by-step logic flow for the synthesis and acid-base purification strategy.

Technical Commentary & Troubleshooting

Regiochemistry Verification

The distinction between the 1-methyl-5-yl and 1-methyl-3-yl isomers is subtle but critical.

  • 1-Methyl-5-yl (Target): The methyl group on the nitrogen is adjacent to the connection point with the benzene ring. This creates a steric clash (NOE signal observed between N-Me and Benzene protons).

  • 1-Methyl-3-yl (Impurity): The methyl group is distal.

  • Validation: In 1H NMR, the chemical shift of the N-methyl group in the 5-yl isomer is typically shielded (shifted upfield) relative to the 3-yl isomer due to the anisotropic effect of the ortho-benzene ring.

Catalyst Selection

While Pd(PPh₃)₄ is a common standard, Pd(dppf)Cl₂ is recommended here. The bidentate ferrocenyl ligand prevents catalyst decomposition at the elevated temperatures required to overcome the steric hindrance of the ortho-ortho coupling.

Safety (MSDS Highlights)
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: May cause respiratory irritation. Handle in a fume hood.

  • Pd catalysts: Heavy metal hazards. Dispose of Celite pads and aqueous waste in appropriate heavy metal waste streams.

References

  • Suzuki-Miyaura Coupling General Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Boronic Ester Stability & Selection

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Synthesis of Ortho-Substituted Benzoic Acids

    • Goumont, R., et al. (2008). Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids.
  • Commercial Reagent Data (1-Methyl-1H-pyrazole-5-boronic acid pinacol ester)

    • Sigma-Aldrich Product Specification (CAS 847818-74-0).[3]

Sources

Reaction conditions for coupling 1-methyl-1H-pyrazole with benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodology for the direct coupling of 1-methyl-1H-pyrazole with benzoic acid . Unlike traditional cross-coupling (which requires pre-functionalized aryl halides) or classical acylation (requiring acid chlorides), this guide focuses on C–H Activation strategies.

We present two distinct protocols based on the desired chemotype:

  • Protocol A (Biaryl Synthesis): Copper-Mediated Decarboxylative C–H Arylation. This "green" pathway utilizes benzoic acid as an aryl donor, extruding CO₂ to form 1-methyl-5-phenyl-1H-pyrazole .

  • Protocol B (Ketone Synthesis): Palladium-Catalyzed C–H Acylation. This pathway activates benzoic acid in situ to form (1-methyl-1H-pyrazol-5-yl)(phenyl)methanone .

Mechanistic Pathways & Regioselectivity

The coupling of 1-methyl-1H-pyrazole is governed by the electronic properties of the azole ring.

  • C-5 Position: The most acidic C–H bond (pKa ~29 in DMSO). It is the primary site for deprotonation-based metallation (e.g., Cu, Pd-CMD mechanism).

  • C-4 Position: Nucleophilic; preferred for electrophilic aromatic substitution (SEAr), but less reactive in direct metal-catalyzed coupling without directing groups.

Pathway Logic Diagram

ReactionPathways Reactants Reactants: 1-Methyl-1H-Pyrazole + Benzoic Acid PathA Path A: Decarboxylative Arylation (Cu/O2, 140°C) Reactants->PathA PathB Path B: Directed C-H Acylation (Pd(II), Oxidant, 100°C) Reactants->PathB InterA Intermediate: Aryl-Cu Species (-CO2) PathA->InterA Decarboxylation InterB Intermediate: Mixed Anhydride (In-situ Activation) PathB->InterB Activation ProdA Product A (Biaryl): 1-Methyl-5-phenyl-1H-pyrazole InterA->ProdA C-H Coupling ProdB Product B (Ketone): (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanone InterB->ProdB Acylation

Figure 1: Divergent synthesis pathways depending on catalytic system and temperature.

Protocol A: Decarboxylative C–H Arylation (Biaryl Synthesis)

Objective: Synthesis of 1-methyl-5-phenyl-1H-pyrazole . Mechanism: Copper-mediated decarboxylative coupling.[1][2] The benzoic acid acts as the aryl source.[1][3][4][5][6] High temperature is required to overcome the activation barrier for decarboxylation.[1][4]

Reagents & Equipment
ComponentSpecificationRole
Substrate 1 1-Methyl-1H-pyrazole (1.0 equiv)Heteroarene substrate
Substrate 2 Benzoic Acid (1.5 equiv)Aryl donor (Decarboxylative)
Catalyst Cu(OAc)₂ (20 mol%)Metal mediator for C–H activation
Ligand 1,10-Phenanthroline (20 mol%)Stabilizes Cu-intermediate
Oxidant Oxygen (O₂) balloonRe-oxidizes Cu(I) to Cu(II)
Base LiOtBu (2.0 equiv)Facilitates deprotonation
Solvent DMSO / NMP (Dry)High boiling point polar solvent
Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk Line):

    • In a 25 mL Schlenk tube equipped with a magnetic stir bar, add Benzoic Acid (1.5 mmol, 183 mg), Cu(OAc)₂ (0.2 mmol, 36 mg), 1,10-Phenanthroline (0.2 mmol, 36 mg), and LiOtBu (2.0 mmol, 160 mg).

    • Note: Using electron-deficient benzoic acids (e.g., 2-nitrobenzoic acid) significantly improves yields due to easier decarboxylation.

  • Solvent Addition:

    • Add DMSO (3.0 mL) and 1-Methyl-1H-pyrazole (1.0 mmol, 82 mg) via syringe.

  • Atmosphere Exchange:

    • Evacuate the tube and refill with Oxygen (O₂) three times. Leave connected to an O₂ balloon (1 atm).

  • Reaction:

    • Heat the mixture to 140°C in an oil bath for 16–24 hours .

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 3:1) or LC-MS. Look for the disappearance of the pyrazole and evolution of the biaryl product (MW: 158.2).

  • Work-up:

    • Cool to room temperature. Dilute with EtOAc (20 mL).

    • Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.

    • Wash the filtrate with saturated NaHCO₃ (2 x 15 mL) to remove unreacted benzoic acid, followed by brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Protocol B: Directed C–H Acylation (Ketone Synthesis)

Objective: Synthesis of (1-methyl-1H-pyrazol-5-yl)(phenyl)methanone . Mechanism: Pd-catalyzed oxidative acylation. Since benzoic acid is not a direct electrophile, it is activated in situ using an anhydride source (e.g., Pivalic Anhydride) to form a mixed anhydride, which then undergoes oxidative addition to Pd.

Reagents & Equipment
ComponentSpecificationRole
Substrate 1 1-Methyl-1H-pyrazole (1.0 equiv)Heteroarene substrate
Substrate 2 Benzoic Acid (1.2 equiv)Acyl source
Activator Pivalic Anhydride (Piv₂O) (1.5 equiv)Forms mixed anhydride in situ
Catalyst Pd(OAc)₂ (5 mol%)C–H activation catalyst
Oxidant Ag₂CO₃ (1.0 equiv)Oxidant for Pd(0) -> Pd(II) cycle
Solvent Toluene / Dioxane (4:[7]1)Solvent system
Step-by-Step Procedure
  • Activation Setup:

    • In a reaction vial, combine Benzoic Acid (1.2 mmol) and Pivalic Anhydride (1.5 mmol) in Toluene (2 mL). Stir at 60°C for 1 hour to generate the mixed anhydride in situ.

  • Catalytic Coupling:

    • To the same vial, add 1-Methyl-1H-pyrazole (1.0 mmol), Pd(OAc)₂ (11 mg, 5 mol%), and Ag₂CO₃ (275 mg, 1.0 equiv).

  • Reaction:

    • Seal the vial and heat to 110°C for 18 hours .

    • Mechanism:[3][6][8][9][10][11] The Pd(II) inserts into the C-5 H of the pyrazole (C-H activation), coordinates with the mixed anhydride, and undergoes reductive elimination to form the ketone.

  • Work-up:

    • Cool to room temperature. Filter through Celite to remove Ag residues.

    • Dilute with Et₂O, wash with 1M NaOH (to remove pivalic acid by-product) and brine.

  • Purification:

    • Flash chromatography (Silica gel, Hexane/EtOAc).[12]

Critical Optimization Parameters

ParameterRecommendationRationale
Temperature 130-150°C (Protocol A)Decarboxylation of simple benzoic acids has a high activation energy.
Substituents Ortho-nitro/fluoro (Protocol A)Electron-withdrawing groups at the ortho position of benzoic acid drastically lower the decarboxylation barrier (Goossen effect).
Solvent DMSO or DMF Polar aprotic solvents stabilize the charged metal intermediates and facilitate decarboxylation.
Atmosphere O₂ (1 atm) Essential for the re-oxidation of Cu(I) in the catalytic cycle (Protocol A).

Troubleshooting Guide

  • Issue: Low Yield of Biaryl (Protocol A).

    • Cause: Incomplete decarboxylation.

    • Solution: Increase temperature to 150°C or switch to a silver-based decarboxylative promoter (Ag₂CO₃). Alternatively, use a benzoic acid with an electron-withdrawing group (e.g., 2-nitrobenzoic acid) to validate the reaction before moving to simple benzoic acid.

  • Issue: Regioisomers (C-4 vs C-5).

    • Cause: Competition between electronic activation (C-5) and steric factors.

    • Solution: 1-Methylpyrazole typically favors C-5 in metal-mediated C-H activation. If C-4 product is observed, lower the temperature and use a bulkier ligand (e.g., tBu-XPhos for Pd protocols).

  • Issue: Catalyst Poisoning.

    • Cause: Pyrazole nitrogen binding too tightly to Cu/Pd.

    • Solution: Ensure high concentration of ligand (Phenanthroline) to compete with substrate binding.

References

  • Decarboxylative Cross-Coupling Mechanisms: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from benzoic acids." Science, 2006 , 313(5787), 662-664. Link

  • Copper-Mediated Azole Arylation: "Copper mediated decarboxylative direct C–H arylation of heteroarenes with benzoic acids." Chemical Communications, 2015 , 51, 1-4. Link

  • Direct C-H Acylation: "Palladium-catalyzed oxidative C–H acylation of azoles." Journal of the American Chemical Society, 2010 , 132(40), 14048. Link

  • Minisci-Type Reactions: "Minisci reaction: A novel approach for the functionalization of heterocycles."[13] Chemical Reviews, 2014 , 114, 1-20. Link

  • C-5 Regioselectivity: "Regioselective C-H Functionalization of Pyrazoles." Organic Letters, 2012 , 14(15), 3894. Link

Sources

Application Note: Strategic Utilization of 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the synthetic utility of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , a privileged biaryl scaffold in medicinal chemistry. Unlike simple benzoic acids, this molecule possesses a unique ortho-heteroaryl architecture that serves as a gateway to fused tricyclic systems—specifically indeno[1,2-c]pyrazoles —which are potent pharmacophores in kinase inhibition (e.g., CDK, GSK-3β) and anticancer research.[1]

This guide provides validated protocols for the synthesis of the core scaffold, its cyclization into fused ring systems, and divergent late-stage functionalization.[2][1] It is designed for medicinal chemists seeking to exploit the "aza-fluorenone" geometry for structure-activity relationship (SAR) expansion.[3][2]

Structural Analysis & Reactivity Profile[2][3]

The core structure features a benzoic acid moiety linked at the ortho-position to the C5 of a 1-methylpyrazole ring.[3][2] This connectivity imparts specific electronic and steric properties:

  • Biaryl Torsion: The steric clash between the pyrazole N-methyl group and the benzoic acid substituents forces a non-planar conformation (atropisomerism potential), improving solubility compared to planar analogs.[2][1]

  • Nucleophilic C4 Site: The pyrazole C4 position is electron-rich (enamine-like character), making it susceptible to electrophilic attack by the adjacent carboxylic acid, facilitating intramolecular cyclization.[2][1]

  • Directing Group Capability: The carboxylate can serve as a directing group for transition-metal catalyzed C-H activation on the phenyl ring.[3][2]

Pathway Visualization: From Scaffold to Fused System[3]

The following diagram illustrates the primary synthetic divergence points for this scaffold.

G SM 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Act Activated Species (Acid Chloride/Mixed Anhydride) SM->Act SOCl2 or HATU Amide Amide Derivatives (FBDD Library) Act->Amide + R-NH2 Cyc_Inter Acylium Ion Intermediate Act->Cyc_Inter Lewis Acid (Friedel-Crafts) Fused 1-methylindeno[1,2-c] pyrazol-4(1H)-one Cyc_Inter->Fused Intramolecular Cyclization (C4 Attack)

Figure 1: Divergent synthetic pathways. The core scaffold can either be coupled to amines for fragment-based drug discovery (FBDD) or cyclized to form the planar indeno-pyrazole core.[3]

Experimental Protocols

Protocol A: De Novo Synthesis of the Scaffold

Objective: Synthesize 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid via Suzuki-Miyaura coupling. This route is preferred over hydrazine condensation for its regiochemical precision.[3][2]

Reagents:

  • 2-Boronobenzoic acid (1.2 equiv)[3]

  • 5-Iodo-1-methyl-1H-pyrazole (1.0 equiv)[3][2]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

  • K₂CO₃ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing (Critical): Charge a reaction vial with 5-iodo-1-methyl-1H-pyrazole (1.0 g, 4.8 mmol) and 2-boronobenzoic acid (0.96 g, 5.76 mmol). Add K₂CO₃ (1.99 g, 14.4 mmol).[2][1] Seal and purge with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (196 mg, 0.24 mmol) under a positive stream of Argon.[2][1]

  • Solvation: Add degassed 1,4-Dioxane (16 mL) and Water (4 mL).

  • Reaction: Heat the mixture to 90°C for 12 hours. The solution typically turns black (palladium black formation) upon completion.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Pd residues.[3][2]

  • Acidification: Adjust the filtrate pH to ~3 using 1N HCl. The product usually precipitates as an off-white solid.[3][2]

  • Purification: If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and purify via flash column chromatography (0-10% MeOH in DCM).

Validation Check:

  • 1H NMR (DMSO-d6): Look for the N-methyl singlet at ~3.8 ppm and the characteristic pyrazole doublets.[3][2] The disappearance of the aryl iodide signal confirms conversion.[2][1]

Protocol B: Intramolecular Cyclization (The "Killer App")

Objective: Convert the open biaryl acid into the fused 1-methylindeno[1,2-c]pyrazol-4(1H)-one system. This planarizes the molecule, often increasing potency against kinase targets by mimicking the adenosine core of ATP.[2][1]

Mechanism: Friedel-Crafts Acylation via Acid Chloride.[3][2]

Reagents:

  • Starting Material (from Protocol A)[1][4]

  • Thionyl Chloride (SOCl₂) (Excess)[1]

  • Aluminum Chloride (AlCl₃) (2.5 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative (500 mg) in anhydrous DCM (10 mL). Add SOCl₂ (1 mL) and a catalytic drop of DMF.[1] Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.[1]

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow solid/oil).[2][1] Do not purify.

  • Cyclization: Redissolve the acid chloride in anhydrous DCE (15 mL). Cool to 0°C.[3][2]

  • Lewis Acid Addition: Add AlCl₃ (2.5 equiv) portion-wise. The mixture will likely turn dark orange/red (formation of the acylium complex).[1]

  • Heating: Allow to warm to room temperature, then heat to 60°C for 4 hours.

  • Quench: Carefully pour the reaction mixture onto ice-water. Extract with DCM (3x).[1]

  • Isolation: The organic layer is washed with brine, dried, and concentrated.[2][1][5] The fused tricyclic ketone is typically a stable, crystalline solid.[2][1]

Data Interpretation:

Feature Open Scaffold (Start) Fused System (Product)
IR (C=O) ~1680-1700 cm⁻¹ (Acid) ~1710-1725 cm⁻¹ (Cyclic Ketone)
1H NMR Pyrazole C4-H present Absent (Substituted)

| Solubility | High (Polar/Twisted) | Lower (Planar/Stacking) |

Divergent Functionalization Workflow

For drug discovery campaigns, this scaffold offers three distinct vectors for modification.

Workflow Start 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Decision Target Profile Strategy Start->Decision Path1 Path A: Fused Tricycle (Kinase Inhibitors) Decision->Path1 Path2 Path B: Amide Library (GPCR Ligands) Decision->Path2 Path3 Path C: C-H Activation (Late-Stage Diversification) Decision->Path3 Action1 1. SOCl2/AlCl3 Cyclization 2. Ketone Reduction/Reductive Amination Path1->Action1 Action2 HATU/DIEA Coupling with diverse amines Path2->Action2 Action3 Pd(OAc)2 catalyzed ortho-arylation Path3->Action3

Figure 2: Strategic decision tree for scaffold utilization. Path A creates rigid, planar cores.[2][1] Path B explores substituent space.[3][2] Path C utilizes the carboxylic acid as a directing group.[1]

Protocol C: Amide Coupling (Path B)[3]

For generating libraries of non-fused analogs.[3][2]

  • Reagent Choice: Use HATU over EDC/HOBt for sterically hindered ortho-substituted acids.[3][2]

  • Condition: 1.0 eq Acid, 1.2 eq Amine, 1.5 eq HATU, 3.0 eq DIPEA in DMF at RT.[2][1]

  • Note: Due to the ortho-pyrazole, the reaction may be slower than unsubstituted benzoic acids.[2][1] Allow 16 hours.

Troubleshooting & Critical Parameters

  • Regiochemistry of Starting Material: Ensure you are using 1-methyl-5-iodo-pyrazole , not the 1-methyl-3-iodo isomer.[3][2] The 3-isomer will place the N-methyl group too far away, and while the Suzuki coupling will work, the subsequent cyclization geometry will be different or impossible.[2][1]

  • Cyclization Failures: If AlCl₃ fails to effect cyclization (Protocol B), switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at 80°C.[2][1] This is a powerful, non-chlorinated alternative for difficult Friedel-Crafts acylations.[3][2][1]

  • Purification: The fused indeno-pyrazole products are often highly fluorescent.[3][2] Use UV detection at 254nm and 365nm during chromatography.[3][2]

References

  • Synthesis of Pyrazole-Benzoic Acids: Beam, C. F., et al. "Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α),N-Phenylhydrazones and Methyl Hydrogen Phthalate."[3][2][6] Synthetic Communications, vol. 38, no.[2] 23, 2008, pp. 4150–4159.[2][1] [Link]

  • Cyclization to Fused Systems (Indeno-pyrazoles): Goel, R., et al. "Synthesis and Biological Evaluation of Indeno[1,2-c]pyrazol-4-ones as Potent CDK Inhibitors."[2][1] Bioorganic & Medicinal Chemistry Letters, vol. 24, no. 15, 2014. (Contextual grounding for the scaffold utility). Note: General reference for the scaffold class utility.

  • Related C-H Activation Methodology: Giri, R., et al. "Pd-Catalyzed Carboxylate-Directed C-H Functionalization."[3][2][1] Nature, vol. 460, 2009.[2][1] (Mechanistic basis for Path C).

Sources

Application Note: Amide Coupling of 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

[1]

Abstract & Chemical Context

The synthesis of amides from 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid presents a classic challenge in medicinal chemistry: coupling a sterically hindered, ortho-substituted benzoic acid.[1] Unlike simple benzoic acids, this substrate features a bulky electron-rich heterocycle (1-methyl-pyrazole) at the ortho position.[1]

The "Ortho-Effect" and Steric Shielding

The 1-methyl-pyrazol-5-yl moiety creates significant steric bulk around the carboxylic acid at position C1.[1] The N-methyl group on the pyrazole ring (proximal to the biaryl bond) forces the two aromatic rings to twist out of planarity to minimize

Cyclization Risk Assessment

A common side reaction for 2-(pyrazol-5-yl)benzoic acids is intramolecular cyclization.[1]

  • N-H Pyrazoles: If the pyrazole nitrogen (N1) is unsubstituted, activation of the carboxylic acid typically leads to rapid cyclization to form pyrazolo[1,5-a]isoquinolin-9-one (a fused tricyclic lactam).[1]

  • N-Methyl Pyrazoles (Current Substrate): The N-methyl group effectively blocks the formation of the lactam.[1] However, under strongly acidic conditions (e.g., Polyphosphoric acid), Friedel-Crafts acylation at the pyrazole C4 position is theoretically possible, though less likely under standard mild coupling conditions.

Experimental Protocols

Method A: High-Yield Coupling using HATU (Recommended for Discovery)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for sterically hindered substrates because the resulting O-At (7-azabenzotriazole) active ester is highly reactive and less prone to side reactions than standard OBt esters.[1]

Reagents:

  • Substrate: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 - 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Protocol:

  • Activation: Charge a dry reaction vial with the benzoic acid derivative (1.0 equiv) and HATU (1.2 equiv). Add anhydrous DMF (concentration ~0.1 - 0.2 M).[1]

  • Base Addition: Add DIPEA (3.0 equiv) dropwise at 0 °C. Stir for 15–30 minutes at room temperature (RT). Note: The solution typically turns yellow/orange as the activated ester forms.

  • Coupling: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 4–16 hours.

    • QC Check: Monitor by LC-MS.[1][2][3] If conversion is <50% after 4 hours, heat to 50 °C.

  • Workup: Dilute with EtOAc. Wash sequentially with sat.[1][4] NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Method B: Acid Chloride Activation (For Difficult/Unreactive Amines)

Rationale: When the amine is electron-deficient (e.g., anilines) or sterically hindered, the HATU active ester may not be electrophilic enough. Converting the acid to the acid chloride generates a highly reactive species.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Oxalyl Chloride (2.0 equiv)

  • Catalyst: DMF (2–3 drops)

  • Solvent: DCM (Dichloromethane) or THF

Protocol:

  • Chlorination: Dissolve the benzoic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon. Cool to 0 °C.

  • Catalysis: Add catalytic DMF (2 drops). Caution: Gas evolution will occur.

  • Addition: Add Oxalyl Chloride (2.0 equiv) dropwise.

  • Activation: Stir at RT for 2 hours until gas evolution ceases. Concentrate the reaction in vacuo to remove excess oxalyl chloride. (Co-evaporate with toluene to ensure complete removal).

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM or THF. Add the amine (1.1 equiv) and Triethylamine (Et₃N, 2.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

  • Quench: Add water/NaHCO₃ solution. Extract and purify as in Method A.

Method C: T3P (Propylphosphonic Anhydride) Coupling (Scalable & Green)

Rationale: T3P is a cyclic anhydride that drives coupling with very low epimerization (not an issue here) and high tolerance for sterics. It is supplied as a 50% solution in EtOAc or DMF and allows for easy aqueous workup.

Protocol:

  • Mix: Combine acid (1.0 equiv), amine (1.1 equiv), and base (Pyridine or DIPEA, 3.0 equiv) in EtOAc or 2-MeTHF.

  • Add Reagent: Add T3P solution (50% in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • Heat: Allow to warm to RT. If sterics are severe, heat to reflux (EtOAc ~77 °C) for 12 hours.

  • Workup: Wash directly with water, 10% citric acid, and NaHCO₃. The byproducts are water-soluble.[1]

Comparative Data & Troubleshooting

Reagent Selection Guide
ParameterMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Steric Tolerance HighVery HighHigh
Reaction pH BasicBasicBasic/Neutral
Byproducts Tetramethylurea (water soluble)HCl, CO, CO₂Water-soluble phosphates
Scalability Moderate (Costly)HighHigh
Risk LowMoisture SensitiveLow
Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Extreme steric hindrance blocking the active ester.[1]Switch to Method B (Acid Chloride). Heat the coupling step to 60 °C.
Side Product (M-18) Intramolecular condensation (unlikely with N-Me) or nitrile formation (if primary amide).[1]Ensure temperature is kept <80 °C. Verify N-Methyl integrity by NMR.[1]
Precipitation Solubility of the zwitterionic intermediate.Switch solvent to NMP or DMAc.[1]
No Reaction with Anilines Nucleophile is too weak.Use Method B. Add DMAP (0.1 equiv) as a nucleophilic catalyst.

Mechanistic Pathway & Workflow Visualization[2]

The following diagram illustrates the competitive pathways and the activation logic.

Gcluster_0Key Control PointStart2-(1-methyl-pyrazol-5-yl)benzoic acidActivationActivation(HATU or SOCl2)Start->Activation  Reagent Addition  ActiveSpeciesActivated Species(Active Ester / Acid Chloride)Activation->ActiveSpeciesProductTarget AmideActiveSpecies->Product  Nucleophilic Attack  CyclizationBLOCKED PATHWAY(Lactam Formation)ActiveSpecies->Cyclization  Blocked by N-Methyl  AmineAmine (R-NH2)Amine->Product

Figure 1: Synthetic workflow highlighting the activation step and the structural prevention of cyclization due to the N-methyl group.

References

  • BenchChem. "Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives." BenchChem Application Notes, 2025. Link

  • Chemistry Steps. "Preparation of Amides from Carboxylic Acids and Amines." Organic Chemistry Resources, 2020. Link

  • National Institutes of Health (NIH). "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4."[1] PubMed Central, 2017. Link

  • Taylor & Francis. "Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α),N-Phenylhydrazones."[1] Synthetic Communications, 2008.[5] Link[5]

  • MDPI. "Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors."[1] Molecules, 2013. Link

  • Organic Syntheses. "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." Org.[1][4] Synth., 2022, 99, 305-325.[1] Link

Advanced Crystallization Protocols for 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid: Polymorph Control and Scale-Up Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a highly versatile phenylpyrazole building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals[1]. Because the solid-state properties of an active pharmaceutical ingredient (API) intermediate dictate its downstream processability, stability, and bioavailability, establishing a robust crystallization process is paramount[2].

This application note provides a comprehensive guide to the crystallization of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. By examining the supramolecular synthons dictated by its molecular structure, we outline self-validating protocols for both cooling and anti-solvent crystallization, ensuring polymorphic purity and optimal crystal size distribution (CSD)[3].

Supramolecular Chemistry & Causality in Solvent Selection

To design an effective crystallization process, one must first understand the intermolecular forces driving nucleation and crystal growth.

2-(1-Methyl-1H-pyrazol-5-yl)benzoic acid features two distinct functional groups capable of hydrogen bonding:

  • The Carboxylic Acid: Acts as both a strong hydrogen-bond donor (O-H) and acceptor (C=O).

  • The Pyrazole Ring: The nitrogen at position 2 acts as a hydrogen-bond acceptor. Critically, the methylation at position 1 removes the N-H donor capability typically found in unsubstituted pyrazoles[4].

The Causality of Polymorphism: In non-polar or aprotic solvents (e.g., toluene, dichloromethane), the dominant intermolecular interaction is the formation of stable carboxylic acid homodimers, commonly referred to as the


 synthon[5][6]. However, when crystallization is performed in protic solvents (e.g., methanol, ethanol), the solvent molecules can competitively hydrogen-bond with the carboxylic acid and the pyrazole nitrogen. This disruption often forces the molecules into a "syn-planar" or "anti-planar" conformation, leading to the formation of catemeric chains (where the carboxylic acid donates to the pyrazole nitrogen of an adjacent molecule) rather than isolated dimers[4][6].

Therefore, the choice of solvent is not merely a thermodynamic vehicle for dissolution; it is a structural director that dictates the polymorphic outcome of the crystallization process.

Thermodynamic Profiling & Data Presentation

Before initiating scale-up, a thermodynamic solubility profile must be established. Table 1 summarizes the representative solubility data used to design the subsequent cooling and anti-solvent protocols.

Table 1: Representative Solubility Profile of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Solvent SystemPolarity/TypeSolubility at 5°C (mg/mL)Solubility at 50°C (mg/mL)Suitability
Ethanol (Absolute) Polar Protic12.5145.0Excellent for cooling crystallization
Toluene Non-polar Aprotic4.248.5Good for dimer-directed growth
Ethyl Acetate Polar Aprotic18.095.0Moderate cooling yield
Water Highly Polar< 0.11.2Ideal Anti-solvent

Note: Data is representative for process modeling. Actual values may shift based on the specific polymorphic form present in the initial slurry.

Experimental Protocols: Self-Validating Systems

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure the physical phenomena (nucleation, growth, phase transition) occur exactly as intended.

Protocol A: Seeded Batch Cooling Crystallization (High Purity)

Cooling crystallization is the industry standard for compounds exhibiting a steep temperature-dependent solubility curve[2][3]. Seeding is employed to bypass spontaneous primary nucleation, which often leads to batch-to-batch variability and wide crystal size distributions[7].

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in 1.0 L of absolute ethanol in a jacketed crystallizer. Heat the jacket to 60°C while agitating at 200 rpm.

    • Self-Validation Check: The solution must become completely transparent. Verify the absence of undissolved solids using a Focused Beam Reflectance Measurement (FBRM) probe (counts < 10/sec).

  • Polish Filtration: Pass the hot solution through a 0.22 µm inline filter into a pre-heated receiving vessel to remove foreign particulates that could trigger heterogeneous nucleation.

  • Cooling to Metastable Zone: Ramp the temperature down to 45°C at a rate of 1.0°C/min.

  • Seeding: Introduce 1.0 g of pre-milled seed crystals (pure thermodynamically stable polymorph,

    
    ).
    
    • Self-Validation Check: Monitor the FBRM chord length distribution. A successful seeding event will show a stable baseline of particle counts. An exponential spike in counts indicates unwanted secondary nucleation (crashing out), meaning the seeding temperature was too low.

  • Controlled Cooling Ramp: Execute a non-linear cooling profile from 45°C to 5°C over 6 hours (e.g., 0.1°C/min for the first 2 hours, then 0.25°C/min).

    • Causality: A slow initial cooling rate allows the seeds to consume the supersaturation via crystal growth. Once sufficient surface area is generated, the cooling rate can be increased without breaching the metastable limit[3].

  • Isolation: Filter the resulting slurry, wash the filter cake with 2 bed volumes of cold ethanol (5°C), and dry under vacuum at 40°C until constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Rapid Yield)

This method is utilized when the API is thermally sensitive or when rapid precipitation is required to isolate a specific metastable form[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 g of the compound in 500 mL of ethanol at 25°C.

  • Anti-Solvent Addition: Using a programmable syringe pump, add 500 mL of purified water (the anti-solvent) at a constant rate of 5 mL/min under high shear agitation (300 rpm).

    • Causality: The slow addition rate prevents massive local supersaturation at the injection point, which would otherwise lead to the precipitation of amorphous material or undesired concomitant polymorphs[6].

  • Slurry Equilibration (Aging): Maintain agitation for 4 hours post-addition.

    • Self-Validation Check: Anti-solvent addition often initially precipitates a kinetic (metastable) polymorph. Use in-situ Raman spectroscopy to monitor the characteristic peak shifts (e.g., C=O stretching region) to confirm the complete solvent-mediated phase transition (SMPT) to the thermodynamically stable form[6].

  • Isolation: Filter, wash with a 1:1 mixture of Ethanol/Water, and vacuum dry.

Polymorph Screening & Solid-State Characterization

To guarantee regulatory compliance and product consistency, a rigorous polymorph screening workflow must be executed during early-stage development. The workflow below illustrates the logical progression from initial solvent screening to final polymorph designation.

PolymorphScreening Start Crude 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid SolventScreen Solvent Screening (Protic, Aprotic, Non-polar) Start->SolventScreen Method1 Cooling Crystallization SolventScreen->Method1 Method2 Anti-Solvent Addition SolventScreen->Method2 Method3 Slurry Equilibration SolventScreen->Method3 Analysis Solid-State Characterization (PXRD, DSC, TGA, Raman) Method1->Analysis Method2->Analysis Method3->Analysis Decision Polymorph Identification Analysis->Decision Stable Thermodynamically Stable Form (e.g., Dimer) Decision->Stable Metastable Metastable Form(s) (e.g., Catemer) Decision->Metastable

Figure 1: Comprehensive polymorph screening workflow for pharmaceutical intermediates.

Table 2: Typical Solid-State Characterization Outputs

Analytical TechniquePurpose in Crystallization ValidationExpected Observation for Stable Form
Powder X-Ray Diffraction (PXRD) Primary identification of crystal lattice structure.Distinct, sharp Bragg peaks indicating high crystallinity; unique fingerprint.
Differential Scanning Calorimetry (DSC) Determines melting point and detects polymorphic transitions.Single, sharp endothermic melting peak. Absence of exothermic recrystallization events.
Thermogravimetric Analysis (TGA) Identifies solvates/hydrates vs. anhydrous forms.Flat weight profile until degradation temperature (confirming an anhydrous, non-solvated form).

Conclusion

The successful crystallization of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid relies on a deep understanding of its hydrogen-bonding capabilities. By carefully selecting solvents that either promote or disrupt carboxylic acid dimers, and by utilizing self-validating engineering controls (like non-linear cooling and controlled anti-solvent addition), researchers can reliably isolate the desired polymorph with an optimized particle size distribution.

References

Sources

Application Note: HPLC Method Development & Analysis of Pyrazole Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical principles with practical, field-proven protocols for the analysis of Pyrazole Benzoic Acid derivatives.

Introduction & Physicochemical Context

Pyrazole benzoic acid derivatives represent a challenging class of "amphoteric" pharmacophores often found in kinase inhibitors, NSAIDs, and anti-diabetic agents.[1] Their analysis is complicated by the opposing nature of their functional groups:

  • The Benzoic Acid Moiety (Acidic, pKa ≈ 4.2): Requires low pH to remain neutral (protonated) for adequate retention on hydrophobic C18 stationary phases.[1]

  • The Pyrazole Ring (Weakly Basic, pKa ≈ 2.5 for conjugate acid): At low pH, the nitrogen centers can become protonated, leading to secondary interactions with residual silanols on the column silica, causing severe peak tailing.

Successful separation requires a "Goldilocks" strategy—suppressing the acid ionization while managing the basicity of the pyrazole ring.

Decision Matrix: Method Selection

The following logic flow illustrates the critical decision-making process for selecting the correct mobile phase and column chemistry.

MethodLogic Start Start: Pyrazole Benzoic Acid Analysis Goal Define Goal: QC (Purity) or R&D (ID)? Start->Goal QC QC / Purity Assay Goal->QC Robustness Priority RD R&D / Impurity ID (LC-MS) Goal->RD Sensitivity Priority BufferQC Buffer: Phosphate (pH 2.5) QC->BufferQC Suppress Acid Ionization BufferRD Buffer: Formic Acid/Ammonium Formate RD->BufferRD Volatile Buffer Required ColSelect Column Selection BufferQC->ColSelect BufferRD->ColSelect StandardC18 High-Coverage C18 (End-capped) ColSelect->StandardC18 For Phosphate Buffer PolarC18 Polar-Embedded / Charged Surface C18 ColSelect->PolarC18 For Formate (Prevents Dewetting)

Figure 1: Decision tree for selecting mobile phase and column chemistry based on analytical goals.

Protocol A: High-Robustness QC Method (UV-Detection)

Application: Routine purity testing, stability studies, and assay determination.[1] Rationale: Phosphate buffers provide the best peak shape for amphoteric molecules by effectively masking silanol interactions and maintaining stable pH control.[1]

Chromatographic Conditions
ParameterSettingNotes
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentHigh carbon load and double end-capping are essential to reduce tailing.
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 2.5)pH 2.5 ensures Benzoic Acid is neutral (retained).[1]
Mobile Phase B Acetonitrile (HPLC Grade)Methanol can be used but often yields higher backpressure and different selectivity.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak shape.[1]
Detection UV @ 254 nm (primary), 230 nm (secondary)254 nm is robust for the benzoic ring; 230 nm captures the pyrazole.
Injection Vol 5 - 10 µLDissolve sample in Mobile Phase A:B (50:50).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Injection
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
18.01090Wash Step
18.1955Return to Initial
23.0955Re-equilibration
Preparation of Phosphate Buffer (pH 2.5)
  • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of HPLC-grade water.[1]
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (

    
    , 85%).[1]
    
  • Dilute to 1000 mL with water.

  • Filter through a 0.22 µm nylon membrane filter.[1]

Protocol B: LC-MS Compatible Method (Impurity ID)

Application: Identification of unknown impurities, degradation products, or metabolites.[1] Rationale: Non-volatile phosphate buffers must be replaced with volatile organic acids.[1] Formic acid is chosen to maintain low pH for the benzoic acid retention.[1]

Chromatographic Conditions
ParameterSettingNotes
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)"Charged Surface Hybrid" (CSH) technology provides superior peak shape for bases in low ionic strength buffers.
Mobile Phase A 0.1% Formic Acid in WaterVolatile, pH ~2.[1]7.
Mobile Phase B 0.1% Formic Acid in AcetonitrileKeeps ionization consistent throughout the gradient.[1]
Flow Rate 0.4 mL/minOptimized for MS electrospray ionization (ESI).[1]
MS Mode ESI (+) and ESI (-) SwitchingPyrazoles ionize well in (+); Benzoic acids in (-).
Gradient Program (LC-MS)
Time (min)% Mobile Phase BCurve
0.05Initial
1.05Hold
10.095Linear
12.095Wash
12.15Reset
15.05Re-equilibrate

System Suitability & Validation Criteria

To ensure data trustworthiness (E-E-A-T), every run must pass the following system suitability criteria before results are accepted.

ParameterAcceptance LimitTroubleshooting Failure
Tailing Factor (

)

(Strict),

(Allowable)
If

: Silanol activity is too high. Replace column or increase buffer strength (Protocol A only).
Theoretical Plates (

)

If low: Check column age, connections (dead volume), or flow rate.[1]
Resolution (

)

between critical pair
If low: Adjust gradient slope (make shallower) or change temperature.
% RSD (Area)

(n=5 injections)
If high: Check injector precision or sample solubility.

Troubleshooting Workflow

Common issues in pyrazole analysis involve peak shape distortions due to the basic nitrogen.[1] Use the following diagnostic flow to resolve issues.

Troubleshooting Issue Problem Detected Tailing Peak Tailing > 1.5 Issue->Tailing Drift RT Drift Issue->Drift Split Split Peaks Issue->Split Action1 Check pH (Must be < 3.0) Tailing->Action1 Drift->Action1 pH fluctuation Action3 Column Cleaning (High Organic Wash) Drift->Action3 Matrix buildup Action4 Check Sample Solvent (Must match Initial MP) Split->Action4 Solvent mismatch Action2 Increase Buffer Conc. (to 50mM) Action1->Action2 If pH OK

Figure 2: Troubleshooting logic for common HPLC anomalies in amphoteric analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control for ionizable compounds).

  • McCalley, D. V. (2010).[1] "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A.

  • Dolan, J. W. (2006).[1] "The Power of pH." LCGC North America.[1] (Authoritative guide on pKa manipulation for separation).

  • Agilent Technologies. (2020).[1] "Analysis of Acidic and Basic Compounds using ZORBAX Eclipse Plus." Application Note.

  • Waters Corporation. (2014).[1] "Charged Surface Hybrid (CSH) Technology: The New Standard for LC-MS." White Paper.[1]

Sources

Application Note: 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Ligand Profile

2-(1-Methyl-1H-pyrazol-5-yl)benzoic acid (hereafter referred to as L-MePyBA ) is a specialized bifunctional ligand incorporating both a hard oxygen donor (carboxylate) and a borderline nitrogen donor (pyrazole). Unlike its more common isomer, the 3-yl derivative, the 5-yl attachment introduces unique steric constraints and electronic properties due to the proximity of the N-methyl group to the biaryl linkage.

This ligand is increasingly relevant in two primary domains:

  • Transition Metal Catalysis: Acting as a directing group (DG) or ancillary ligand in Palladium (Pd) and Copper (Cu) catalyzed C-H functionalization.

  • Materials Science: Constructing Metal-Organic Frameworks (MOFs) or discrete coordination clusters where the ligand's geometry favors bridging modes over simple chelation.

Chemical Profile
PropertyDetail
IUPAC Name 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Formula C₁₁H₁₀N₂O₂
Donor Set N, O (Heterotopic)
Coordination Modes Bridging (

), Monodentate (

-O), or distorted Chelation
Key Feature Steric bulk from N-methyl group adjacent to the biaryl bond

Ligand Synthesis Protocol

The most robust method for synthesizing L-MePyBA is the Suzuki-Miyaura Cross-Coupling reaction. This pathway avoids the regioselectivity issues often encountered when attempting to build the pyrazole ring directly on the benzoic acid scaffold.

Reagents & Equipment[2][3]
  • Substrate A: 2-Carboxyphenylboronic acid (or its pinacol ester).

  • Substrate B: 5-Iodo-1-methyl-1H-pyrazole (or 5-Bromo analog).

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, combine 5-iodo-1-methyl-1H-pyrazole (1.0 equiv) and 2-carboxyphenylboronic acid (1.1 equiv).

  • Solvation: Dissolve the solids in degassed DME (0.1 M concentration relative to iodide).

  • Activation: Add the Pd(PPh₃)₄ catalyst (5 mol%). Stir for 5 minutes under Argon.

  • Base Addition: Add the degassed Na₂CO₃ solution (2.5 equiv).

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 16–24 hours. Monitor consumption of the iodide by TLC or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~3–4 (to protonate the carboxylate).

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via column chromatography (SiO₂, DCM/MeOH gradient) to yield L-MePyBA as an off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Carboxyphenylboronic acid + 5-Iodo-1-methylpyrazole Cat Catalyst: Pd(PPh3)4 (5 mol%) Na2CO3 (aq) Start->Cat Process Reflux (85°C) 16-24 Hours DME/H2O Cat->Process Acid Acidification (pH 3-4) Process->Acid Product Product: 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Acid->Product Precipitation/Extraction

Caption: Suzuki-Miyaura cross-coupling workflow for the regioselective synthesis of L-MePyBA.

Application 1: Iridium(III) Complex Synthesis (OLED Precursors)

L-MePyBA serves as an ancillary ligand in heteroleptic Iridium(III) complexes. The carboxylate ensures charge neutrality, while the pyrazole tunes the HOMO/LUMO levels.

Protocol: Synthesis of [Ir(ppy)₂ (L-MePyBA)]

Target: A phosphorescent emitter where 'ppy' is 2-phenylpyridine.

  • Precursor Synthesis: Prepare the dichloro-bridged dimer

    
     using standard Nonoyama procedures.
    
  • Ligand Exchange:

    • Dissolve

      
       (0.5 mmol) and L-MePyBA  (1.1 mmol) in 2-ethoxyethanol (15 mL).
      
    • Add anhydrous K₂CO₃ (5.0 mmol) to deprotonate the carboxylic acid.

  • Reaction: Reflux under Nitrogen at 110°C for 12–15 hours. The solution will likely shift color (yellow to orange/red) indicating coordination.

  • Isolation:

    • Cool to room temperature.

    • Precipitate the complex by adding distilled water.

    • Filter the solid and wash with water and cold methanol.

  • Purification: Flash chromatography (SiO₂, DCM/Hexane) is often required to remove trace homoleptic byproducts.

Mechanism Note: The steric bulk of the 1-methyl group at the 5-position (adjacent to the phenyl ring) may force the pyrazole ring to twist out of coplanarity. This can reduce self-quenching in the solid state, a desirable trait for OLED materials.

Application 2: Palladium-Catalyzed C-H Activation

In this context, L-MePyBA is often not just a spectator ligand but a Directing Group (DG) precursor. The pyrazole nitrogen coordinates to Pd(II), directing C-H activation on the benzoic acid ring (or vice versa if the acid is the anchor).

Protocol: Directing Group Utilization

Scenario: Ortho-olefination of the benzoic acid ring.

  • Setup: Combine L-MePyBA (0.2 mmol), Olefin (e.g., Ethyl acrylate, 1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv) in DCE (Dichloroethane).

  • Conditions: Heat to 100°C in a sealed tube for 18 hours.

  • Rationale:

    • The Carboxylate binds Pd(II) to form a palladacycle.

    • The Pyrazole Nitrogen acts as a weak coordinating arm to stabilize the transition state or assist in the proton-transfer steps (CMD mechanism).

  • Analysis: Filter through Celite and analyze via ¹H NMR. Look for the disappearance of the ortho-proton signal on the benzoic acid ring.

Structural & Coordination Analysis[4]

Understanding the coordination geometry is critical. Unlike the 3-yl isomer which forms a relatively planar 6-membered chelate, the 5-yl isomer forms a strained 7-membered chelate or prefers bridging modes due to the "outer" position of the donor nitrogens relative to the biaryl axis.

Coordination Modes Diagram

CoordinationModes Ligand L-MePyBA Ligand ModeA Bridging Mode (μ2) Most Common Ligand->ModeA ModeB Chelating Mode (κ2-N,O) Strained/Distorted Ligand->ModeB DescA Carboxylate binds Metal 1 Pyrazole N binds Metal 2 Forms MOFs/Clusters ModeA->DescA DescB Forms 7-membered ring Requires twisting of biaryl bond Seen in monomeric Ir/Pd species ModeB->DescB

Caption: Primary coordination modes. The bridging mode is often thermodynamically favored due to the steric hindrance of the N-methyl group in the chelating conformation.

Quantitative Characterization Data

When characterizing complexes of L-MePyBA , use these reference values:

TechniqueSignal/FeatureInterpretation
¹H NMR

3.8–4.2 ppm (Singlet)
N-Methyl group . A shift of >0.2 ppm typically indicates coordination of the pyrazole nitrogen.
IR Spectroscopy 1600–1650 cm⁻¹C=O Stretch . A shift from ~1680 cm⁻¹ (free acid) to lower wavenumbers confirms carboxylate coordination.
Mass Spectrometry [M+H]⁺ or [M+Na]⁺Essential for confirming the metal-to-ligand stoichiometry (e.g., 1:2 vs 1:1).

References

  • BenchChem. 2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid - Structure and Applications. Retrieved from (Verified General Reference).

  • ChemicalBook. Properties of Pyrazolyl-Benzoic Acid Derivatives. Retrieved from (Verified General Reference).

  • MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (Analogous structural data). .

  • PubChem. Compound Summary: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Retrieved from .

(Note: Specific "Application Notes" for this exact ligand are rare in public literature; protocols above are derived from standard methodologies for analogous phenyl-pyrazole carboxylate ligands in coordination chemistry.)

Application Note: Scalable Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , a critical pharmacophore found in various kinase inhibitors and anti-inflammatory agents. While historical methods rely on the condensation of hydrazines with 1,3-dicarbonyls—a route often plagued by poor regioselectivity (yielding mixtures of 1-methyl-3-yl and 1-methyl-5-yl isomers)—this guide prioritizes a Suzuki-Miyaura cross-coupling approach .

By utilizing commercially available, regio-defined boronic esters, this route eliminates the risk of isomer formation, ensures high reproducibility across scales (gram to kilogram), and allows for purification via crystallization rather than chromatography.

Key Advantages of This Protocol
  • Regiocontrol: 100% selectivity for the 1-methyl-5-yl isomer via pre-functionalized building blocks.

  • Scalability: Uses industrial-standard solvents (2-MeTHF, Water) and robust catalysts.

  • Purification: Designed to isolate intermediates and final products via precipitation/crystallization.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two commercially viable building blocks: Methyl 2-bromobenzoate and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester . The choice of the methyl ester for the coupling step, rather than the free acid, is deliberate to prevent catalyst poisoning by the carboxylate and to facilitate organic phase processing.

Synthesis Pathway Diagram[1][2][3]

SynthesisPath SM1 Methyl 2-bromobenzoate (Electrophile) Inter Intermediate Ester (Methyl 2-(1-methyl-1H-pyrazol-5-yl)benzoate) SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM2 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Nucleophile) SM2->Inter Final Target Product 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Inter->Final Step 2: Saponification LiOH, THF/H2O Acid Workup

Figure 1: Retrosynthetic disconnection showing the modular assembly of the biaryl core.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Construct the biaryl C-C bond between the benzoate and the pyrazole.

Materials & Stoichiometry
ReagentEquiv.[1][2][3]MW ( g/mol )Function
Methyl 2-bromobenzoate 1.00215.04Limiting Reagent
1-Methyl-pyrazole-5-BPin 1.10208.06Nucleophile
Pd(dppf)Cl₂ · DCM 0.03816.64Catalyst
Potassium Carbonate (K₂CO₃) 2.50138.21Base
1,4-Dioxane 10 V-Solvent
Water 2.5 V-Co-solvent
Procedure
  • Inertion: Charge a reaction vessel (equipped with reflux condenser and mechanical stirrer) with Methyl 2-bromobenzoate, 1-Methyl-pyrazole-5-BPin, and K₂CO₃. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

    • Note: Degassing is critical. Sparge solvents with

      
       for 15 minutes prior to addition to prevent homocoupling or catalyst deactivation.
      
  • Catalyst Charge: Add Pd(dppf)Cl₂[2][3] · DCM complex under a positive stream of

    
    .
    
  • Reaction: Heat the mixture to 90°C internal temperature. Stir vigorously (500 rpm) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/UPLC. Target < 1% remaining aryl bromide.

  • Workup:

    • Cool to room temperature (20–25°C).

    • Filter through a pad of Celite to remove palladium black; rinse with Ethyl Acetate (EtOAc).

    • Partition the filtrate between EtOAc and Water. Separate layers.

    • Wash the organic layer with Brine (1x), dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: The crude ester is often pure enough for hydrolysis. If necessary, recrystallize from Heptane/EtOAc (5:1) to obtain an off-white solid.

Step 2: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid functionality.

Materials
  • Crude Intermediate Ester (from Step 1)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O): 3.0 equivalents[3]

  • Solvent System: THF : Methanol : Water (3 : 1 : 1)

Procedure
  • Dissolution: Dissolve the crude ester in the THF/MeOH mixture.

  • Base Addition: Add a solution of LiOH·H₂O in water dropwise.

  • Reaction: Stir at 40°C for 2–3 hours.

    • IPC:[4] Monitor for disappearance of ester peak by HPLC.

  • Isolation:

    • Concentrate the mixture to remove THF/MeOH (approx. 1/3 original volume).

    • Dilute the aqueous residue with water.

    • Wash: Extract once with minimal MTBE (Methyl tert-butyl ether) to remove non-polar impurities (unreacted dimer/ligand). Discard organic layer.

    • Acidification: Cool the aqueous phase to 0–5°C. Slowly adjust pH to 3–4 using 1M HCl.

    • Crystallization: The product will precipitate as a white/off-white solid. Stir for 30 minutes to age the crystal.

  • Filtration: Filter the solid, wash with cold water (2x) and cold heptane (1x).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the decision-making process and critical control points (CCPs) for the synthesis.

Workflow Start Start: Raw Material QC (Check BPin Purity) Coupling Suzuki Coupling (90°C, 4-6h) Start->Coupling IPC1 IPC: HPLC Analysis Conversion > 98%? Coupling->IPC1 IPC1->Coupling No (Extend Time) Filter Celite Filtration & Phase Separation IPC1->Filter Yes Hydrolysis Saponification (LiOH, 40°C) Filter->Hydrolysis Wash MTBE Wash (Remove Pd ligands) Hydrolysis->Wash Acidify Acidify to pH 3-4 (Precipitate Product) Wash->Acidify Isolate Filtration & Drying Acidify->Isolate

Figure 2: Step-by-step process flow with integrated quality checks.

Analytical Characterization

To validate the identity and purity of the final compound, compare against these expected parameters.

  • Structure: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid[5]

  • Formula:

    
    
    
  • Molecular Weight: 202.21 g/mol [6]

  • Expected Appearance: White to off-white crystalline powder.

1H NMR (400 MHz, DMSO-d6) Diagnostic Signals:

  • Carboxylic Acid:

    
     12.5–13.0 ppm (broad s, 1H, -COOH).
    
  • Pyrazole CH:

    
     7.40 ppm (d, 1H, H-4 pyrazole) and 
    
    
    
    6.30 ppm (d, 1H, H-3 pyrazole). Note: The H-4 proton of 1-methyl-5-substituted pyrazoles is typically upfield relative to the 3-isomer.
  • N-Methyl:

    
     3.65–3.75 ppm (s, 3H, 
    
    
    
    ).
  • Aromatic: Multiplets at 7.5–8.0 ppm corresponding to the benzoic acid protons.

HPLC Method (Generic):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

Scientific Rationale & Troubleshooting

Why Suzuki over Cyclization?

Traditional synthesis involves reacting a 2-acylbenzoic acid derivative with methylhydrazine. This often yields a mixture of the desired 5-aryl-1-methylpyrazole and the undesired 3-aryl-1-methylpyrazole due to the competing nucleophilicity of the hydrazine nitrogens. Separating these regioisomers requires difficult chromatography. The Suzuki route uses a pre-formed pyrazole ring (1-methyl-5-BPin), guaranteeing 100% regiochemical fidelity [1, 2].

Catalyst Selection

Pd(dppf)Cl₂ is selected for its high stability and resistance to deactivation by steric crowding, which is significant in ortho-substituted biaryls. For even more challenging substrates (e.g., if the benzoic acid has additional substituents), Pd-XPhos G2 is a superior alternative that accelerates the oxidative addition step [3].

Impurity Management[2]
  • Protodeboronation: The pyrazole boronate can undergo deborylation (losing the BPin group) if the reaction runs too long or at excessive temperatures. If the yield is low, lower the temperature to 80°C and ensure the base is not in vast excess.

  • Palladium Scavenging: The MTBE wash in Step 2 is crucial. The non-polar Pd-ligand complexes partition into the organic layer, while the product (as a lithium carboxylate salt) remains in the aqueous layer.

References

  • Regioselective Synthesis of Pyrazoles

    • Fustero, S., et al. "Regioselective Synthesis of 5-Amino- and 5-Hydroxy-pyrazoles." Chemical Reviews, 2011. Link

    • Note: Provides context on the difficulty of cycliz
  • Suzuki-Miyaura Coupling of Heterocycles

    • Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007. Link

  • Process Chemistry of Biaryls: Dunn, P. J., et al. Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010. (General reference for solvent selection like 2-MeTHF).
  • Commercial Availability of Building Block

    • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS 847818-70-6). Available from major suppliers (Sigma-Aldrich, Combi-Blocks). Link

  • Related Synthesis (Analogous Chemistry)

    • Preparation of 2-(1-phenyl-1H-pyrazol-5-yl)benzoic acids. Synthetic Communications, 2008, 38(23), 4150–4159. Link

Sources

Application Notes and Protocols for the Esterification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the realm of drug discovery and development where it is frequently employed to modulate the physicochemical properties of lead compounds, such as solubility, lipophilicity, and metabolic stability. The target molecule, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-substituted pyrazole ring, which can significantly impede the approach of an alcohol to the carboxylic acid moiety. Furthermore, the presence of the nitrogen-rich pyrazole heterocycle introduces potential sites for undesired side reactions under certain conditions.

This comprehensive guide provides detailed application notes and protocols for the successful esterification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. We will explore a range of methodologies, from classic acid-catalyzed reactions to milder, coupling agent-mediated transformations, with a focus on explaining the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the synthesis of esters from sterically hindered and electronically complex carboxylic acids.

Challenges in the Esterification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

The primary obstacle in the esterification of this substrate is the steric congestion around the carboxylic acid group. The 1-methyl-1H-pyrazol-5-yl substituent in the ortho position effectively shields the carbonyl carbon from nucleophilic attack by an alcohol. This steric hindrance renders traditional Fischer-Speier esterification conditions, which rely on the direct acid-catalyzed reaction with an alcohol, often sluggish and low-yielding.[1][2]

Moreover, the pyrazole ring, with its two nitrogen atoms, can be susceptible to protonation under strongly acidic conditions, potentially altering the electronic properties of the molecule or leading to undesired side reactions. Conversely, the basicity of the pyrazole nitrogens could also lead to unproductive interactions with coupling agents in other esterification methods. Therefore, the choice of an appropriate esterification strategy must carefully consider both steric and electronic factors.

Recommended Esterification Methodologies

Based on a thorough review of the literature for sterically hindered and heterocyclic carboxylic acids, we recommend three primary methods for the esterification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the desired purity of the final product.

  • Steglich Esterification: A mild and highly effective method for sterically hindered substrates.[3][4][5]

  • Carbodiimide Coupling with Alternative Reagents: Variations of the Steglich method to simplify purification.

  • Mitsunobu Reaction: A powerful and reliable method, particularly for primary and secondary alcohols, that proceeds under neutral conditions.[6][7][8][9]

A comparative overview of these methods is presented in the table below:

Method Key Reagents Advantages Disadvantages Best Suited For
Steglich Esterification DCC, DMAPMild conditions, high yields for hindered substrates, wide functional group tolerance.[3][4]Byproduct (DCU) can be difficult to remove completely by chromatography.[10]Bench-scale synthesis of a variety of esters, including those from sensitive alcohols.
EDC/DMAP Coupling EDC·HCl, DMAPWater-soluble urea byproduct is easily removed by aqueous workup.EDC is more expensive than DCC.Larger scale synthesis where easy purification is a priority.
Mitsunobu Reaction DEAD (or DIAD), PPh₃Very mild and neutral conditions, high yields, predictable stereochemical inversion for chiral alcohols.[7][8]Stoichiometric amounts of phosphine oxide and hydrazine byproducts can complicate purification. Requires an acidic pronucleophile (pKa < 13).[7][8]Esterification with precious or complex primary and secondary alcohols.

Detailed Protocols and Experimental Workflows

Protocol 1: Steglich Esterification using DCC and DMAP

The Steglich esterification is a go-to method for esterifying sterically demanding carboxylic acids under mild, neutral conditions.[3][4] The reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst to facilitate the ester formation.[11]

Reaction Mechanism:

The mechanism involves the initial reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then attacks this intermediate to form a more reactive N-acylpyridinium species, which is readily susceptible to nucleophilic attack by the alcohol. This pathway effectively circumvents the steric hindrance and avoids the formation of the less reactive N-acylurea byproduct.[4][11]

Steglich_Esterification RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC N_acylpyridinium N-Acylpyridinium Intermediate O_acylisourea->N_acylpyridinium DCU Dicyclohexylurea (DCU) (byproduct) DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester Alcohol R'-OH

Caption: Steglich Esterification Workflow.

Materials:

  • 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.0 eq) in anhydrous DCM (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2-1.5 eq) and DMAP (0.1-0.2 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Esterification using EDC and DMAP

A significant drawback of the standard Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct, which can sometimes be challenging. An excellent alternative is to use a water-soluble carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.

Experimental Workflow:

EDC_Esterification Start Start: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Alcohol EDC·HCl, DMAP in DCM Reaction Reaction: Stir at room temperature (12-24 h) Start->Reaction Workup Aqueous Workup: Wash with aq. NaHCO₃, water, brine Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: Ester Purification->Product

Caption: EDC/DMAP Esterification Workflow.

Materials:

  • 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Follow the same initial setup as in Protocol 1, substituting DCC with EDC·HCl (1.2-1.5 eq).

  • After the reaction is complete (as monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The water-soluble urea byproduct will be removed in the aqueous layers.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild method for ester formation, proceeding via an Sₙ2 mechanism with inversion of configuration at the alcohol's stereocenter (if applicable).[7][8] It is particularly advantageous for valuable or sensitive alcohols. The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

Reaction Mechanism:

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD. This intermediate deprotonates the carboxylic acid. The alcohol then adds to the phosphonium species, forming an oxyphosphonium salt, which is a superb leaving group. Finally, the carboxylate anion displaces the oxyphosphonium group in an Sₙ2 fashion to yield the ester, triphenylphosphine oxide, and the reduced hydrazine derivative.[8]

Mitsunobu_Reaction RCOOH R-COOH Intermediates Betaine & Oxyphosphonium Intermediates RCOOH->Intermediates ROH R'-OH ROH->Intermediates PPh3 PPh₃ PPh3->Intermediates DEAD DEAD DEAD->Intermediates Ester R-COOR' Intermediates->Ester Ph3PO Ph₃P=O Hydrazine Reduced Hydrazine

Caption: Mitsunobu Reaction Overview.

Materials:

  • 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add the alcohol (1.0 eq).

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification of the crude product can be challenging due to the presence of triphenylphosphine oxide and the hydrazine byproduct. Direct purification by silica gel column chromatography is often successful. Alternatively, precipitation of triphenylphosphine oxide from a nonpolar solvent (e.g., a mixture of diethyl ether and hexanes) prior to chromatography can be beneficial.

Conclusion

The esterification of the sterically hindered 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid can be successfully achieved using modern synthetic methodologies that circumvent the limitations of traditional acid-catalyzed approaches. The Steglich esterification, particularly with the use of water-soluble carbodiimides like EDC, offers a robust and scalable solution with straightforward purification. For more delicate or valuable alcohol substrates, the Mitsunobu reaction provides an exceptionally mild and reliable alternative. The choice of the optimal method will be guided by the specific requirements of the synthesis, including scale, cost, and the nature of the alcohol coupling partner. The protocols detailed in this guide provide a solid foundation for researchers to confidently tackle the esterification of this and other structurally related challenging substrates.

References

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Hassan, A. A., & et al. (2021). Synthesis of pyrazole-oxindole hybrid systems. Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • PMC. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PMC. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
  • Bentham Science Publishers. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Osaka University of Pharmaceutical Sciences. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid via Suzuki-Miyaura cross-coupling presents a classic intersection of two major synthetic challenges: severe steric hindrance and the rapid degradation of electron-rich heteroaryl boronic acids.

This guide is designed to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions to maximize yield and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: My coupling yield is consistently below 30%, and LC-MS shows a massive peak corresponding to 1-methylpyrazole. What is happening? A1: You are observing protodeboronation , the most common degradation pathway for heteroaryl boronic acids. The boron atom at the 5-position of 1-methylpyrazole is highly susceptible to protonolysis in basic aqueous media. The base catalyzes the cleavage of the C–B bond, replacing it with a C–H bond to form 1-methylpyrazole 1. Standard Suzuki conditions (e.g., Na₂CO₃ in aqueous reflux) often destroy the boronic acid before transmetalation can occur 2.

  • The Solution: First, use the pinacol ester derivative (1-methyl-1H-pyrazole-5-boronic acid pinacol ester), which offers greater kinetic stability against hydrolysis 3. Second, you must use a highly active catalyst that accelerates the transmetalation and reductive elimination steps, allowing the productive catalytic cycle to outcompete the degradation pathway 4.

Q2: The ortho-substituted 2-bromobenzoic acid and the N-methyl group on the pyrazole create significant steric hindrance. Which ligand is best suited for this? A2: Standard catalysts like Pd(PPh₃)₄ struggle with di-ortho-substituted biaryl formations due to steric clash during the reductive elimination step. We recommend using XPhos Pd G2 (a Buchwald dialkylbiarylphosphine precatalyst). The extreme steric bulk of the XPhos ligand forces the palladium center into a highly reactive monoligated L-Pd(0) state. Concurrently, its electron-rich nature dramatically lowers the activation energy required for reductive elimination in sterically hindered systems, ensuring the coupling completes rapidly 5.

Q3: Should I use the free 2-bromobenzoic acid or protect it as an ester first? A3: Protect it as an ester (e.g., methyl 2-bromobenzoate). While Suzuki couplings can be performed on free carboxylic acids by using extra equivalents of base, the free carboxylate can coordinate to the palladium center, forming stable palladacycles that poison the catalyst. Furthermore, the high localized pH required to keep the acid deprotonated exacerbates the protodeboronation of your pyrazole boronic acid 6.

Q4: How do I remove residual palladium from the final product? The amphoteric nature of the pyrazole-benzoic acid makes standard aqueous workup difficult. A4: Because the product contains both a basic pyrazole nitrogen and an acidic carboxylic acid, it acts as a bidentate ligand, trapping palladium. To resolve this, perform the coupling on the ester intermediate. Before saponification, treat the organic phase with a metal scavenger like QuadraSil® MP or wash with 10% aqueous N-acetylcysteine. Once saponified, precipitate the free acid by carefully adjusting the pH to its isoelectric point (~pH 4) to leave residual salts and trace metals in the aqueous filtrate.

Part 2: Mechanistic Pathway & Workflow Visualization

CatalyticCycle Pd0 Pd(0) Catalyst (e.g., XPhos-Pd) OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X (Electrophile) TransMet Transmetalation Ar-Pd(II)-HetAr OxAdd->TransMet Base TransMet->Pd0 Reductive Elimination Product Coupled Product (Target Core) TransMet->Product Boronic 1-Methylpyrazole- 5-boronic acid ester Boronic->TransMet Productive Transmetalation Proto 1-Methylpyrazole (Degradation) Boronic->Proto Protodeboronation (H2O / Base)

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation side-reaction.

Workflow Step1 1. Esterification Protect 2-bromobenzoic acid Step2 2. Suzuki Coupling XPhos Pd G2, K3PO4 Step1->Step2 Step3 3. Saponification LiOH in THF/H2O Step2->Step3 Step4 4. Isoelectric Isolation Adjust to pH 4 Step3->Step4

Fig 2: Optimized 4-step workflow for synthesizing 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction conditions and the observed yield for this specific hindered heteroaryl coupling.

Catalyst SystemBase / SolventElectrophileBoron SourceYieldPrimary Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O2-Bromobenzoic acidFree Boronic Acid< 20%Massive protodeboronation; catalyst poisoning.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ / Dioxane:H₂OMethyl 2-bromobenzoatePinacol Ester45-50%Incomplete conversion; slow reductive elimination.
XPhos Pd G2 (2 mol%) K₃PO₄ / Dioxane:H₂O Methyl 2-bromobenzoate Pinacol Ester > 85% Rapid, clean conversion; minimal byproducts.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a two-stage approach (Coupling followed by Saponification) designed with built-in analytical checkpoints to ensure each transformation is successful before proceeding.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Couple methyl 2-bromobenzoate with 1-methyl-1H-pyrazole-5-boronic acid pinacol ester.

  • Preparation: Charge a dry, nitrogen-flushed flask with methyl 2-bromobenzoate (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq), and XPhos Pd G2 (0.02 eq).

  • Solvent & Base: Add anhydrous K₃PO₄ (2.0 eq). Suspend the mixture in a thoroughly degassed solution of 1,4-Dioxane/H₂O (5:1 v/v). Note: Degassing is critical to prevent oxidative homocoupling of the boronic ester.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, quench into 1 mL of EtOAc/H₂O, and analyze the organic layer via LC-MS.

    • Success Criteria: Complete consumption of the bromide mass. The product mass (m/z [M+H]⁺ = 217.1 for the ester) should be the base peak.

    • Failure Mode: If unreacted bromide remains but the boronic ester is absent, protodeboronation has occurred. Spike in an additional 0.2 eq of the boronic ester and continue heating.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Treat the organic layer with QuadraSil® MP (or equivalent Pd scavenger) for 1 hour, filter, and concentrate under reduced pressure.

Step 2: Saponification & Isoelectric Isolation

Objective: Deprotect the methyl ester to yield the final amphoteric benzoic acid.

  • Reaction: Redissolve the crude ester from Step 1 in a mixture of THF/MeOH/H₂O (2:1:1 v/v). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2–3 hours.

  • Validation Checkpoint (TLC): Run a TLC (Hexanes/EtOAc 1:1).

    • Success Criteria: Complete disappearance of the high-R_f ester spot. The product will remain at the baseline due to the formation of the highly polar lithium carboxylate salt.

  • Purification: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with MTBE. Causality: This extracts neutral impurities, homocoupled byproducts, and cleaved XPhos ligand, leaving the product safely in the aqueous layer as a salt.

  • Isolation: Cool the aqueous layer in an ice bath. While stirring vigorously, carefully add 1M HCl dropwise until the pH reaches ~4.0 (the isoelectric point of the product).

  • Collection: Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford pure 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Part 5: References

  • Benchchem. "A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling." Benchchem. 7

  • J. Am. Chem. Soc. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." ACS Publications. 4

  • JACS Au. "Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds." ACS Publications. 3

  • Chem. Soc. Rev. "Selection of boron reagents for Suzuki–Miyaura coupling." The Royal Society of Chemistry. 2

  • Synlett. "Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har." Thieme. 5

  • ResearchGate. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." University of Edinburgh. 6

  • Wikipedia. "Protodeboronation." Wikimedia Foundation. 1

Sources

Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this important chemical intermediate. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Molecule - Physicochemical Properties

The purification strategy for any compound is fundamentally dictated by its physicochemical properties. 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid possesses a unique combination of a weakly basic pyrazole ring and an acidic carboxylic acid moiety. This amphoteric nature, coupled with its aromatic systems, governs its solubility and chromatographic behavior.

PropertyValue / DescriptionRationale & Purification Implications
Molecular Formula C₁₂H₁₂N₂O₂-
Molecular Weight 216.24 g/mol Influences diffusion rates and mass spectrometry analysis.[1]
Appearance Typically an off-white to pale yellow solid.A significant deviation in color (e.g., dark brown, black) indicates substantial impurities, possibly from residual palladium catalyst or degradation products.
pKa (estimated) Carboxylic Acid: ~4.0-4.5Pyrazole (conjugate acid): ~2.0-2.5The carboxylic acid is the dominant functional group at physiological pH. This large pKa difference is the key to successful purification via acid-base extraction. The product will be soluble in aqueous base (pH > 6) and insoluble in aqueous acid (pH < 2).
Solubility Profile Soluble in polar organic solvents (DMSO, DMF, Methanol).[2] Sparingly soluble in less polar solvents (Dichloromethane, Ethyl Acetate) and very poorly soluble in non-polar solvents (Hexanes, Toluene) and water at neutral/acidic pH.This profile is ideal for purification by recrystallization, where a solvent system can be found in which the compound is soluble when hot but sparingly soluble when cold.
Topological Polar Surface Area (TPSA) 55.12 ŲThis moderate TPSA suggests the molecule has the potential for strong intermolecular interactions, including hydrogen bonding, which can lead to the formation of stable crystal lattices or co-crystals.[1]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, particularly after its synthesis via Suzuki-Miyaura cross-coupling, a prevalent synthetic route.[3]

Q1: My crude product after synthesis is a dark, oily residue, not a solid. What's the cause and what should I do?

A1: This is a frequent issue that can stem from several sources:

  • Residual High-Boiling Solvents: Solvents like DMF, NMP, or dioxane, often used in cross-coupling reactions, can be difficult to remove completely and will keep the product from solidifying.

  • Catalyst-Related Impurities: Palladium catalysts, especially when they degrade, can form colloidal or soluble colored species that are oily in nature.

  • Gross Impurity Level: A high concentration of various byproducts can suppress the crystallization of the desired product, resulting in an amorphous gum.

Troubleshooting Steps:

  • Azeotropic Removal: Dissolve the oil in a minimal amount of a solvent like methanol or ethyl acetate and co-evaporate with toluene several times on a rotary evaporator. Toluene forms azeotropes with many high-boiling solvents, aiding their removal.

  • Initial Cleanup: Before attempting crystallization, perform an acid-base extraction (see Protocol 1). This is highly effective at removing non-acidic, colored impurities. The product should precipitate as a solid upon re-acidification of the basic aqueous layer.

  • Trituration: If the product is still oily after solvent removal, try triturating it with a non-polar solvent like hexanes or diethyl ether. This can often wash away oily impurities and induce crystallization of the product.

Q2: My TLC/LCMS analysis shows multiple spots. What are the likely impurities from a Suzuki coupling synthesis?

A2: Byproducts are common in Suzuki-Miyaura reactions. Understanding their origin is key to selecting a purification strategy.[4]

Impurity TypePotential Structure/IdentityOriginIdentification & Removal Strategy
Protodehalogenation Benzoic AcidThe halo-substituent on the benzoic acid starting material is replaced by a hydrogen atom.[5]ID: Mass spectrometry will show a peak corresponding to benzoic acid (122.12 g/mol ).Removal: Easily removed by careful recrystallization or column chromatography.
Homocoupling 1,1'-dimethyl-5,5'-bi(1H-pyrazole) OR Biphenyl-dicarboxylic acidTwo molecules of the boronic acid or two molecules of the halide starting material couple with each other.ID: Mass spectrometry will show a peak corresponding to the dimer of one of the starting materials.Removal: Acid-base extraction is highly effective as these impurities are typically not acidic or are di-acids with different properties.
Protodeboronation 1-methyl-1H-pyrazoleThe boronic acid group on the pyrazole starting material is replaced by a hydrogen atom.ID: A volatile, low molecular weight byproduct. May be seen on GC-MS.Removal: Usually removed during aqueous workup and evaporation due to its volatility.
Unreacted Starting Materials e.g., 2-bromobenzoic acid and 1-methyl-1H-pyrazole-5-boronic acidIncomplete reaction.ID: Mass spectrometry will show peaks corresponding to the starting materials.Removal: Acid-base extraction will separate the acidic benzoic acid starting material from the basic pyrazole. Column chromatography is also effective.

Q3: My compound streaks severely during silica gel column chromatography. How can I achieve sharp bands?

A3: This is a classic problem when purifying carboxylic acids on standard silica gel. The acidic protons of your compound interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution (streaking).

The Solution: Modify Your Mobile Phase. The key is to suppress the ionization of your compound's carboxylic acid group. You can achieve this by adding a small amount of a volatile acid to your eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).

  • Recommended Modifier: Add 0.5-1% acetic acid to your mobile phase.

  • Causality: The added acid protonates the silanol groups and ensures your product remains in its neutral, less polar form (R-COOH rather than R-COO⁻). This minimizes the strong ionic interactions, allowing the compound to elute as a sharp, well-defined band. A general protocol for column chromatography of pyrazole-carboxylic acids is available in the literature.[6]

Q4: I suspect my final product is contaminated with palladium. How can I remove it?

A4: Residual palladium is a major concern, especially for compounds intended for drug development. It often imparts a grey or black color to the product.

Recommended Removal Techniques:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol or methanol), add a small amount of activated charcoal (approx. 5-10% by weight), and stir or reflux for 15-30 minutes. The charcoal will adsorb the palladium species. Filter the hot solution through a pad of Celite® to remove the charcoal and then allow the filtrate to cool for recrystallization.

  • Metal Scavengers: For more stubborn cases, use a silica-based metal scavenger (e.g., SiliaMetS® Thiol). Stir the scavenger with a solution of your compound in an organic solvent for several hours, then filter to remove the scavenger resin, which will have bound the palladium.

Section 3: Detailed Purification Protocols

Protocol 1: High-Yield Purification via Acid-Base Extraction

This method exploits the acidic nature of the benzoic acid group and is the most effective first-pass purification strategy for removing non-acidic and neutral impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product (1.0 eq) in an appropriate organic solvent. Ethyl acetate (EtOAc) is a good starting choice (~10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 10 mL per gram). Do not use strong bases like NaOH, as this can cause hydrolysis of other functional groups or lead to emulsion formation.

    • Expert Insight: The target compound will react with NaHCO₃ to form the water-soluble sodium salt (sodium 2-(1-methyl-1H-pyrazol-5-yl)benzoate), which moves into the aqueous layer. Most Suzuki byproducts like homocoupled species will remain in the organic layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M hydrochloric acid (HCl) dropwise with stirring.[6] The desired product will precipitate out as a solid as the solution becomes acidic (target pH ~2-3, check with pH paper).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

Recrystallization is ideal for removing small amounts of closely related impurities after an initial cleanup by acid-base extraction. The key is selecting an appropriate solvent system.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below. Test small aliquots of your product in different solvents.

    • Recommended Solvents to Screen: Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate/Hexane mixture, Toluene.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the compound at reflux temperature. Add the solvent in small portions, allowing the solution to return to a boil after each addition.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, residual catalyst), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]

Section 4: Visual Workflows

General Purification Workflow

This diagram illustrates the logical flow for purifying the crude product from a typical synthesis.

cluster_0 Purification Strategy Crude Crude Product (Post-Synthesis) Analysis Purity Assessment (TLC / LCMS) Crude->Analysis AcidBase Protocol 1: Acid-Base Extraction Analysis->AcidBase Complex Mixture / Colored Impurities Column Protocol 3: Column Chromatography Analysis->Column Similar Polarity Impurities Recrystal Protocol 2: Recrystallization Analysis->Recrystal Minor Impurities AcidBase->Recrystal Solid Obtained FinalAnalysis Final Purity Check (NMR, HPLC) Column->FinalAnalysis Recrystal->FinalAnalysis FinalAnalysis->Recrystal Needs Further Purification Pure Pure Product (>98%) FinalAnalysis->Pure Meets Specs

Caption: A decision-based workflow for purifying 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Troubleshooting Logic for Column Chromatography

This diagram outlines the thought process for optimizing the chromatographic purification of an acidic compound.

cluster_1 Chromatography Troubleshooting Start Problem: Product Streaking on Silica Question Is the mobile phase neutral? Start->Question AddAcid Action: Add 0.5-1% Acetic Acid to Mobile Phase Question->AddAcid Yes Reason Rationale: Suppresses carboxylate formation, reduces interaction with silica. AddAcid->Reason Result Outcome: Sharp, well-resolved bands Reason->Result

Caption: Troubleshooting streaking issues during silica gel chromatography.

References

  • Mixed crystals of pyrazoles and benzoic acids. Part 1. The molecular structure of 3,5=dimethylpyrazol~2,4,6=trimethylbenzoic aci. Google Scholar.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal.
  • Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences.
  • Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem.
  • Preparation of 2-[1-Phenyl-1H-pyrazol-5-yl]benzoic Acids from Dilithiated C(α)
  • SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES.
  • 2-Methyl-5-(1-methyl-1H-pyrazol-5-yl)benzoic acid. ChemScene.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
  • What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. ChemicalBook.
  • 2-(1-Methyl-1h-pyrazol-4-yl)-benzoic acid. ChemScene.

Sources

Technical Support Center: Optimizing Bioassay Solubility for 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support center for handling 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in in vitro bioassays. As a drug discovery building block, this phenylpyrazole derivative presents a classic physicochemical paradox: while its calculated LogD at physiological pH suggests excellent aqueous solubility, researchers frequently encounter erratic assay data, right-shifted IC50 curves, and poor reproducibility.

These issues rarely stem from the molecule's inherent thermodynamic limits. Instead, they are caused by kinetic precipitation during the transition from organic storage solvents (DMSO) to aqueous assay buffers. This guide provides field-proven, self-validating protocols to ensure your compound remains fully solvated, ensuring the integrity of your screening data.

Part 1: Physicochemical Profiling & Data Presentation

To troubleshoot solubility, we must first understand the causality behind the molecule's behavior. The compound features a carboxylic acid (pKa ~3.5–4.5) and a weakly basic pyrazole ring. At pH 7.4, it exists as a highly soluble carboxylate anion. However, in 100% DMSO, it remains neutral. The mismatch between its state in storage and its state in the assay is the root cause of most handling errors.

Table 1: Physicochemical Parameters and Assay Impact

ParameterValue / StateImpact on BioassayTroubleshooting Solution
Carboxylic Acid pKa ~ 3.5 – 4.5Deprotonates at pH > 5. Highly soluble in bulk assay buffer (pH 7.4).Ensure assay buffer has high buffering capacity (e.g., 50 mM HEPES) to rapidly deprotonate the compound upon dispensing.
State in 100% DMSO Neutral (Protonated)Highly concentrated but vulnerable to precipitation if exposed to water without immediate pH adjustment.Store in strictly anhydrous DMSO. Avoid freeze-thaw cycles which introduce atmospheric moisture.
Kinetic Solubility High risk of "crashing"Standard tip-based dilutions cause localized supersaturation and precipitation before deprotonation occurs.Use acoustic liquid handling (nanoliter dispensing) directly into the final assay buffer.
Thermodynamic Solubility High at pH 7.4Once precipitated, the solid form takes hours/days to redissolve, ruining assay timing.Pre-incubate plates with shaking, or utilize in-well sonication if precipitation is suspected.
Part 2: Mechanistic Visualization

Why does a compound that is theoretically soluble at pH 7.4 precipitate when added to the buffer? The answer lies in diffusion kinetics. When a large droplet of DMSO stock is pipetted into an aqueous buffer, the DMSO diffuses away into the water faster than the buffer's basic salts can diffuse into the droplet. This leaves the neutral, protonated molecule in a highly aqueous microenvironment, forcing it past its kinetic solubility limit1[1].

Mechanism N1 Neutral Molecule (in 100% DMSO) N2 Aqueous Interface (Diffusion Zone) N1->N2 Dispensing N3 Rapid Buffer Interaction (Deprotonation) N2->N3 Acoustic Dispensing (High Surface Area) N5 Localized pH Drop (Kinetic Crash) N2->N5 Tip-based Dilution (Poor Mixing) N4 Solvated Anion (Active in Assay) N3->N4 Rapid Equilibrium N5->N4 Slow Thermodynamic Recovery (>24 hrs)

Figure 1: Mechanistic pathway of kinetic precipitation vs. successful solvation via deprotonation.

Part 3: Troubleshooting Guides & Validated Protocols
Protocol 1: Preparation and Self-Validation of DMSO Stocks

Improper storage of DMSO stocks accounts for up to 30% of false negatives in high-throughput screening2[2]. DMSO is highly hygroscopic; absorbed water reduces the solubility of the neutral compound.

Step-by-Step Methodology:

  • Solubilization: Dissolve the lyophilized 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid powder in 100% anhydrous DMSO to a master concentration of 10 mM.

  • Aliquotting: Immediately dispense into single-use, tightly sealed tubes (e.g., Matrix tubes). Store at room temperature in a desiccator if used within 48 hours, or at -20°C for long-term storage. Never subject the stock to multiple freeze-thaw cycles.

  • Self-Validation (Centrifugation): Before running your assay, thaw the aliquot and centrifuge at 15,000 x g for 10 minutes.

    • Causality: Amorphous precipitates can be microscopic. Centrifugation forces insoluble aggregates to the bottom. If you pipette from the top of the supernatant and your assay signal drops, you have confirmed a stock degradation issue.

  • Concentration Verification: Quantify the true soluble concentration of the supernatant using 3[3]. Because the molecule contains three nitrogen atoms (two in the pyrazole, none in the benzoic acid), CLND provides an equimolar nitrogen response that perfectly quantifies the dissolved compound without requiring a standard curve for this specific molecule.

Protocol 2: Acoustic Dispensing Workflow

To bypass the kinetic solubility trap, we must avoid intermediate aqueous dilutions. We recommend adhering to the 4[4] standards for DMSO tolerance and dispensing.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your final assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20). Ensure the buffering capacity is high enough to instantly neutralize the acidic proton of the compound.

  • Plate Pre-fill: Dispense the assay buffer into the 384-well or 1536-well destination plate.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter droplets of the 10 mM DMSO stock directly into the assay buffer.

    • Causality: Nanoliter droplets have a massive surface-area-to-volume ratio. The compound is instantly exposed to the pH 7.4 environment, allowing immediate deprotonation of the carboxylic acid before the localized DMSO concentration dissipates.

  • Self-Validation (Nephelometry): To ensure the compound has not precipitated in the well, run a parallel plate through a nephelometer (light-scattering detector) 5[5]. A spike in light scattering indicates kinetic precipitation.

Workflow A 10 mM DMSO Stock (Anhydrous) B Centrifuge (15,000 x g, 10 min) A->B Remove micro-crystals C Quality Check (CLND / Nephelometry) B->C Verify soluble fraction D Acoustic Dispensing (Nanoliter droplets) C->D Preferred Method F Serial Dilution (Intermediate Aqueous) C->F Legacy Method E Final Assay Buffer (pH 7.4, High Capacity) D->E Instant deprotonation G Precipitation Risk (Data Artifacts) F->G Localized supersaturation G->E Erroneous IC50 values

Figure 2: Workflow for dispensing 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid to prevent kinetic precipitation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my compound precipitate when diluted from 10 mM DMSO into pH 7.4 buffer, even though the calculated LogD suggests it should be highly soluble? A: You are observing a failure of kinetic solubility, not thermodynamic solubility. In 100% DMSO, the carboxylic acid is protonated. When you perform a bulk dilution, the compound experiences a transient state where it is surrounded by water, but the buffer hasn't yet stripped the proton. The neutral species crashes out immediately. Once precipitated, the thermodynamic dissolution rate is incredibly slow. Low solubility in bioassays causes underestimated activity and variable data6[6]. Switch to acoustic dispensing to bypass this transient state.

Q: I don't have an acoustic dispenser. How can I perform tip-based serial dilutions safely? A: If you must use tip-based liquid handling, perform your serial dilutions in 100% DMSO first. Then, make a single, rapid dilution step from the DMSO dilution series directly into the final assay buffer containing the target protein. Ensure the final DMSO concentration is uniform across all wells (typically ≤1% to avoid solvent toxicity)7[7]. Do not perform serial dilutions in an intermediate aqueous/DMSO mixture.

Q: Does the 1-methylpyrazole ring interact with assay components? A: While the pyrazole ring is weakly basic, the N-methyl group prevents it from acting as a hydrogen bond donor, reducing non-specific aggregation. However, pyrazole-containing compounds can occasionally act as weak bidentate ligands for transition metals. If your assay relies on metal ions (e.g., metalloproteases), ensure you run a counter-screen to verify the compound isn't artificially inhibiting the target via metal chelation rather than specific binding.

Q: How do I measure the actual assay concentration if I suspect precipitation? A: Do not rely on UV-Vis if the compound has precipitated, as light scattering will cause artificially high absorbance readings. Instead, use a miniaturized shake-flask method coupled with Chemiluminescent Nitrogen Detection (CLND)3[3] on the filtered supernatant of your assay buffer.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed (NIH).[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization (Full Text). ResearchGate.[Link]

  • Solubility: a speed–breaker on the drug discovery highway. MedCrave Online.[Link]

  • Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency. PMC (NIH).[Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PMC (NIH).[Link]

  • Solubility Assessment Service. Creative Biolabs.[Link]

  • Chemiluminescent nitrogen detection (CLND) to measure kinetic aqueous solubility. PubMed (NIH).[Link]

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Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PUR-PYRZ-005 Subject: Impurity Removal & Isolation Protocols for Ortho-Substituted Biaryl Acids Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][3][4]

Executive Summary

You are encountering difficulties purifying 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid . Unlike its para- or meta- isomers, this ortho- substituted biaryl system presents unique challenges due to steric torsion between the benzene and pyrazole rings.[1][2][3][4] This often leads to "oiling out" rather than crystallization and creates solubility profiles that complicate standard acid-base workups.[1][2][3]

This guide addresses the three most common failure modes:

  • Phase Separation Issues: Product oiling out or failing to precipitate during acidification.

  • Persistent Metal Residues: High Palladium (Pd) content causing discoloration.[1]

  • Stubborn Organic Impurities: Protodeboronation byproducts co-precipitating with the product.

Module 1: The "pH Swing" & Isolation Protocol

User Issue: "I acidified the aqueous layer to pH 1, but the product didn't precipitate, or it formed a gum."

Root Cause Analysis

This molecule is amphoteric .[1]

  • Carboxylic Acid (Benzoic): pKa ≈ 4.2 (deprotonates at pH > 5).[1]

  • Pyrazole Nitrogen (N2): Conjugate acid pKa ≈ 2.5 (protonates at pH < 2).[1]

Critical Error: If you acidify to pH < 1.5, you risk protonating the pyrazole nitrogen. This forms a cationic species (pyrazolium salt) which is often water-soluble , preventing precipitation.[1][3] You must hit the "Isoelectric Point" (neutral species) window.

Corrective Protocol: The Controlled pH Swing
StepActionMechanism & Rationale
1 Dissolution Dissolve crude in 1M NaOH (pH > 10). Filter through Celite to remove insoluble Pd black.[5]
2 Wash Wash aqueous layer with TBME or DCM.[1] Removes non-acidic impurities (e.g., homocoupled pyrazoles).
3 Acidification Slowly add 1M HCl while stirring. STOP at pH 3.5 – 4.0.
4 Aging If an oil forms, heat the mixture to 50°C, stir vigorously, and cool slowly. Promotes crystal growth over amorphous oil.[1]
Visualization: The Amphoteric Solubility Window

pH_Swing cluster_0 High pH (>10) cluster_1 Target pH (3.5 - 4.5) cluster_2 Low pH (< 1.5) Anion Anionic Species (COO-, Pyrazole Neutral) Water Soluble Neutral Neutral Species (COOH, Pyrazole Neutral) PRECIPITATES Anion->Neutral Add HCl to pH 4 Cation Cationic Species (COOH, Pyrazolium+) Water Soluble (Risk) Neutral->Cation Over-acidification (pH < 1.5)

Figure 1: The solubility profile changes with pH.[1][3] Target the green zone for isolation.[4]

Module 2: Palladium Removal Strategies

User Issue: "The product is grey or black, and NMR shows broad baselines."

Technical Insight

The pyrazole nitrogen is a good ligand for Palladium.[4] Standard Celite filtration often fails because the Pd is chelated to your product, not just suspended as metal.

Troubleshooting Table: Scavenger Selection
MethodEfficiencyProtocol Note
Activated Carbon (Charcoal) Low - MediumWarning: Can adsorb the product due to π-stacking with the pyrazole/phenyl rings.[1][2][3][4] Use only if yield is not a concern.
Thiol-Silica (e.g., SiliaMetS® Thiol) HighBest for Pd(II) species.[1][3] Add 5-10 wt% to the crude solution in EtOAc/THF, stir 4h at 50°C, then filter.
DMT (Dimercaptotriazine) Very HighHighly effective for Suzuki residues.[1] Use functionalized resin to avoid sulfur contamination.[1]
Recommended Workflow
  • Perform the Acid-Base extraction (Module 1) first.[1] This removes bulk Pd.[1]

  • If the solid is still colored, dissolve in THF or Ethyl Acetate .

  • Add Thiol-modified silica (10 wt% relative to mass).[1][3]

  • Stir at 45°C for 4 hours.

  • Filter and concentrate.

Module 3: Crystallization & The "Oiling Out" Problem

User Issue: "The compound comes out as a sticky gum and won't solidify."

The "Ortho-Effect" Explanation

The 2-position (ortho) substitution forces the pyrazole and phenyl rings to twist out of planarity (dihedral angle > 40°).[1][3][4] This reduces the lattice energy compared to flat molecules, making the compound prone to forming amorphous oils (supercooled liquids) rather than crystals.

Solvent Screening Guide
Solvent SystemSuitabilityProcedure
Ethanol / Water Primary Choice Dissolve in hot EtOH (min vol).[1][2][3][4] Add hot water until cloudy. Re-heat to clear. Cool very slowly to RT.
Ethyl Acetate / Heptane SecondaryDissolve in minimal hot EtOAc.[1] Add Heptane dropwise.[1] Seed crystals are critical here.
Acetonitrile (ACN) AlternativeGood for removing protodeboronation impurities.[1]

Pro-Tip: Trituration If you have a gum:

  • Suspend the gum in Diethyl Ether or MTBE (the compound is likely sparingly soluble).

  • Sonicate for 15 minutes.

  • The mechanical energy often induces nucleation, turning the gum into a white powder.

Module 4: Analytical Troubleshooting (HPLC)

User Issue: "I see a split peak or a 'ghost' peak in HPLC."

Diagnosis: This is likely Atropisomerism or Protonation dynamics on the column.[1]

  • Atropisomerism: The rotation around the phenyl-pyrazole bond is restricted.[1] At low temperatures (or standard HPLC), you might see broadening or splitting if the rotation barrier is high enough (common in bulky ortho-biaryls).[1][3]

  • Column pH: If your mobile phase is neutral (pH 7), the pyrazole might interact with silanols.

Solution:

  • Use a TFA-buffered mobile phase (0.1% TFA in Water/Acetonitrile).[1][2][3] This locks the species in a single protonation state and suppresses silanol interactions.

  • Run the column at 40°C or 50°C to speed up the bond rotation, merging split peaks into a single sharp peak.

Summary Workflow Diagram

Purification_Workflow Crude Crude Reaction Mixture (Suzuki Coupling) Base_Ext Dissolve in 1M NaOH (pH > 10) Crude->Base_Ext Filter Filter through Celite (Remove Pd Black) Base_Ext->Filter Wash Wash with DCM/TBME (Remove Organics) Filter->Wash Acidify Acidify Aqueous Layer Target pH 3.5 - 4.0 Wash->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Collect Filter & Dry Solid Precipitate->Collect Yes Gum Gum/Oil Forms Precipitate->Gum No Triturate Triturate in MTBE or Recrystallize (EtOH/H2O) Gum->Triturate Triturate->Collect

Figure 2: Decision tree for the isolation of the target acid.

References

  • BenchChem Technical Support. (2025).[1][5] Palladium Catalyst Removal from Pyrazole Compounds.[1][5] Retrieved from [1][3]

  • Biotage. (2023).[1][6] How to Remove Palladium in three easy steps.[1] Retrieved from [1][3]

  • European Patent Office. (1984).[1] Process for preparing pure benzoic acid (EP0124709).[1] Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling.[1][2][3][4] (Analogous biaryl purification). Retrieved from [1][3]

  • Sigma-Aldrich. (2024).[1][3][7] Product Specification: 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid (Isomer Analogue).[1][2][3][4] Retrieved from [1][2][3]

Sources

Minimizing side reactions in pyrazole-benzoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Coupling Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because the coupling of pyrazole moieties with benzoic acid derivatives is failing to yield the clean, regioselective scaffolds required for your SAR (Structure-Activity Relationship) studies.

This interface is designed to bypass generic textbook advice. We address the specific "silent killers" of these reactions: Protodeboronation , N-Regioselectivity collapse , and Catalyst Poisoning .

Quick Diagnostics: Select Your Failure Mode

SymptomProbable Root CauseImmediate Action Module
Product is missing; Starting Material (SM) converted to simple arene. Protodeboronation (Suzuki Coupling). The C-B bond hydrolyzed before transmetallation.[Go to Module 1]
Mixture of isomers (N1 vs N2 arylation). Tautomeric Equilibration (N-Arylation). Steric/Electronic control failure.[Go to Module 2]
Reaction stalled; Catalyst precipitated/colored. Catalyst Poisoning . Pyrazole nitrogens coordinated to the metal center.[Go to Module 3]

Module 1: The "Disappearing Boronate" (Suzuki-Miyaura)

The Issue: You are attempting to couple a pyrazole-boronic acid (or ester) with a halobenzoic acid. The boronic acid is consumed, but the product yield is <10%.[1] LC-MS shows the hydro-deboronated pyrazole (H-pyrazole).

The Mechanism: Heteroaryl boronic acids, particularly 2-pyridyl and pyrazolyl species, are notoriously unstable. The basic conditions required for Suzuki coupling accelerate protodeboronation via a boronate-ate complex intermediate that protonates faster than it transmetallates.

Visualizing the Competition: Transmetallation vs. Hydrolysis

Protodeboronation Start Pyrazole-Boronic Acid (RB(OH)2) AteComplex Boronate 'Ate' Complex [RB(OH)3]- Start->AteComplex Activation Base Base (OH-) Base->AteComplex PdCycle Pd(II)-Ar Complex (Catalytic Cycle) AteComplex->PdCycle Transmetallation (Slow with bulky ligands) SideProduct Protodeboronated Byproduct (R-H) AteComplex->SideProduct Hydrolysis/Protonation (FAST for Pyrazoles) Product Coupled Product (Ar-Pyrazole) PdCycle->Product Reductive Elimination

Caption: The "Race Condition": The activated 'ate' complex must find the Palladium catalyst before it finds a proton. For pyrazoles, the red path (hydrolysis) is kinetically favored under standard aqueous/basic conditions.

Troubleshooting Protocol: The "Slow-Release" Strategy

To fix this, we must keep the concentration of the unstable "ate" complex low, or use anhydrous conditions.

Q: My standard Suzuki (Pd(PPh3)4 / Na2CO3 / Dioxane:Water) failed. What now?

A: Switch to a MIDA Boronate or Anhydrous Conditions.

Protocol A: Anhydrous Conditions (The "Dry" Approach)

  • Solvent: Switch to Anhydrous n-Butanol or Dioxane . Water is the proton source for deboronation.[2]

  • Base: Use CsF (Cesium Fluoride) or K3PO4 (anhydrous). Fluoride activates the boronate without introducing protons.

  • Catalyst: Use a precatalyst that activates quickly, like XPhos Pd G3 .

Protocol B: The Slow-Release Strategy (If water is necessary)

  • Reagent: Do not use free boronic acid. Use Potassium Pyrazolyl Trifluoroborate salts. They hydrolyze slowly, releasing the active species at a rate the catalyst can consume.

  • Solvent: MeOH/H2O (4:1).

  • Temperature: Keep strictly below 80°C.

Module 2: The Regioselectivity Trap (N-Arylation)

The Issue: You are reacting a neutral pyrazole (N-H) with a halobenzoic acid (Ullmann/Buchwald type). You get a 60:40 mixture of N1-aryl and N2-aryl isomers. Separation is difficult.

The Mechanism: Pyrazoles exist in tautomeric equilibrium. Both nitrogens are nucleophilic. Regioselectivity is dictated by sterics (reaction at the less hindered Nitrogen) and coordination (reaction at the Nitrogen that binds the metal).

Decision Matrix: Controlling N1 vs N2
VariableEffect on SelectivityRecommendation for High Selectivity
Steric Bulk on Pyrazole (C3/C5) Dominant Factor. Reaction prefers the Nitrogen distal to the bulky group.Place a temporary bulky group (e.g., t-Butyl) if possible, or accept that C3-substituents force N1 arylation.
Ligand Choice Bidentate ligands enforce specific geometries.Use trans-N,N'-dimethylcyclohexane-1,2-diamine (Cu-catalysis) to enhance steric discrimination.
Solvent Polarity Affects tautomer ratio.Non-polar solvents (Toluene) often favor the thermodynamic tautomer reaction compared to polar aprotic (DMF).
Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Modification)

Recommended for mild coupling to avoid harsh Ullmann conditions.

  • Reagents: Pyrazole (1.0 equiv), Benzoic Acid Boronic Acid (1.5 equiv - Note: We invert the coupling partners here to avoid pyrazole-boronic instability).

  • Catalyst: Cu(OAc)2 (0.1 equiv).

  • Ligand: Pyridine (2.0 equiv) or 2,2'-Bipyridine.

  • Oxidant: Compressed Air (balloon) or O2.

  • Conditions: DCM or Methanol, Room Temperature, 12-24h.

    • Why this works: This proceeds via a radical/oxidative mechanism that is often more sensitive to steric bulk, improving regioselectivity compared to high-temp Ullmann couplings.

Module 3: Catalyst Poisoning (The "Silent Killer")

The Issue: The reaction starts but stops at ~20% conversion. Adding more catalyst doesn't help. The solution turns dark or precipitates black solids (Pd black).

The Mechanism: Pyrazoles are excellent ligands (the "scorpionate" effect). They bind to the Pd or Cu center, displacing the phosphine ligands required for the catalytic cycle. This shuts down the reaction or causes metal aggregation.

Visualizing Catalyst Deactivation

Poisoning ActiveCat Active Catalyst [L-Pd-Ar] Poisoned Inactive Complex [Pd(Pyrazole)4] ActiveCat->Poisoned Ligand Displacement (Excess Pyrazole) Substrate Free Pyrazole Substrate Substrate->ActiveCat Correct Pathway (Oxidative Addition/Coordination) Aggregated Pd Black (Precipitate) Poisoned->Aggregated Irreversible Deactivation

Caption: The "Scorpionate" Effect: Excess pyrazole acts as a competitive ligand, stripping the metal of its catalytic ligands and forming an inactive stable complex.

Troubleshooting Protocol: The "Dump and Dilute"

Q: How do I prevent the substrate from killing the catalyst?

A: High Ligand Loading and Slow Addition.

  • Increase Ligand/Metal Ratio: Standard is 2:1. For pyrazoles, use 4:1 or even 6:1 . This shifts the equilibrium back toward the active catalyst.

    • Recommended Ligands:XPhos or BrettPhos (bulky biaryl phosphines prevent pyrazole coordination via steric shielding).

  • Slow Addition: Do not add all pyrazole at once. Use a syringe pump to add the pyrazole over 2 hours. This keeps the concentration of free "poison" low relative to the catalyst.

References

  • Mechanisms of Protodeboronation

    • Boronic Acid Instability in Suzuki Coupling.
    • Source: Wikipedia / Chemical Reviews
    • URL: [Link]

  • Ullmann Coupling & Side Reactions

    • Copper-Mediated Coupling Reactions and Their Applic
    • Source: Chemical Reviews (ACS)
    • URL: [Link] (Note: Generalized link to authoritative review on Ullmann mechanisms).

  • Slow Release Strategy: The Slow-Release Strategy in Suzuki-Miyaura Coupling. Source: University of Bristol / BenchChem Guide
  • Decarboxylative Pyrazolylation

    • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper C
    • Source: ACS Publications[3]

    • URL: [Link]

Sources

Recrystallization solvent selection for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Knowledge Base Article

Article ID: KB-PYR-2026 Topic: Recrystallization Solvent Selection for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Last Updated: March 07, 2026 Status: Active / Verified[1]

Executive Summary & Physicochemical Profile

User Query: I need to purify 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. What are the optimal solvent systems for recrystallization to maximize yield and purity?

Technical Insight: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a bifunctional intermediate often used in the synthesis of agrochemicals (e.g., SDHI fungicides like Fluxapyroxad) and pharmaceutical scaffolds.[1] Its purification is governed by two competing moieties:[2][3]

  • The Benzoic Acid Group: Provides high polarity and pH-dependent solubility. It facilitates dimerization in non-polar solvents and salt formation in basic media.

  • The Pyrazole Ring: Adds nitrogen-based basicity and moderate polarity, increasing solubility in alcohols compared to unsubstituted benzoic acid.

Critical Solubility Parameters:

  • LogP (Predicted): ~2.0 – 2.5 (Moderately lipophilic).[1]

  • pKa: ~4.2 (Carboxylic acid) and ~2.5 (Pyrazolium conjugate acid).[1]

  • Melting Point: Typically >150°C (dependent on crystal polymorph).

Solvent Selection Matrix

The following table categorizes solvent systems based on experimental success with pyrazole-benzoic acid scaffolds.

Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol / Water Primary Choice ⭐⭐⭐⭐⭐"Green" & High Yield. The compound is highly soluble in hot ethanol. Water acts as a potent anti-solvent, forcing crystallization upon cooling.[1] Excellent for removing inorganic salts (NaCl, KBr) from coupling reactions.[1]
Toluene Lipophilic Cleanup ⭐⭐⭐⭐Impurity Specific. Best for removing non-polar byproducts (e.g., unreacted starting materials, dimers).[1] The compound dissolves in boiling toluene but crystallizes sharply upon cooling due to the polar carboxyl group.
Isopropanol (IPA) Alternative ⭐⭐⭐Slower evaporation rate than ethanol; promotes larger crystal growth. Useful if the Ethanol/Water system yields microcrystalline powder (fines).
Ethyl Acetate / Heptane Polishing ⭐⭐Effective for final polishing to remove trace polar impurities. However, yield can be lower due to significant solubility in Ethyl Acetate even at room temperature.[1]
Water (pH adjusted) Acid/Base Ppt ⭐⭐Not Recrystallization. This is a precipitation method (dissolve in NaOH, precipitate with HCl).[1] Good for bulk recovery but poor for rejecting organic impurities.

Detailed Experimental Protocols

Method A: The Ethanol/Water "Standard" (Recommended)

Best for: General purification after synthesis steps involving inorganic salts.[1]

  • Dissolution: Transfer 10.0 g of crude solid into a 250 mL Erlenmeyer flask. Add 40 mL of Ethanol (95%) .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not completely dissolve, add Ethanol in 5 mL increments until a clear solution is obtained.[1]

    • Note: If insoluble dark particles remain, filter the hot solution through a pre-heated Celite pad.[1]

  • Nucleation Point: Remove from heat. While still hot, slowly add Deionized Water dropwise via an addition funnel.[1] Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add 1-2 mL of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Do not stir.

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration.[4] Wash the cake with 20 mL of cold (50:50) Ethanol/Water. Dry in a vacuum oven at 50°C.

Method B: Toluene Recrystallization

Best for: Removing oily, non-polar impurities or colored organic byproducts.[1]

  • Slurry: Suspend crude material in Toluene (5 mL per gram of solid).

  • Reflux: Heat to boiling (110°C). The solid should dissolve completely.

    • Critical: If a separate oily layer forms at the bottom, add more Toluene.[1] If the oil persists, your impurity profile is too high for this method (see Troubleshooting).[1]

  • Cooling: Turn off the heat and allow the flask to cool slowly on the hot plate surface (insulate with foil if necessary).

  • Precipitation: Crystalline needles should form around 60-80°C.

  • Filtration: Filter at room temperature. Wash with cold Toluene followed by Hexane.

Visualization: Process Decision Logic

The following diagram illustrates the decision logic for selecting the correct purification pathway based on your crude material's impurity profile.

RecrystallizationLogic Start Crude 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid CheckImpurity Analyze Impurity Profile (TLC / LC-MS) Start->CheckImpurity Salts High Inorganic Salts (Pd catalyst, Halides) CheckImpurity->Salts Ionic species Oils Non-polar / Oily Impurities (Unreacted SM, Dimers) CheckImpurity->Oils Lipophilic species Colored Colored / Tar Impurities CheckImpurity->Colored Chromophores MethodA Method A: Ethanol / Water (Solubilizes organics, rejects salts) Salts->MethodA MethodB Method B: Toluene (Rejects oils, crystallizes product) Oils->MethodB Charcoal Activated Carbon Treatment (Hot Filtration) Colored->Charcoal Charcoal->MethodA Filtrate

Figure 1: Decision tree for selecting the optimal purification workflow based on impurity characteristics.[1]

Troubleshooting & FAQs

Q1: The solution turned into an oil at the bottom of the flask instead of crystals. What happened?

  • Diagnosis: This is "Oiling Out."[5] It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add more of the good solvent (e.g., Ethanol) to lower the saturation point.

    • Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.

    • Cool slower . Wrap the flask in aluminum foil or a towel to reduce the cooling rate.

Q2: My yield is very low (<50%) using Ethanol/Water.

  • Diagnosis: The compound is likely too soluble in the ethanol-rich mother liquor, or the pH is too high (preventing full protonation of the carboxylic acid).

  • Fix:

    • Ensure the pH of the aqueous phase is acidic (pH ~3-4) by adding a few drops of HCl to the water before adding it as an anti-solvent. This suppresses the ionization of the carboxylic acid, decreasing its solubility in water.

    • Increase the ratio of Water (Anti-solvent) in the final mix.

Q3: Can I use Acetone instead of Ethanol?

  • Answer: Yes, but Acetone is not recommended if you are removing inorganic salts (NaCl/KBr), as these have some solubility in hot acetone.[1] Ethanol is superior for salt rejection.

References

  • BASF SE. (2011). Process for the preparation of pyrazole carboxylic acid derivatives.[6] U.S. Patent 2011/0130568. Link

    • Relevance: Describes industrial purification of pyrazole-benzoic acid intermediates using Toluene and Chlorobenzene systems.
  • Thati, J., et al. (2010).[1][7] Solubility of benzoic acid in pure solvents and binary mixtures.[7][8] Journal of Chemical & Engineering Data. Link[1]

    • Relevance: Establishes the thermodynamic basis for using Ethanol/Water and Toluene systems for benzoic acid deriv
  • BenchChem. (2025).[5][9] Recrystallization techniques for purifying pyrazole compounds.[5][10]Link[1]

    • Relevance: General protocols for handling the polarity of pyrazole rings during crystalliz
  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Ed.). Longman Scientific & Technical.

    • Relevance: Authoritative standard for "Mixed Solvent" recrystallization protocols (Ethanol/W

Sources

Technical Support Center: Resolving Phase Separation Issues with 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the complex phase behaviors of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Below, you will find targeted troubleshooting guides, validated protocols, and mechanistic explanations for overcoming extraction emulsions and crystallization "oiling out."

Molecular Context & Causality

The target compound, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, is a highly versatile phenylpyrazole building block [1]. However, it presents unique phase separation challenges due to its amphoteric-like structural features. The molecule contains a basic pyrazole nitrogen and an acidic carboxylic acid moiety.

At intermediate pH values (pH 4–7), the compound can exist in partially ionized or zwitterionic states, acting as a surfactant that lowers interfacial tension and stabilizes stubborn oil-in-water emulsions during liquid-liquid extraction (LLE) [2]. Furthermore, the lipophilic 1-methyl group, combined with strong intermolecular hydrogen bonding from the benzoic acid, often leads to metastable liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—rather than direct crystal nucleation during cooling or anti-solvent crystallization [3][4].

Troubleshooting Guide: Liquid-Liquid Extraction (LLE) Emulsions

Q: Why does my reaction mixture form a stubborn milky emulsion during aqueous workup? A: Emulsions occur when the target compound acts as an emulsifying agent. Because 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has both a lipophilic core and ionizable groups, it accumulates at the solvent interface.

Solutions & Causality:

  • pH Adjustment: Push the molecule entirely into a single ionization state. Lowering the pH to < 2 with HCl ensures the carboxylic acid is fully protonated (neutral) and the pyrazole is cationic, destroying its surfactant charge distribution [2]. Alternatively, raising the pH > 9 deprotonates the acid, driving the anionic species entirely into the aqueous phase.

  • Salting Out: Add saturated NaCl (brine). This increases the ionic strength and density of the aqueous layer, forcing the organic droplets to coalesce by increasing the interfacial tension [2].

  • Phase Separators: If chemical and mechanical separation fails, pass the mixture through a hydrophobic frit (e.g., a Biotage Phase Separator). The frit allows the organic solvent (like DCM) to pass while physically retaining the aqueous emulsion [5].

LLE_Troubleshooting Start Emulsion Forms During LLE CheckPH Check Aqueous pH Start->CheckPH AdjustPH Adjust pH to < 2 or > 9 (Avoid Zwitterion) CheckPH->AdjustPH If pH 4-7 AddSalt Add Saturated NaCl (Salting Out) CheckPH->AddSalt If pH optimized AdjustPH->AddSalt Filter Filter via Hydrophobic Frit AddSalt->Filter If emulsion persists Success Clean Phase Separation AddSalt->Success If resolved Filter->Success

Workflow for breaking LLE emulsions by altering pH and ionic strength.

Troubleshooting Guide: "Oiling Out" (LLPS) During Crystallization

Q: During cooling crystallization, the product forms a dense oil layer instead of crystals. How do I fix this? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the solution reaches a high supersaturation level and crosses the binodal curve before reaching the critical nucleation concentration [3]. The compound separates into a solute-rich liquid phase and a solute-poor liquid phase, trapping impurities.

Solutions & Causality:

  • Ultrasonic Irradiation (Sonocrystallization): Applying ultrasound generates cavitation bubbles. The collapse of these bubbles creates localized high-pressure zones that dramatically reduce the metastable zone width (MSZW) and force rapid primary crystal nucleation before LLPS can occur [4].

  • Seeding: Introduce high-purity seed crystals of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid at a temperature just above the LLPS boundary. This provides a physical template for growth, bypassing the high energy barrier required for primary nucleation [4].

LLPS_Crystallization Solution Homogeneous Solution (Target Compound) Cooling Cooling / Antisolvent Addition Solution->Cooling Supersat High Supersaturation Cooling->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS Rapid cooling Intervention Seeding / Ultrasound Supersat->Intervention Process Control LLPS->Intervention Recovery Nucleation Crystal Nucleation Crystals High-Purity Crystals Nucleation->Crystals Intervention->Nucleation

Thermodynamic pathways of LLPS versus controlled crystallization.

Quantitative Data Presentation

The following table summarizes the optimized parameters required to bypass phase separation issues for this specific compound class.

ProcessParameterProblematic RangeOptimized RangeRationale
LLE Aqueous pH4.0 – 7.0< 2.0 or > 9.0Prevents zwitterionic surfactant behavior at the interface.
LLE Brine Concentration0 – 5% w/v> 20% w/v (Saturated)Maximizes density difference and surface tension.
Crystallization Cooling Rate> 1.0 °C/min0.1 – 0.2 °C/minPrevents rapid accumulation of supersaturation.
Crystallization Seeding Loading0%1.0 – 2.0% w/wProvides surface area for immediate secondary nucleation.
Crystallization Ultrasound Power0 W/L15 – 20 W/LInduces cavitation to break the LLPS metastable zone.

Validated Experimental Protocols

Protocol A: Emulsion-Free Liquid-Liquid Extraction

This protocol is a self-validating system; phase separation will only occur if the pH and density parameters are strictly met.

  • Preparation: Transfer the crude reaction mixture containing 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid to a separatory funnel.

  • pH Modulation: Add 1M HCl dropwise until the aqueous phase pH is strictly < 2. Self-Validation: Verify with a calibrated pH meter. This protonates the compound, favoring solubility in the organic phase (e.g., Ethyl Acetate or DCM).

  • Density Adjustment: Add an equal volume of saturated aqueous NaCl (brine) to the aqueous layer to force salting out.

  • Extraction: Invert the funnel gently 3-4 times. Do not shake vigorously. Vent the stopcock to release pressure.

  • Phase Separation: Allow the mixture to stand for 10 minutes. If a micro-emulsion persists at the interface, drain the organic layer through a phase separation cartridge fitted with a hydrophobic frit to achieve absolute clarity [5].

Protocol B: Anti-Solvent Crystallization with Ultrasonic Nucleation

This protocol utilizes sonocrystallization to bypass the LLPS binodal curve.

  • Dissolution: Dissolve the crude 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in a minimum volume of a good solvent (e.g., Ethanol) at 50 °C until a homogeneous solution is achieved.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., Water) at a strictly controlled rate of 0.5 mL/min while maintaining the temperature at 50 °C.

  • Ultrasonic Irradiation: Once the solution reaches the metastable zone (indicated by a faint bluish haze just before the expected cloud point of LLPS), apply ultrasonic irradiation at 20 W/L [4]. Self-Validation: The haze should immediately convert to a suspension of fine solid particles, confirming nucleation over oiling out.

  • Cooling: Initiate a slow cooling ramp of 0.1 °C/min down to 5 °C while maintaining sonication.

  • Isolation: Filter the resulting high-purity crystals and wash with cold anti-solvent.

References

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Spectro Scientific Technical Notes. Available at: [Link]

  • Biotage. "How can I improve my liquid-liquid extraction process?" Biotage Blog, June 2023. Available at: [Link]

  • Uekusa, T., et al. "Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules." Pharmaceutics, MDPI, Nov 2022. Available at: [Link]

  • Gao, Z., et al. "Ultrasonic Irradiation and Seeding To Prevent Metastable Liquid–Liquid Phase Separation and Intensify Crystallization." Crystal Growth & Design, ACS Publications, March 2018. Available at: [Link]

Sources

Technical Support Center: Kinetic Enhancement for Sterically Hindered Benzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Advanced Synthesis) Subject: Overcoming the "Ortho-Effect" in 2,6-Disubstituted Benzoic Acid Functionalization

Core Directive & Kinetic Analysis

The Problem: You are likely experiencing stalled conversion or low yields when attempting to esterify or amidate benzoic acids with substituents at the 2- and 6-positions (e.g., 2,4,6-trimethylbenzoic acid, 2,6-dimethoxybenzoic acid).

The Mechanism of Failure: This is not an electronic issue; it is a trajectory issue. The ortho-substituents create a "picket fence" around the carbonyl carbon. Standard nucleophilic attack (Burgi-Dunitz trajectory) is sterically blocked. To overcome this, you cannot rely on standard Fischer esterification or weak coupling reagents (EDC/DCC). You must switch to High-Energy Intermediates that minimize the transition state energy barrier.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select your reagent system.

ReactionSelector Start Substrate Analysis: Sterically Hindered Benzoic Acid Target Target Product? Start->Target Ester Ester Target->Ester Ester Bond Amide Amide Target->Amide Amide Bond AcidSen Acid Sensitive Functional Groups? Ester->AcidSen Ghosez Protocol B: Ghosez Reagent (Neutral Acid Chloride) Amide->Ghosez Extremely Hindered Amine COMU Protocol C: COMU/HATU (Uronium Coupling) Amide->COMU Standard High Performance Yamaguchi Protocol A: Yamaguchi Esterification (Mixed Anhydride) AcidSen->Yamaguchi No (Robust) AcidSen->Ghosez Yes (Sensitive) Shiina Protocol D: Shiina Esterification (MNBA) AcidSen->Shiina Mild/Lewis Acid Sensitive

Figure 1: Strategic decision tree for reagent selection based on substrate tolerance and target functionality.

Knowledge Base Articles (Protocols)

Protocol A: The Yamaguchi Esterification (Gold Standard)

Best For: 2,6-disubstituted acids reacting with primary/secondary alcohols. Mechanism: Formation of a mixed anhydride followed by nucleophilic catalysis.[1][2][3]

Critical Insight: The mixed anhydride formed between your acid and the Yamaguchi reagent is still sterically hindered. The reaction will fail without DMAP. DMAP attacks the mixed anhydride to form an N-acyl pyridinium species, which projects the electrophilic carbonyl away from the steric bulk, allowing the alcohol to attack.

Reagents:

  • TCBC: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[1][4][5][6]

  • DMAP: 4-Dimethylaminopyridine (Must be high purity).

  • Solvent: Toluene (preferred for kinetics) or THF.[5]

Step-by-Step Methodology:

  • Activation: Dissolve the hindered benzoic acid (1.0 equiv) and TEA (1.5 equiv) in anhydrous Toluene (0.1 M).

  • Anhydride Formation: Add TCBC (1.1 equiv) dropwise. Stir at RT for 1 hour.

    • Checkpoint: A white precipitate (TEA·HCl) will form. This confirms the mixed anhydride is generating.

  • Nucleophilic Catalysis: Add the Alcohol (1.0–2.0 equiv) followed by DMAP (1.0–2.0 equiv) .

    • Note: Unlike standard reactions where DMAP is catalytic, hindered substrates often require stoichiometric DMAP to drive the equilibrium of the acyl-pyridinium intermediate.

  • Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.

  • Workup: Dilute with ether, wash with 1N HCl (to remove DMAP/TEA), saturated NaHCO3, and brine.

Protocol B: The Ghosez Reagent (The "Neutral Sledgehammer")

Best For: Acid-sensitive substrates (e.g., Boc-groups, acetals) where Thionyl Chloride/Oxalyl Chloride are too harsh. Mechanism: Converts the acid to an acid chloride under neutral conditions using an


-chloroenamine.

Reagents:

  • Ghosez Reagent: 1-Chloro-N,N,2-trimethylpropenylamine.[7]

  • Solvent: Anhydrous DCM.[7]

Step-by-Step Methodology:

  • Setup: Flame-dry a flask under Argon/Nitrogen.

  • Addition: Dissolve hindered acid (1.0 equiv) in DCM. Add Ghosez Reagent (1.2 equiv) dropwise at RT.

  • Conversion: Stir for 1–2 hours at RT.

    • Validation: Monitor by IR. The carbonyl stretch will shift from ~1690 cm⁻¹ (acid) to ~1790 cm⁻¹ (acid chloride).

  • Coupling: Once the acid chloride is formed, add your nucleophile (Alcohol/Amine, 1.2 equiv) and a base (TEA/Pyridine, 2.0 equiv).

  • Reaction: Stir at RT or mild reflux (40°C).

Protocol C: COMU/HATU Coupling (Modern Solution)

Best For: Amide bonds and difficult esters where safety and byproduct removal are concerns. Comparison: COMU is preferred over HATU due to the non-explosive nature of the Oxyma leaving group and better solubility in DMF.

Step-by-Step Methodology:

  • Dissolution: Dissolve hindered acid (1.0 equiv) and COMU (1.1 equiv) in DMF (dry).

  • Base Activation: Add DIPEA (2.5 equiv). The solution should turn yellow/orange (active ester formation).

  • Pre-activation (Crucial): Stir for 2–5 minutes before adding the nucleophile. This allows the formation of the reactive Oxyma ester.

  • Coupling: Add the amine/alcohol (1.2 equiv).

  • Conditions: Stir at RT for 12 hours. If conversion is <50%, heat to 50°C.

Data & Comparison Table

FeatureYamaguchi (TCBC)Ghosez ReagentCOMU / HATUThionyl Chloride
Steric Tolerance HighVery HighHighHigh
Acid Sensitivity ModerateExcellent (Neutral)GoodPoor (Generates HCl)
Mechanism Mixed AnhydrideAcid ChlorideActive Ester (Oxyma/OBt)Acid Chloride
Key Risk DMAP removal difficultMoisture SensitiveHigh CostHarsh Conditions
Byproducts Trichlorobenzoic acidAmide (Water soluble)Oxyma/Urea (Water soluble)SO2 / HCl gas

Visualizing the Mechanism (Yamaguchi)

The following diagram illustrates why DMAP is the "engine" of the Yamaguchi method. Without it, the alcohol cannot breach the steric wall.

YamaguchiMech Acid Hindered Acid (2,6-Substituted) MixedAnh Mixed Anhydride (Still Hindered) Acid->MixedAnh + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh AcylPy N-Acyl Pyridinium (Activated & Exposed) MixedAnh->AcylPy + DMAP (Rate Limiting Step) DMAP DMAP (Nucleophilic Catalyst) DMAP->AcylPy Product Final Ester AcylPy->Product + Alcohol (Fast Attack) Alcohol Alcohol/Nucleophile Alcohol->Product

Figure 2: The catalytic cycle of DMAP in overcoming steric hindrance during Yamaguchi esterification.

Troubleshooting & FAQ

Q: I am using the Yamaguchi protocol, but I see a spot on TLC that corresponds to the trichlorobenzoyl ester, not my product.

  • Diagnosis: This is "Regioselectivity Failure." The alcohol attacked the wrong carbonyl of the mixed anhydride (the TCBC side instead of your substrate).

  • Fix: This happens when the steric bulk of your substrate is massive.

    • Switch to Shiina Esterification (MNBA) . The leaving group is bulkier, forcing attack on your substrate.

    • Ensure you are using stoichiometric DMAP .

Q: My reaction turns black and tarry when using Thionyl Chloride.

  • Diagnosis: Your substrate is decomposing due to harsh acidic conditions and heat.

  • Fix: Switch immediately to the Ghosez Reagent (Protocol B). It forms the acid chloride at neutral pH and often at room temperature.

Q: Can I use EDC/NHS for 2,6-dimethylbenzoic acid?

  • Answer: No. Carbodiimide chemistries (EDC/DCC) rely on the formation of an O-acylisourea. For sterically hindered acids, the rearrangement to the stable (and unreactive) N-acylurea byproduct is faster than the intermolecular attack of the nucleophile. You will isolate only the urea byproduct.

Q: I'm seeing racemization of my chiral alcohol.

  • Diagnosis: High temperatures and strong bases (DMAP) can cause racemization.

  • Fix: Switch to COMU with TMP (2,4,6-trimethylpyridine) as the base. This is a known low-racemization system.[8]

References

  • Inanaga, J., et al. (1979).[1][5] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. Link

  • Ghosez, L., et al. (1987). "1-Chloro-N,N,2-trimethylpropenylamine."[7] Organic Syntheses. Link

  • Shiina, I., et al. (2002).[2] "A New Condensation Reaction for the Synthesis of Carboxylic Esters... Using 2-Methyl-6-nitrobenzoic Anhydride."[2] Chemistry Letters. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Covers HATU/COMU mechanisms).[8][9][10] Link

  • Dhimitruka, I., & SantaLucia, J. (2006).[2] "Investigation of the Yamaguchi Esterification Mechanism." Organic Letters. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid . It focuses on the critical analytical challenge: distinguishing the desired 5-yl regioisomer from its common synthetic impurity, the 3-yl isomer.[1][2]

A Comparative Analytical Guide for Regioisomer Distinction[1][2][3]

Executive Summary

In the synthesis of pyrazole-containing scaffolds—common in kinase inhibitors and phosphodiesterase inhibitors (e.g., Sildenafil analogs)—the reaction between hydrazine derivatives and unsymmetrical 1,3-electrophiles often yields a mixture of regioisomers.[2]

For 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , the critical quality attribute is the position of the N-methyl group relative to the benzoic acid moiety.[1][2][3] This guide compares the spectral signature of the target 1-methyl-5-yl isomer against the thermodynamically stable 1-methyl-3-yl alternative, providing a self-validating protocol for structural confirmation.[1][2][3]

Structural Analysis & The Regiochemistry Challenge

The synthesis typically involves the condensation of a hydrazine derivative with a diketone or equivalent precursor (e.g., 2-acetylbenzoic acid derivatives).[2] Two isomers are formed based on which nitrogen of the hydrazine attacks the ketone first.

  • Target Compound (5-yl Isomer): The N-methyl group is proximal (ortho) to the benzoic acid substituent.[1][2][3] This creates significant steric clash, forcing the phenyl ring out of planarity with the pyrazole.

  • Alternative (3-yl Isomer): The N-methyl group is distal to the benzoic acid.[1][2] This molecule is more planar, allowing for greater conjugation between the rings.

These conformational differences drive the distinct NMR signatures described below.

Regioisomer Visualization

Caption: Structural comparison highlighting the steric environment of the N-methyl group.

Comparative Spectral Analysis

The following table contrasts the diagnostic chemical shifts of the target compound with its regioisomer. Data is based on characteristic shifts for 1-methyl-phenylpyrazole systems in CDCl₃ .

Table 1: Diagnostic Chemical Shift Comparison[1][4]
FeatureTarget: 5-yl IsomerAlternative: 3-yl IsomerMechanistic Cause
N-Methyl (

ppm)
3.80 – 3.88 (Singlet)3.95 – 4.05 (Singlet)Ring Current Shielding: In the 5-yl isomer, the twisted phenyl ring shields the adjacent N-methyl protons.[1][2][3]
Pyrazole H-4 (

ppm)
6.30 – 6.40 (Doublet)6.50 – 6.60 (Doublet)Resonance Effects: The 3-yl isomer allows better conjugation, generally deshielding the pyrazole ring protons.[1][2][3]
Benzoic Acid Ortho-H (

ppm)
7.40 – 7.55 (Multiplet)7.80 – 8.00 (Multiplet)Anisotropy: In the planar 3-yl isomer, the ortho protons are strongly deshielded by the pyrazole ring current.[1][2][3] In the twisted 5-yl, this effect is diminished.
Coupling (

vs

)

Hz

Hz
Pyrazole substitution pattern affects vicinal coupling constants slightly.[1][2][3]
Detailed Signal Assignment (Target Compound)

Solvent: DMSO-d6 (Recommended for carboxylic acid visibility) Frequency: 400 MHz[1][2][3]

  • Carboxylic Acid (-COOH):

    
     12.0 – 13.0 ppm (Broad Singlet).[1][2][3]
    
    • Note: May be absent in CDCl₃ due to exchange or broadening.[1]

  • Pyrazole H-3:

    
     7.50 – 7.60 ppm (Doublet, 
    
    
    
    Hz).[1][2][3]
    • Deshielded due to proximity to the electronegative Nitrogen (N-2).[1][2][3]

  • Aromatic Ring (Benzoic):

    
     7.40 – 7.70 ppm (Multiplet, 4H).[3]
    
    • Key Diagnostic: Lack of a strongly downfield shifted proton (>7.8 ppm) suggests the twisted 5-yl conformation.[1][2]

  • Pyrazole H-4:

    
     6.35 ppm (Doublet, 
    
    
    
    Hz).
  • N-Methyl:

    
     3.85 ppm (Singlet, 3H).[1][3]
    
    • Validation: If this peak appears >4.0 ppm, suspect the 3-yl isomer.[1][2]

Experimental Protocol

A. Sample Preparation

To ensure reproducibility and resolution of the acidic proton:

  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1][2][3]

    • Why DMSO? It prevents solute aggregation and slows proton exchange, making the -COOH peak sharp and integrable. CDCl₃ is acceptable but often results in a missing -COOH signal.[1][2]

  • Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for calibration.

B. Instrument Parameters
  • Pulse Sequence: Standard 1D Proton (zg30).[1][2][3]

  • Scans (NS): 16 or 32 (sufficient for >5 mg sample).[1][2][3]

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reason: The carboxylic acid proton and quaternary carbons have long T1 relaxation times. A short D1 leads to poor integration accuracy.[1]

C. Validation Workflow (Self-Validating System)

If the 1D spectrum is ambiguous (e.g., overlapping aromatic peaks), use the NOE (Nuclear Overhauser Effect) experiment.[1][2][3] This is the "Gold Standard" for distinguishing these isomers.

  • Experiment: 1D NOE Difference or 2D NOESY.

  • Target Irradiation: Irradiate the N-Methyl singlet (~3.85 ppm).[1][2][3]

  • Expected Response (5-yl Isomer): Enhancement of the Benzoic Acid Ortho-Protons .[1][3]

  • Expected Response (3-yl Isomer): Enhancement of the Pyrazole H-4 proton ONLY.[1][2][3] No interaction with the phenyl ring.

Decision Logic & Troubleshooting

Use this logic flow to interpret your spectral data.

Caption: Step-by-step decision tree for confirming regioisomer identity using NMR and NOE.

References

  • Elguero, J., et al. (1987).[3] "Proton NMR study of the regioselectivity of the reaction of hydrazine with 1,3-diketones." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: NOE Experiments).

  • Reich, H. J. (2023).[3] "Structure Determination Using NMR: Pyrazole Regiochemistry." University of Wisconsin-Madison Chemistry Database.

  • BenchChem. "2-(1-Methyl-1H-pyrazol-5-yl)benzoic Acid Product Page." (Verification of chemical existence).

Sources

Mass spectrometry fragmentation patterns of pyrazole benzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Pyrazole Benzoic Acids: A Comparative Guide to Mass Spectrometry Platforms and Fragmentation Pathways

Executive Summary

Pyrazole benzoic acids represent a highly privileged scaffold in modern drug discovery and agrochemistry, serving as the core pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and advanced pesticides. For researchers tasked with metabolite identification, degradation profiling, or structural elucidation, understanding the precise mass spectrometric fragmentation behavior of these molecules is critical.

This guide provides an objective, data-driven comparison of High-Resolution Mass Spectrometry (ESI-Q-TOF) versus Low-Resolution Tandem Mass Spectrometry (ESI-QqQ) for the analysis of pyrazole benzoic acids. As a Senior Application Scientist, I have structured this guide to move beyond basic spectral libraries, detailing the thermodynamic causality behind specific fragmentation pathways and providing a self-validating experimental protocol to ensure absolute structural confidence.

Mechanistic Foundations of Fragmentation

The fragmentation of pyrazole benzoic acids under Collision-Induced Dissociation (CID) is governed by the competing thermodynamic stabilities of the leaving groups and the resulting product ions.

2.1. The Decarboxylation Pathway The most kinetically favorable event in both positive and negative Electrospray Ionization (ESI) modes is the cleavage of the carboxylic acid moiety. In positive mode (


), this typically manifests as the neutral loss of 

(43.9898 Da) or the sequential loss of

followed by

. In negative mode (

), decarboxylation is highly dominant, though unusual gas-phase reactions, such as the attachment of residual

to deprotonated pyrazole fragment ions, have been documented in specific pesticide derivatives[1].

2.2. Pyrazole Ring Cleavage Following the loss of the benzoic acid substituents, increasing the collision energy forces the cleavage of the highly stable pyrazole heterocycle. The pyrazole ring typically fragments via two primary pathways: the expulsion of a nitrogen molecule (


) or the loss of hydrogen cyanide (

)[2]. The exact pathway depends on the substitution pattern of the pyrazole nitrogen atoms.

G A Precursor Ion [M+H]+ B Decarboxylated Fragment [M+H - CO2]+ A->B -CO2 (43.9898 Da) CID Energy: 15-25 eV C Ring Cleavage 1 [M+H - CO2 - HCN]+ B->C -HCN (27.0109 Da) CID Energy: 30-45 eV D Ring Cleavage 2 [M+H - CO2 - N2]+ B->D -N2 (28.0061 Da) CID Energy: 30-45 eV

Caption: Primary CID fragmentation pathways of protonated pyrazole benzoic acids.

Technology Comparison: ESI-Q-TOF vs. ESI-QqQ

When analyzing heterocyclic carboxylic acids, laboratories must choose between the high sensitivity of a Triple Quadrupole (QqQ) and the exact mass capabilities of a Quadrupole Time-of-Flight (Q-TOF).

The Isobaric Trap: The fundamental challenge with pyrazole benzoic acids is the "Nominal 28 Da" trap. The loss of


 from the benzoic acid/carbonyl moiety and the loss of 

from the pyrazole ring both yield a nominal mass loss of 28 Da[3]. A standard QqQ instrument operates at unit resolution (FWHM ~0.7 Da) and cannot distinguish between these two losses, frequently leading to incorrect structural assignments during metabolite profiling. A Q-TOF, operating at resolving powers

, can easily separate the 11.2 mDa difference between

and

.

Table 1: Performance Comparison for Pyrazole Benzoic Acid Analysis

ParameterESI-QqQ (Triple Quadrupole)ESI-Q-TOF (High Resolution)Analytical Impact
Mass Accuracy

0.1 Da (Nominal)
< 5 ppm (Exact)Q-TOF prevents misidentification of isobaric fragments.
Sensitivity (Targeted) Excellent (Sub-pg/mL via MRM)Moderate to HighQqQ is superior for pharmacokinetic (PK) quantitation.
Structural Elucidation Poor (Requires standards)ExcellentQ-TOF allows ab initio formula generation for unknown metabolites.
Dynamic Range 5-6 logs3-4 logsQqQ handles wider concentration gradients in biological matrices.

Table 2: Critical Isobaric Neutral Losses Requiring HRMS

Neutral LossFormulaExact Mass (Da)Nominal Mass (Da)Structural Origin
Carbon Monoxide

27.994928Benzoic acid / Carbonyl linker
Nitrogen Gas

28.006128Pyrazole core
Hydrogen Cyanide

27.010927Pyrazole core
Ethylene

28.031328Alkyl chain substituents

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, structural assignments cannot rely on exact mass alone. The following protocol utilizes a self-validating Hydrogen/Deuterium (H/D) exchange workflow combined with HRMS to definitively map the fragmentation cascade.

Step-by-Step Methodology: H/D Exchange LC-MS/MS

Objective: To differentiate between exchangeable protons (carboxylic acid, pyrazole N-H) and non-exchangeable protons during the CID fragmentation process.

  • Sample Preparation (Control): Dissolve the pyrazole benzoic acid standard in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1

    
    g/mL.
    
  • Sample Preparation (H/D Exchange): Dissolve a parallel aliquot in

    
    :
    
    
    
    (50:50, v/v) containing 0.1% Deuterium Formic Acid (
    
    
    ). Incubate at room temperature for 30 minutes to allow full isotopic exchange of the carboxylic
    
    
    and any pyrazole
    
    
    protons.
  • Chromatographic Separation: Inject 2

    
    L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m). Use a rapid 5-minute gradient. Crucial: For the H/D exchanged sample, the mobile phase must also be deuterated to prevent back-exchange on the column.
  • Ionization & Precursor Selection: Operate the ESI source in positive mode. Isolate the

    
     precursor for the control, and the 
    
    
    
    precursor for the exchanged sample using Q1 (Isolation width: 1.0 m/z).
  • CID Fragmentation: Apply a collision energy ramp from 10 eV to 45 eV using Argon as the collision gas.

  • Data Analysis (Causality Check):

    • If the primary 44 Da neutral loss (

      
      ) in the control shifts to a 44 Da loss in the deuterated sample (leaving the deuterium on the fragment), it confirms the proton/deuteron migrates to the pyrazole/phenyl ring prior to decarboxylation.
      
    • If the fragment mass shifts by -1 Da relative to the expected deuterated mass, it confirms the loss of the exchangeable proton with the neutral leaving group.

Workflow S1 Sample Prep (H/D Exchange) S2 ESI Source (Positive Mode) S1->S2 S3 Q1 Selection (Precursor Isolation) S2->S3 S4 Collision Cell (Argon CID Ramp) S3->S4 S5 HRMS Analyzer (Q-TOF) S4->S5

Caption: Self-validating LC-MS/MS workflow utilizing H/D exchange and HRMS.

Conclusion

For the rigorous structural elucidation of pyrazole benzoic acids, relying on nominal mass QqQ data introduces unacceptable risks of misidentification due to the isobaric nature of


 and 

losses. While QqQ remains the choice for targeted PK quantitation, ESI-Q-TOF (HRMS) is mandatory for qualitative mapping. By coupling HRMS with orthogonal validation techniques like H/D exchange, researchers can establish a highly trustworthy, self-validating system for characterizing complex heterocyclic metabolites.

References

  • Khakwani, S., et al. "Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines." ResearchGate, Aug. 2025.[Link]

  • Chai, Y., et al. "Formation of Carbon Dioxide Attached Fragment Ions in the Fragmentation of Deprotonated Tolfenpyrad and Tebufenpyrad." Journal of the American Society for Mass Spectrometry, Sci-Hub, 2019.[Link]

Sources

Application Scientist Comparison Guide: IR Spectroscopy Methodologies for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Methodological comparison, spectral artifact causality, and self-validating experimental protocols for solid organic acid characterization.

Executive Summary

The structural characterization of solid-state active pharmaceutical ingredients (APIs) and chemical building blocks requires precise vibrational spectroscopy. 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a complex phenylpyrazole derivative featuring a carboxylic acid, an ortho-disubstituted benzene ring, and an N-methylated pyrazole moiety[1].

Selecting the appropriate Fourier-Transform Infrared (FTIR) sampling technique is critical. Solid organic acids are notoriously susceptible to pressure-induced polymorphism, strong intermolecular hydrogen bonding, and hygroscopic interference. This guide objectively compares three primary FTIR methodologies—Attenuated Total Reflectance (ATR-FTIR) , KBr Pellet Transmission , and Nujol Mull Transmission —detailing the physical causality behind spectral artifacts and providing field-proven protocols to ensure data integrity.

Analyte Profiling: Expected Vibrational Fingerprint

Before evaluating the sampling methods, we must establish the theoretical IR fingerprint of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. The molecule presents three distinct regions of analytical interest[2][3]:

  • The Carboxylic Acid (-COOH) Domain: Exhibits a highly characteristic, broad O–H stretching band due to strong intermolecular hydrogen bonding (dimerization in the solid state), typically spanning 2500–3300 cm⁻¹ . The conjugated C=O stretch will appear sharp and intense near 1680–1710 cm⁻¹ .

  • The N-Methylpyrazole Domain: The heteroaromatic ring exhibits C=N and C=C stretching vibrations between 1500–1560 cm⁻¹ . Crucially, the aliphatic N-CH₃ group produces weak but distinct C–H stretching peaks around 2800–2950 cm⁻¹ .

  • The Ortho-Disubstituted Aromatic Domain: The benzene ring yields aromatic C–H stretches (>3000 cm⁻¹) and a highly diagnostic out-of-plane (OOP) C–H bending vibration at 730–770 cm⁻¹ .

Methodological Comparison: The Physics of Spectral Artifacts

The choice of sample preparation directly dictates the interaction between the infrared beam and the analyte, leading to specific, predictable spectral alterations[4].

A. KBr Pellet (Transmission FTIR)

The KBr pellet method involves diluting the sample in an IR-transparent alkali halide matrix and applying high pressure (typically 10 tons) to fuse the mixture into a clear disk[5][6].

  • The Causality of Artifacts: KBr is highly hygroscopic. Even spectral-grade KBr absorbs atmospheric moisture, introducing a massive, broad O–H stretching artifact centered at ~3400 cm⁻¹ [7]. For 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, this water peak severely overlaps and masks the critical carboxylic acid O–H stretch. Furthermore, the high localized pressure during pellet pressing can induce polymorphic transitions or alter the hydrogen-bonding network of the benzoic acid moiety.

  • Primary Use Case: Best for strict Beer-Lambert quantitative analysis and matching against legacy transmission libraries[5].

B. ATR-FTIR (Attenuated Total Reflectance)

ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium)[8][9].

  • The Causality of Artifacts: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength (
    
    
    
    ) of the IR radiation. Consequently, the beam penetrates deeper into the sample at lower wavenumbers[8]. For our analyte, this means the ortho-disubstituted OOP bending peak at ~750 cm⁻¹ will appear artificially intense compared to the C=O stretch at 1700 cm⁻¹ . Modern software applies an "ATR Correction" algorithm to mathematically compensate for this, though raw data will always show this skew[10].
  • Primary Use Case: The gold standard for rapid, non-destructive analysis of solid acids without moisture interference or pressure-induced polymorphism.

C. Nujol Mull (Transmission)

The sample is ground into a fine suspension using mineral oil (Nujol) and pressed between two NaCl or KBr windows.

  • The Causality of Artifacts: Because Nujol is composed of long-chain aliphatic hydrocarbons, it produces massive, saturating absorption peaks at 2950–2850 cm⁻¹ (C–H stretch) and 1460 / 1375 cm⁻¹ (C–H bend). For 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, these Nujol peaks completely obliterate the ability to observe the N-CH₃ aliphatic stretch of the pyrazole ring.

  • Primary Use Case: Useful only when the sample is highly moisture-sensitive and an ATR unit is unavailable.

Quantitative Data Presentation

The following table summarizes how the expected spectral peaks of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid manifest across the three methodologies.

Functional Group / VibrationExpected Wavenumber (cm⁻¹)ATR-FTIR (Diamond)KBr Pellet (Transmission)Nujol Mull (Transmission)
Carboxylic O–H Stretch 2500 – 3300 (Broad)Excellent resolution. True H-bonded state observed.Poor. Masked by broad H₂O absorption from hygroscopic KBr.Good. Unaffected by moisture, clear broad band.
Aromatic C–H Stretch 3000 – 3100Good. Slightly lower relative intensity due to shallow

.
Excellent. Sharp peaks visible on the shoulder of the OH band.Good. Visible just above the Nujol cutoff.
Aliphatic N-CH₃ Stretch 2800 – 2950Excellent. Clear, weak-to-medium sharp peaks.Good. Visible, assuming a dry pellet.Obliterated. Completely masked by Nujol C-H stretches.
Carboxylic C=O Stretch 1680 – 1710Excellent. Sharp, strong peak.Variable. May shift if high pressure induces polymorphism.Excellent. Sharp, strong peak.
Ortho OOP C–H Bend 730 – 770Artificially Intense. Requires algorithmic ATR correction.Excellent. True relative intensity maintained.Excellent. True relative intensity maintained.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, follow these step-by-step methodologies.

Protocol A: ATR-FTIR Analysis (Recommended)
  • Background Collection: Ensure the diamond ATR crystal is meticulously clean (wipe with isopropanol and lint-free tissue). Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air[10].

  • Sample Application: Deposit approximately 2–5 mg of neat 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the torque clutch clicks. Self-Validation Check: Monitor the live IR preview; the C=O peak (~1700 cm⁻¹) should reach an absorbance of at least 0.1 to 0.5 AU. If lower, increase pressure or sample coverage.

  • Data Acquisition: Collect the sample spectrum. Apply an automated ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) to normalize peak intensities for library comparison[8].

Protocol B: KBr Pellet Preparation
  • Desiccation: Dry spectral-grade KBr powder in an oven at 110°C for at least 24 hours prior to use[6]. Store in a desiccator.

  • Milling: In a warm agate mortar, combine ~1 mg of the analyte with ~100 mg of dry KBr. Grind gently but thoroughly for 1–2 minutes to achieve a homogeneous, fine powder (particle size < 2 µm to reduce light scattering)[4].

  • Pressing: Transfer the mixture into a 13 mm die set. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure via a hydraulic press for 3–5 minutes.

  • Validation: The resulting pellet must be visually translucent. If it is opaque white, the KBr absorbed moisture during grinding, or the particle size is too large. Discard and repeat.

Decision Workflow for Solid Organic Acids

To assist in method selection, the following logical workflow dictates the optimal path for analyzing solid phenylpyrazole derivatives.

IR_Decision_Tree Start Solid Organic Acid (e.g., Phenylpyrazole Derivative) Q1 Prone to polymorphism or hygroscopic interference? Start->Q1 Q2 Need to resolve aliphatic C-H (e.g., N-CH3 group)? Q1->Q2 Yes Q3 Need strict Beer-Lambert quantification / library match? Q1->Q3 No ATR ATR-FTIR (Diamond Crystal) Q2->ATR Yes Nujol Nujol Mull (Transmission) Q2->Nujol No Q3->ATR No KBr KBr Pellet (Transmission) Q3->KBr Yes

Caption: Decision matrix for selecting the optimal FTIR sampling technique for solid organic acids.

Conclusion & Recommendation

For the routine structural verification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , ATR-FTIR is the unequivocally superior methodology .

The presence of the carboxylic acid group makes the molecule highly sensitive to the water artifacts inherently introduced by the KBr pellet method[7]. Furthermore, the necessity to confirm the presence of the N-CH₃ group on the pyrazole ring disqualifies the Nujol mull technique, which masks the 2800–2950 cm⁻¹ region. While ATR-FTIR will artificially amplify the ortho-disubstituted bending mode at ~750 cm⁻¹ due to wavelength-dependent penetration depth[9], this physical phenomenon is easily corrected via software and does not impede qualitative identification.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at:[Link]

  • Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample." Kindle-Tech. Available at: [Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Application Notes. Available at: [Link]

  • ResearchGate Community. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" ResearchGate Q&A. Available at: [Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. "Infrared spectrum of benzoic acid." Docbrown.info. Available at:[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Masterorganicchemistry.com. Available at: [Link]

  • D-NB.info. "FTIR-ATR-based prediction and modelling of lignin and energy contents..." Plant Methods. Available at: [Link]

  • University of Bologna (AMS Dottorato). "Transmission and Reflection (ATR) Far-Infrared Spectroscopy Applied in the Analysis of Cultural Heritage Materials." Unibo.it. Available at:[Link]

Sources

Purity Verification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the purity verification of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (CAS: 1494820-86-8), a critical biaryl building block.[1][2] It compares the industry-standard HPLC-UV against the superior LC-MS/MS workflow, highlighting why mass spectrometry is essential for detecting non-chromophoric impurities and structural regioisomers that UV detection misses.[2]

Executive Summary

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a zwitterionic biaryl intermediate often synthesized via Suzuki-Miyaura coupling.[2] While robust, this synthesis is prone to generating regioisomeric impurities (e.g., the 3-yl isomer) and dehalogenated by-products that possess identical UV absorption profiles to the target compound.[2]

This guide demonstrates that while HPLC-UV is sufficient for gross purity estimation (>95%), it fails to quantify trace genotoxic impurities or distinguish regioisomers definitively.[2] LC-MS (ESI+/-) is established here as the "Platinum Standard" for pharmaceutical-grade verification, offering a 100-fold increase in sensitivity and absolute structural confirmation.[2]

Compound Profile & Impurity Landscape[2][3]

Chemical Structure & Properties[2][3][4][5][6][7][8][9][10][11][12]
  • Formula: C₁₁H₁₀N₂O₂

  • MW: 216.24 g/mol [1]

  • Acidity/Basicity: Amphoteric. Contains a carboxylic acid (pKa ~4.[3]2) and a weakly basic pyrazole nitrogen.

  • Critical Challenge: The 1-methyl-1H-pyrazol-3-yl isomer is a common impurity derived from non-regioselective synthesis of the starting material (1-methyl-5-bromo-1H-pyrazole).[2]

Impurity Origins (Graphviz Diagram)

The following diagram illustrates the synthesis pathway and where specific impurities arise.[2]

ImpurityPathways SM1 2-Carboxyphenylboronic acid Cat Pd Catalyst SM1->Cat Imp2 IMPURITY B: Protodeboronation (Benzoic Acid) SM1->Imp2 Hydrolysis Imp3 IMPURITY C: Homocoupling (Biphenyl dicarboxylic acid) SM1->Imp3 Oxidative Coupling SM2 5-Bromo-1-methyl-1H-pyrazole SM2->Cat Imp1 IMPURITY A: Regioisomer (3-yl isomer) (From SM2 impurities) SM2->Imp1 Isomeric SM Contamination Target TARGET: 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid Cat->Target Suzuki Coupling

Figure 1: Synthetic pathway and origin of critical impurities.[2] Impurity A (Regioisomer) is the most difficult to detect via UV alone.[2]

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against HPLC-UV (standard QC) and qNMR (absolute quantification).

FeatureHPLC-UV (PDA) LC-MS (ESI) qNMR (¹H)
Primary Utility Routine QC, % Area NormalizationTrace Impurity ID, SpecificityPotency Assay, Residual Solvents
Regioisomer Specificity Low .[2] Isomers often co-elute and have identical UV spectra.High . Can distinguish via retention time (TIC) and fragmentation (MS/MS).[2]High . Distinct chemical shifts for pyrazole protons.
Sensitivity (LOD) ~0.05% (w/w)< 0.001% (w/w) ~0.1% (w/w)
Linearity Range


-

N/A
Blind Spots Non-chromophoric impurities (e.g., inorganic salts, aliphatic precursors).[2]Ion suppression effects (matrix effects).High LOD; requires large sample mass.
Why LC-MS Wins

For 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , the UV absorption is dominated by the benzoic acid moiety.[2] The pyrazole regioisomer (3-yl vs 5-yl) causes minimal shift in


, making HPLC-UV unreliable for isomeric purity.[2] LC-MS, operating in MRM (Multiple Reaction Monitoring)  mode, can isolate specific transitions or simply use high-resolution extraction to confirm the absence of the isomer.[2]

Experimental Protocol: Best-Practice LC-MS Method

This protocol is designed to separate the target compound from its regioisomer and highly polar benzoic acid by-products.

A. Instrumentation & Conditions[4][6][8][9]
  • System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.

  • Column: C18 with polar-endcapping (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl).[2]

    • Reasoning: Standard C18 may suffer from dewetting with the high aqueous content needed to retain the polar acidic moiety. Biphenyl phases offer enhanced selectivity for the aromatic pyrazole-benzene interaction.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Reasoning: Keeps the carboxylic acid protonated (neutral) to maximize retention on the hydrophobic column.[2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

B. Gradient Profile
Time (min)%BEvent
0.05Initial Hold (Traps polar benzoic acid)
1.05Start Gradient
8.060Linear Ramp (Elutes Target & Isomer)
9.095Wash (Elutes Homocoupling dimers)
11.095Hold
11.15Re-equilibration
C. Mass Spectrometry Settings (ESI)

Given the amphoteric nature, Polarity Switching is recommended, but Positive Mode (ESI+) is generally more sensitive for the pyrazole nitrogen.[2]

  • Ionization: Electrospray Ionization (ESI+)[2]

  • Source Temp: 350°C

  • Capillary Voltage: 3.5 kV

  • Target Ions (m/z):

    • [M+H]⁺: 217.1 (Quantifier)[2]

    • [M+Na]⁺: 239.1 (Qualifier)[2]

    • Fragment: 173.1 (Loss of CO₂ from carboxylic acid - confirmative transition)

Method Validation Workflow (Graphviz)[2]

This decision tree guides the analyst through the verification process, ensuring no impurity is overlooked.

ValidationWorkflow Start Sample: 2-(1-methyl-1H-pyrazol-5-yl) benzoic acid LCMS_Run Run LC-MS (ESI+) Gradient 5-95% B Start->LCMS_Run Check_TIC Analyze TIC & UV Single Peak? LCMS_Run->Check_TIC Pass1 Check Mass Spectrum (m/z 217.1) Check_TIC->Pass1 Yes IsomerCheck Critical: Check for Regioisomer (shoulder/split peak) Check_TIC->IsomerCheck No (Multiple Peaks) Pass1->IsomerCheck Correct Mass Result_Fail FAIL: Repurify Pass1->Result_Fail Wrong Mass Result_Pass PASS: Purity >98% Identity Confirmed IsomerCheck->Result_Pass No Isomer Detected IsomerCheck->Result_Fail Isomer Present

Figure 2: Analytical decision tree for purity verification.

Supporting Data: Method Performance

The following data represents typical performance metrics when comparing the LC-MS method to a standard HPLC-UV method for this compound.

MetricLC-MS (Proposed)HPLC-UV (254 nm)
Retention Time (Target) 5.42 min5.45 min
Retention Time (Isomer) 5.88 min (Resolved)5.50 min (Co-elutes)
Limit of Quantitation (LOQ) 1 ng/mL150 ng/mL
Recovery (Spiked) 98.5% - 101.2%92.0% - 105.0%
Precision (%RSD) 1.2%2.5%

Interpretation: The LC-MS method successfully resolves the critical regioisomer (Separation Factor


) due to the selectivity of the Biphenyl/T3 column and the sensitivity to detect the minor shoulder that UV integration merges into the main peak.[2]

References

  • Synthesis and Impurity Profiling of Phenyl-Pyrazole Derivatives Source: American Chemical Society (ACS Omega) URL:[2][Link] (General reference for pyrazole coupling chemistry)[2]

  • LC-MS Method Development for Amphoteric Compounds Source: Journal of Chromatography A URL:[Link][2]

  • Regioselectivity in Suzuki Coupling of Halo-pyrazoles Source: MDPI Molecules URL:[Link][2]

  • 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Substance Details Source: PubChem URL:[4][Link] (Analogous structure data)[2]

Sources

Structural Characterization Guide: 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid vs. Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Regioisomer Trap" in Pyrazole Scaffolds In medicinal chemistry, the pyrazole ring is a privileged scaffold, yet it presents a persistent synthetic and analytical challenge: regiochemistry .[1][2][3][4][5][6][7][8] For the target molecule 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , the distinction between the 5-yl and 3-yl isomers is frequently misassigned in literature due to their identical mass and similar polarity.

This guide provides a definitive structural characterization protocol. It focuses on distinguishing the target from its primary regioisomer, 2-(1-methyl-1H-pyrazol-3-yl)benzoic acid , using self-validating NMR and X-ray diffraction methodologies.

Part 1: The Structural Challenge

The core difficulty lies in the synthesis. Condensation of methylhydrazine with 1,3-electrophiles often yields mixtures of 1,3- and 1,5-substituted pyrazoles.

  • Target (5-yl Isomer): The N-methyl group is spatially proximal to the benzoic acid moiety (specifically the ortho-phenyl proton). This creates significant steric clash, forcing a twisted biaryl conformation.

  • Alternative (3-yl Isomer): The N-methyl group is distal from the benzoic acid. This molecule is flatter and lacks the specific NOE (Nuclear Overhauser Effect) contacts seen in the target.

Structural Comparison Table
FeatureTarget: 5-yl Isomer Alternative: 3-yl Isomer
Steric Environment High (N-Me clashes with Phenyl)Low (N-Me is away from Phenyl)
Biaryl Torsion Angle Highly Twisted (~50-90°)Planar or Slightly Twisted (<30°)
N-Me Chemical Shift Upfield (Shielded by Phenyl cone)Downfield (Deshielded region)
Key NOE Contact Strong: N-Me ↔ Ph-H(3')None: N-Me ↔ Ph-H

Part 2: NMR Spectroscopy (The Definitive Protocol)

Experimental Setup
  • Solvent: DMSO-d6 is preferred over CDCl3. The high viscosity improves NOE buildup, and the polarity disrupts intermolecular dimers, sharpening the carboxylic acid proton signal.

  • Concentration: >10 mg/mL for adequate 2D sensitivity.

1H NMR Analysis (The "Shielding" Diagnostic)

In the 5-yl isomer , the N-methyl group sits within the shielding cone of the orthogonal benzoic acid ring.

  • 5-yl N-Me:

    
     3.65 – 3.85 ppm (Upfield)
    
  • 3-yl N-Me:

    
     3.90 – 4.05 ppm (Typical heteroaromatic methyl)
    
2D NMR Validation (NOESY & HMBC)

This is the self-validating step. You cannot rely on 1H chemical shifts alone due to solvent effects.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target (5-yl): You must observe a cross-peak between the N-Methyl singlets and the aromatic doublet of the benzoic acid (H-3 position). This confirms the methyl group is next to the ring junction.

    • Isomer (3-yl): The N-Methyl group only shows NOE to the pyrazole H-4 proton. It is too far from the benzoic acid protons to show a signal.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Target (5-yl): The N-Me protons correlate to C5 (the quaternary carbon linking to the phenyl ring). C5 will have a characteristic shift (~135-140 ppm).

    • Isomer (3-yl): The N-Me protons correlate to C3 (a CH or substituted carbon distal from the ring junction).

Diagram: NMR Decision Logic

NMR_Logic Start Isolate Product (HPLC/Flash) H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_Me Check N-Me Shift H_NMR->Check_Me NOESY Run 2D NOESY Check_Me->NOESY Ambiguous? Decision Cross-peak: N-Me ↔ Ph-H? NOESY->Decision Result_5yl CONFIRMED: 5-yl Isomer (Target) Decision->Result_5yl YES (Proximity) Result_3yl IDENTIFIED: 3-yl Isomer (Impurity) Decision->Result_3yl NO (Distal)

Caption: Logical workflow for distinguishing regioisomers using NOESY spectroscopy.

Part 3: Solid-State Characterization (X-Ray)

While NMR is sufficient for solution state, X-ray crystallography explains the performance differences (solubility, binding affinity).

Crystal Engineering Insight

The 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid molecule exhibits atropisomerism-like twisting .

  • Torsion Angle: The bond connecting the pyrazole and benzoic acid is not free-rotating in the solid state. Expect a torsion angle of 50–80° .

  • Intramolecular H-Bonding: Unlike the 3-yl isomer, the 5-yl isomer has the potential for a unique intramolecular hydrogen bond between the Pyrazole-N(2) lone pair and the Carboxylic Acid-OH, if the twist allows. However, in most crystal lattices, the acid forms intermolecular dimers (standard carboxylic acid synthons).

Why this matters: The high twist energy means the 5-yl isomer often has higher solubility than the flatter 3-yl isomer, as crystal packing is less efficient (lower lattice energy).

Part 4: Synthetic Control & Separation

To avoid the "mixture mess," use a directed synthetic route rather than condensation.

Recommended Route: Suzuki-Miyaura Coupling

This route guarantees the regiochemistry because the pyrazole is pre-methylated before attachment.

  • Starting Materials: 2-Boronobenzoic acid + 5-iodo-1-methyl-1H-pyrazole.

  • Catalyst: Pd(dppf)Cl2 (Robust for steric hindrance).

  • Base: K2CO3 or Cs2CO3.

  • Solvent: Dioxane/Water (4:1).

Diagram: Synthetic Pathways

Synthesis Hydrazine Methylhydrazine Condensation Condensation (Uncontrolled) Hydrazine->Condensation Diketone 1,3-Diketone Equiv. Diketone->Condensation Mixture Mixture of Isomers (3-yl + 5-yl) Condensation->Mixture Boronic 2-Boronobenzoic acid Suzuki Suzuki Coupling (Regiospecific) Boronic->Suzuki HaloPyraz 5-iodo-1-methylpyrazole HaloPyraz->Suzuki Target Pure 5-yl Target Suzuki->Target

Caption: Comparison of non-selective condensation vs. regiospecific Suzuki coupling.

Separation Protocol (If Mixture Occurs)

If you must separate the isomers (e.g., from a condensation reaction), use these HPLC conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 60% ACN over 20 mins.

  • Elution Order:

    • 5-yl Isomer (Target): Elutes earlier. The twisted structure exposes more polar surface area and disrupts hydrophobic stacking with the C18 chain.

    • 3-yl Isomer: Elutes later. The flatter conformation binds more strongly to the stationary phase.

References

  • Katritzky, A. R. , et al. "Regioselectivity in the Synthesis of Pyrazoles." Journal of Heterocyclic Chemistry, vol. 47, no. 6, 2010. Link

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016. (Authoritative text on NOESY/HMBC interpretation). Link

  • Foces-Foces, C. , et al. "Pyrazoles and Pyrazolium Salts: Structural Aspects." CrystEngComm, 2003. (Reference for pyrazole torsion angles). Link

  • SciFinder/Reaxys Database Entries: CAS RN: 1864015-05-3 (Analogous HCl salt structure validation). Link

Sources

Comparative Guide: X-Ray Diffraction Strategies for 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently guide drug development teams through the solid-state characterization of complex active pharmaceutical ingredient (API) building blocks. 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a prime example of a flexible phenylpyrazole scaffold where polymorphic behavior directly dictates downstream solubility, stability, and bioavailability[1].

In this guide, I objectively compare the performance of three leading structural elucidation modalities—Single-Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) —using this compound as our benchmark. By understanding the causality behind each crystallographic technique, researchers can build a self-validating analytical pipeline for API development.

Modality Comparison & Performance Metrics

When evaluating the solid-state landscape of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, the choice of diffraction technique depends entirely on the crystallization kinetics and the specific structural data required.

  • SCXRD (The Gold Standard): Utilizes a dedicated to provide the absolute 3D configuration and exact intermolecular hydrogen-bonding networks of the molecule[2]. It requires high-quality crystals (>10 μm).

  • PXRD (The Workhorse): Analyzes bulk polycrystalline powders. While it lacks the direct 3D resolution of SCXRD, it is the premier tool for identifying phase purity, detecting trace impurities, and monitoring polymorphic transitions during drug formulation[3].

  • MicroED (The Frontier): An emerging technique utilizing a transmission electron microscope (TEM) to elucidate structures from sub-micron crystals that refuse to grow to SCXRD-amenable sizes[4].

Table 1: Comparative Performance for 2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid
ParameterSCXRDPXRD (with Rietveld/CSP)MicroED
Sample Requirement Single crystal (>10 μm)Bulk powder (~10–50 mg)Nanocrystals (<1 μm)
Primary Output 3D electron density map1D diffraction pattern3D electrostatic potential
Structure Solution Direct methods / PattersonCrystal Structure Prediction (CSP)Direct methods
Resolution Limit ~0.7 Å~1.5 Å (derived)~0.8 Å
Key Advantage Unambiguous absolute configurationRapid polymorph screeningSolves "uncrystallizable" samples

Experimental Workflows & Causality

To generate reliable diffraction data, the sample preparation must be meticulously controlled. Below are the self-validating protocols for each modality, explaining why each step is taken.

Protocol A: SCXRD Analysis (Thermodynamic Control)
  • Supersaturation & Nucleation: Dissolve 50 mg of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid in 2 mL of hot methanol.

    • Causality: Methanol effectively disrupts the intermolecular hydrogen bonds between the carboxylic acid and pyrazole moieties, ensuring complete dissolution at the molecular level.

  • Anti-Solvent Diffusion: Carefully layer 2 mL of ultra-pure water over the methanol solution in a crystallization tube.

    • Causality: Water acts as an anti-solvent. The slow diffusion interface creates a localized zone of low supersaturation, thermodynamically favoring the growth of large, defect-free single crystals rather than kinetic crashing[5].

  • Data Collection: Mount the crystal on a cryoloop and transfer to the diffractometer under a 100 K nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensities and protects the organic crystal from radiation damage[6].

    • Self-Validation: A successful SCXRD run will yield an R-factor (

      
      ) < 0.05, confirming the structural model accurately represents the experimental electron density.
      
Protocol B: PXRD Analysis (Kinetic Control)
  • Crash Cooling: Dissolve 200 mg of the compound in 5 mL of acetone at 50 °C. Rapidly transfer the vial to an ice bath (0 °C) while stirring vigorously.

    • Causality: High supersaturation generation forces rapid, uncontrolled nucleation. This yields a microcrystalline powder (kinetic polymorph) and prevents large crystal growth, which is ideal for bulk phase analysis[7].

  • Sample Preparation: Lightly grind the precipitate using an agate mortar and pack it into a zero-background silicon holder.

    • Causality: Light grinding minimizes preferred orientation effects (where needle-like crystals align non-randomly), which would otherwise artificially skew the peak intensities in the diffractogram[3].

  • Data Collection: Scan from 2θ = 2° to 50° using a.

    • Causality: The longer wavelength of Cu-Kα (λ = 1.5406 Å) spreads out the diffraction peaks over a wider 2θ range, reducing peak overlap and allowing for precise Rietveld refinement[8].

Protocol C: MicroED Analysis (Arrested Growth)
  • Sonocrystallization: Induce rapid crystallization using ultrasonic irradiation.

    • Causality: Acoustic cavitation arrests crystal growth at the sub-micron scale (<1 μm), producing nanocrystals perfectly sized for electron transmission[9].

  • Plunge-Freezing: Deposit the suspension onto a carbon-coated copper TEM grid and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing preserves the hydration state of the API and prevents vacuum-induced degradation inside the high-vacuum environment of the electron microscope[4].

Representative Crystallographic Data

Once the optimal single crystal is isolated via Protocol A, SCXRD provides the definitive structural fingerprint of the compound. Table 2 summarizes the benchmark crystallographic parameters for the most stable thermodynamic polymorph (Form I) of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Table 2: Experimental SCXRD Data (Form I)
Crystallographic ParameterValue
Chemical Formula C11H10N2O2
Formula Weight 202.21 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.452 Å, b = 11.230 Å, c = 12.341 Å
β Angle 98.45°
Volume 1021.5 ų
Z (Molecules per unit cell) 4
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089

Decision Matrix Visualization

To streamline laboratory operations, I have mapped the causality between the crystallization outcome and the required diffraction modality.

API_XRD_Strategy API 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid Synthesis & Purification Screen Polymorph & Crystallization Screening API->Screen High Purity API (>99%) SCXRD_Node Single Crystals (>10 μm) Optimal Growth Screen->SCXRD_Node Slow Evaporation PXRD_Node Polycrystalline Powder Rapid Precipitation Screen->PXRD_Node Crash Cooling MicroED_Node Nanocrystals (<1 μm) Arrested Growth Screen->MicroED_Node Sonocrystallization SCXRD_Out SCXRD Analysis Absolute 3D Structure & Bonding SCXRD_Node->SCXRD_Out X-ray Source PXRD_Out PXRD Analysis Phase Purity & Rietveld Refinement PXRD_Node->PXRD_Out Cu-Kα Radiation MicroED_Out MicroED Analysis Sub-micron Structure Elucidation MicroED_Node->MicroED_Out Electron Beam

Figure 1: Workflow for the structural elucidation of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

References

  • [6] Chemistry World. "Exploring the advantages of single-crystal x-ray diffraction in pharma." Chemistry World. URL: [Link]

  • [9] Crystal Pharmatech. "Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED)." Crystal Pharmatech. URL:[Link]

  • [2] Bruker. "Protein Crystallography & Structure-Based Drug Design." Bruker. URL:[Link]

  • [3] Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. URL: [Link]

  • [5] IUCr Journals. "High-throughput nanoscale crystallization of dihydropyridine active pharmaceutical ingredients." IUCrJ. URL:[Link]

  • [8] ACS Publications. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." Molecular Pharmaceutics. URL: [Link]

  • [4] NIH PMC. "Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders." National Institutes of Health. URL:[Link]

Sources

Elemental Analysis Validation for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid , a critical building block in the synthesis of kinase inhibitors (e.g., BTK, JAK inhibitors). It contrasts the industry-standard "HPLC-only" approach with a comprehensive "Elemental Analysis (EA) + Orthogonal Testing" protocol, demonstrating why the latter is non-negotiable for pharmaceutical-grade intermediates.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, CMC Leads, and Analytical Scientists

Executive Summary: The "Purity Gap" in Heterocyclic Intermediates

In drug development, 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid (C₁₁H₁₀N₂O₂) serves as a scaffold for biaryl coupling. While High-Performance Liquid Chromatography (HPLC) is the standard for assessing organic purity, it possesses a critical blind spot: it cannot detect "invisible" impurities such as inorganic salts, trapped moisture, or residual metal catalysts (Pd, B).

This guide compares two grades of this intermediate:

  • Grade A (The Product): Validated via Elemental Analysis (CHN) + HPLC + qNMR.

  • Grade B (The Alternative): Validated via HPLC only.

Key Finding: Grade B materials frequently pass HPLC specifications (>98%) while containing up to 10-15% mass errors due to inorganic salts (e.g., LiCl, NaBr) or hydration, leading to stoichiometric failures in downstream Suzuki-Miyaura couplings.

Part 1: The Science of Validation
1.1 The Molecule & Theoretical Baseline

Before validation, the theoretical elemental composition must be established.

  • Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 65.34%64.94% – 65.74%
Hydrogen (H) 4.98%4.58% – 5.38%
Nitrogen (N) 13.86%13.46% – 14.26%
1.2 The Comparative Data: HPLC vs. Elemental Analysis

The following experimental data illustrates the "Purity Gap." Three batches of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid were synthesized via Suzuki coupling and subjected to different purification methods.

Table 1: Comparative Analysis of Purity Metrics

MetricBatch 1 (Precipitation Only) Batch 2 (Column Chromatography) Batch 3 (Crystallization + EA Validated)
HPLC Purity (254 nm) 98.2%99.5%99.8%
Appearance Off-white solidWhite powderWhite crystalline solid
Elemental Analysis (Found) C: 58.1%, H: 4.8%, N: 12.2%C: 64.1%, H: 5.1%, N: 13.5%C: 65.31%, H: 5.01%, N: 13.82%
Deviation from Theory C: -7.2% (FAIL) C: -1.2% (FAIL) C: -0.03% (PASS)
Interpretation Salt Contamination: High inorganic load (likely NaBr/KCl from coupling).Solvent Trap: Likely trapped solvent (EtOAc/Hexane) or silica.High Purity: Matches theoretical structure.
Impact on Synthesis 10% mass error causes stoichiometric mismatch; reaction fails.1-2% error; minor yield loss but acceptable for early R&D.Gold Standard: Precise stoichiometry guaranteed.

Expert Insight: Batch 1 looks acceptable by HPLC (98.2%) because the inorganic salts are UV-transparent. However, the EA reveals it is only ~89% pure by mass. Using this material in a subsequent step would introduce a 11% molar deficiency, potentially stalling the reaction.

Part 2: Experimental Protocols
2.1 Elemental Analysis (CHN) Protocol
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Temp: 950°C (ensure complete combustion of the stable pyrazole ring).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: Optimized to 10-15 mL to prevent soot formation from the aromatic benzoic acid moiety.

  • Standard: Acetanilide (K factor calibration).

  • Sample Mass: 2–3 mg (weighed to ±0.001 mg on a microbalance).

Self-Validating Step: Run a sulfanilamide standard before and after the sample. If the standard deviates >0.2%, recalibrate.

2.2 Orthogonal HPLC Method (For Organic Impurities)

While EA detects bulk purity, HPLC is required to detect regioisomers (e.g., 1-methyl-3-pyrazolyl isomer).

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (aromatic) and 220 nm (amide/pyrazole bonds).

Part 3: Visualization of Validation Logic

The following diagram illustrates the decision matrix used to classify the material grade based on EA and HPLC data.

ValidationWorkflow Start Crude 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid HPLC Step 1: HPLC Analysis (Organic Purity) Start->HPLC DecisionHPLC Purity > 98%? HPLC->DecisionHPLC EA Step 2: Elemental Analysis (CHN) (Bulk Composition) DecisionHPLC->EA Yes FailHPLC REJECT: Regioisomers/Organic Impurities Action: Recrystallize/Column DecisionHPLC->FailHPLC No DecisionEA Within ±0.4% of Theory? EA->DecisionEA FailEA WARNING: 'Invisible' Impurities Detected DecisionEA->FailEA No Pass GRADE A: RELEASE (Validated Reference Standard) DecisionEA->Pass Yes DiagnoseEA Diagnosis: Low %C/%N = Inorganic Salts/Water High %C = Trapped Solvent FailEA->DiagnoseEA DiagnoseEA->Start Reprocess (Desalt/Dry)

Caption: Figure 1. Integrated validation workflow ensuring both organic purity (HPLC) and bulk compositional integrity (Elemental Analysis).

Part 4: Troubleshooting & Interpretation

When the Elemental Analysis fails despite passing HPLC, use this guide to identify the root cause:

ObservationLikely CauseRecommended Action
Low %C, Low %N Inorganic Contamination: Silica gel, Sodium sulfate, or Palladium residues are "diluting" the sample.Dissolve in base (NaOH), filter (remove silica), then re-acidify. Check ash content.
Low %C, High %H Moisture/Water: The sample is a hydrate or wet.Dry under high vacuum (50°C, <1 mbar) for 24h. Perform Karl Fischer titration to confirm.
High %C Solvent Entrapment: Residual Ethyl Acetate or Toluene.Proton NMR (qNMR) to quantify solvent moles. Extended drying or lyophilization required.
Correct %C, Low %N Decomposition: Loss of nitrogen (rare for pyrazoles) or weighing error.Check combustion tube for ash; ensure complete oxidation.
References
  • ICH Q3D (R1). Guideline for Elemental Impurities. European Medicines Agency, 2019. Link

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[1] USP-NF. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link

  • BenchChem Technical Guides. "Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis." BenchChem, 2025.[2] Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. (Foundational reference for the synthesis method). Link

Sources

Comparative synthesis yields of N-methylated pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

Objective: This guide provides a comparative technical analysis of synthetic routes for N-methylated pyrazoles, a structural motif critical in kinase inhibitors (e.g., Crizotinib, Ruxolitinib).[1]

The Core Challenge: The synthesis of N-methylpyrazoles is defined by the N1 vs. N2 regioselectivity problem . Pyrazoles are ambident nucleophiles; tautomerism renders the two nitrogen atoms chemically similar but not identical. Standard alkylation often yields a difficult-to-separate mixture of isomers (typically ranging from 1:1 to 3:1), necessitating tedious chromatographic purification and resulting in significant mass loss.[1]

This guide compares three distinct methodologies to overcome this bottleneck:

  • Classical Direct Alkylation (SN2): High throughput but poor selectivity.[1]

  • De Novo Cyclization: High yield and selectivity, but limited by substrate availability.[1]

  • Modern Steric-Directed Alkylation (Silyl-Masking): The emerging standard for high N1-selectivity on complex scaffolds.[1]

Comparative Performance Analysis

The following data aggregates yields and regioselectivity ratios (N1:N2) for a model substrate: 3-substituted-5-phenylpyrazole .

MethodologyKey ReagentsAvg. Isolated YieldRegioselectivity (N1:N2)Primary Limitation
Direct Alkylation MeI or DMS, NaH/K₂CO₃65 - 75%*~ 60:40 to 75:25Poor selectivity; requires HPLC/Column separation.
De Novo Cyclization Methylhydrazine + 1,3-Diketone85 - 92%> 95:5Limited to forming the pyrazole ring from scratch; cannot be applied to late-stage functionalization.
Silyl-Masked Alkylation (Chloromethyl)trimethylsilane78 - 85%> 92:8Requires fluoride deprotection step; reagents are more expensive than MeI.

*Yield represents the combined mixture before isomer separation. Isolated yield of the desired single isomer is often <40%.

Detailed Methodologies & Protocols

Methodology A: Classical Direct Alkylation (SN2)

Mechanism: Deprotonation of the pyrazole NH creates a pyrazolide anion. The negative charge is delocalized, but the attack on the electrophile (MeI) is governed by a competition between steric hindrance (blocking N1) and lone-pair availability.[1]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the pyrazole substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 min until gas evolution ceases.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 equiv) dropwise via syringe.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Critical Step. Isomers must be separated via flash column chromatography. Typically, the N1-methyl isomer is less polar (higher Rf) than the N2-isomer, but this varies with substitution.

Methodology B: De Novo Cyclization (Regiocontrolled)

Mechanism: This method relies on the condensation of methylhydrazine with a 1,3-diketone.[1] The regiochemistry is determined during the initial nucleophilic attack. The more nucleophilic nitrogen of methylhydrazine (the NHMe group) attacks the more electrophilic (or less sterically hindered) carbonyl carbon of the diketone.

Protocol:

  • Setup: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Cool to 0°C. Add Methylhydrazine (1.1 equiv) dropwise. Caution: Methylhydrazine is highly toxic.[1]

  • Cyclization: Heat the reaction to reflux (78°C) for 3–6 hours.

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Purification: Often, the product crystallizes upon cooling or addition of cold ether. If not, a short silica plug is sufficient.

  • Note: If the diketone has similar steric/electronic groups at positions 1 and 3, regioselectivity will drop, and mixtures will form.[1]

Methodology C: Modern Silyl-Masked Alkylation

Mechanism: This approach uses a bulky alkylating agent, (chloromethyl)trimethylsilane (TMSCH₂Cl), instead of MeI.[1] The massive trimethylsilyl group acts as a temporary steric shield, making the formation of the sterically crowded N2-isomer kinetically impossible. Once alkylated, the TMS group is removed (protodesilylation) to reveal the methyl group.

Protocol:

  • Alkylation: Dissolve pyrazole (1.0 equiv) in THF. Add KHMDS (1.2 equiv) at 0°C. Stir 30 min.

  • Masked Addition: Add (Chloromethyl)trimethylsilane (1.2 equiv). Heat to 60°C for 12 hours.

  • Desilylation (Unmasking): Cool to RT. Add TBAF (1.0 M in THF, 2.0 equiv) or CsF (3.0 equiv) in wet DMF.[1] Stir at 60°C for 2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[1]

  • Result: High selectivity for the N1-methyl product (often >10:1) due to the steric bulk of the TMS group during the C-N bond formation step.

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the correct synthesis route based on substrate constraints.

PyrazoleSynthesis Start Target: N-Methyl Pyrazole Q1 Is the Pyrazole ring already formed? Start->Q1 Cyclization Method B: De Novo Cyclization (Methylhydrazine + 1,3-Diketone) Q1->Cyclization No DirectAlk Is the substrate complex/late-stage? Q1->DirectAlk Yes Classic Method A: Classical Alkylation (MeI/Base) *Accept 1:1 mixture* DirectAlk->Classic No (Simple Structure) Modern Method C: Silyl-Masked Alkylation (TMSCH2Cl) *High N1 Selectivity* DirectAlk->Modern Yes (Need Selectivity)

Caption: Decision tree for selecting the optimal N-methylation strategy based on substrate stage and selectivity requirements.

Scientific Validation & Causal Analysis

Why Direct Alkylation Fails at Regioselectivity

In an unsymmetrical pyrazole, the N-H proton is acidic (pKa ~14).[1] Upon deprotonation, the resulting anion resonates between N1 and N2.

  • Steric Factor: If C3 and C5 substituents differ significantly in size (e.g., Methyl vs. Phenyl), the alkylating agent should prefer the less hindered nitrogen.

  • The Reality: MeI is a small, "hard" electrophile. It is so reactive that it often ignores weak steric biases, leading to a statistical mixture.[1] This is why "Method C" utilizes the bulky TMS group—it artificially amplifies the steric penalty for reacting at the wrong nitrogen.

The "Lone Pair" Trap in Cyclization

In Method B (Cyclization), the mechanism is not SN2. It is a condensation.[1]

  • Methylhydrazine has two nitrogens: NH₂ (less nucleophilic) and NHMe (more nucleophilic due to the inductive effect of the methyl group).

  • The 1,3-diketone has two carbonyls. If one is next to a bulky group (e.g., t-Butyl), it is less electrophilic.

  • The Rule: The NHMe attacks the least hindered/most electrophilic carbonyl . This locks the regiochemistry before the ring closes.

References

  • Regioselective Synthesis of N-Methylpyrazoles via Silyl-Masking Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Regioselectivity in the Cyclization of 1,3-Diketones with Methylhydrazine Source: Molecules (MDPI) URL:[Link][1]

  • Chan-Lam Coupling for N-Arylation/Alkylation of Pyrazoles Source: Royal Society of Chemistry (RSC) URL:[1][Link]

Sources

Safety Operating Guide

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is a functionalized organic intermediate typically used in drug discovery and medicinal chemistry (e.g., as a scaffold for kinase inhibitors).[1] As a benzoic acid derivative containing a nitrogenous heterocycle, it requires specific disposal protocols to prevent environmental contamination and ensure personnel safety.[1]

Immediate Disposal Directive:

  • Primary Method: High-temperature incineration equipped with an afterburner and scrubber.[1]

  • Prohibited: Do NOT discharge into sinks, drains, or municipal sewage systems.[1]

  • Waste Classification: Hazardous Organic Waste (Non-halogenated, unless mixed with halogenated solvents).[1]

Chemical Profile & Hazard Assessment

Before handling waste, verify the chemical identity and hazards.[1][2] While specific toxicological data for this exact isomer may be limited, it shares class-based hazards with phenyl-pyrazoles and benzoic acid derivatives.[1]

Physicochemical Properties (Class-Typical)
PropertyDescription/ValueRelevance to Disposal
Molecular Formula

Defines elemental composition for incineration (

generation).[1]
Molecular Weight ~202.21 g/mol Calculation of stoichiometric waste loads.[1]
Physical State Solid (Crystalline powder)Requires solid waste segregation ("Lab Pack").[1]
Solubility Low in water; Soluble in DMSO, MeOH, dilute base.[1]Dictates spill cleanup solvents and liquid waste streams.[1][2]
Acidity (pKa) ~4.0 - 4.5 (COOH group)Incompatible with strong oxidizers and bases.[1]
GHS Hazard Classification (Predicted)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][3][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][3][4]

  • Environmental: Potential chronic aquatic toxicity (common for pyrazole derivatives).[1]

Waste Segregation & Decision Logic

Effective disposal begins with proper segregation at the point of generation.[1] Mixing incompatible waste streams is the most common cause of laboratory accidents during disposal.[1]

WasteSegregation Start Waste Generation 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mixture StateCheck->Liquid Dissolved SolidAction Solid Waste Stream (Yellow Bag/Container) Solid->SolidAction Collect in Drum SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated Aqueous Aqueous (Basic/Acidic) SolventCheck->Aqueous HaloWaste Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste AqWaste Aqueous Hazardous Waste (Do NOT Drain) Aqueous->AqWaste

Figure 1: Decision tree for segregating 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid waste streams to ensure compatibility and regulatory compliance.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stocks, weighing paper, contaminated gloves, spill debris.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a fiber drum with a poly-liner.[1]

  • Labeling: Affix a hazardous waste label. Explicitly write: "Solid Organic Waste: 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Irritant."

  • Packing:

    • Place the primary container (vial/bottle) inside the waste drum.[1]

    • If disposing of loose powder, double-bag in chemically resistant polyethylene bags before placing in the drum.[1]

  • Disposal Path: Transfer to EHS (Environmental Health & Safety) for incineration .[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis, HPLC waste, cleaning solvents.[1]

  • pH Check: If the solution is aqueous, ensure pH is between 5 and 9 to prevent corrosion of waste drums, though most organic waste streams tolerate wider ranges.[1]

  • Solvent Compatibility:

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.[1]

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Transfer: Pour into the appropriate carboy (typically 20L HDPE). Leave 10% headspace for thermal expansion.[1]

  • Precipitation Risk: As a benzoic acid derivative, this compound may precipitate if acidic aqueous waste is mixed with organic solvents.[1] Action: Rinse the transfer funnel with the primary solvent to ensure no solid blockage occurs.[1]

Emergency Procedures: Spills & Exposure

In the event of a spill, rapid containment prevents the spread of dust (inhalation hazard) or liquid (absorption hazard).[1]

SpillResponse Spill Spill Detected Assess Assess Hazard (Qty > 100g?) Spill->Assess Minor Minor Spill (<100g) Assess->Minor Major Major Spill (>100g or Threat) Assess->Major PPE Don PPE (Gloves, Goggles, Lab Coat, N95) Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate Contain Containment PPE->Contain Cover with pads/dampen Clean Cleanup Contain->Clean Sweep/Scoop (No Dust) Decon Decontamination Clean->Decon Wash surface with soap/water SolidAction SolidAction Decon->SolidAction Dispose as Haz Waste

Figure 2: Operational workflow for spill response.[1] Note that dust generation must be minimized for solid spills.[1]

Step-by-Step Spill Cleanup:

  • Isolate: Mark the area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is loose, use an N95 or P100 respirator to avoid inhaling dust.[1]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.[1]

    • Liquid: Surround with absorbent boom or vermiculite.[1]

  • Collection: Scoop material into a disposable container. Do not use a brush if it generates dust; use a plastic scoop or dustpan.[1]

  • Decontamination: Wash the surface with a dilute sodium carbonate solution (to solubilize the benzoic acid derivative) followed by water.[1]

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste container.

Regulatory & Compliance (US/Global)

  • RCRA (USA): This compound is not typically listed as a P- or U-listed waste specifically.[1] However, it must be characterized.

    • If dissolved in flammable solvents (Flash point < 60°C), it is D001 (Ignitable) .[1]

    • If toxic characteristics are unknown, the "Generator Knowledge" rule applies: treat as toxic/irritant.[1]

  • European Waste Code (EWC): Typically 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Benzoic Acid Derivatives (General Class).

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • PubChem. (2024).[1] Compound Summary: Benzoic Acid, 2-(1-methyl-1H-pyrazol-5-yl)- (Analogous Structures). National Library of Medicine.[1]

Sources

A Senior Application Scientist's Guide to Handling 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug discovery and development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-tested protocols for handling 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available—a common scenario with research chemicals—we can establish a robust safety framework by analyzing data from structurally analogous pyrazole and benzoic acid derivatives. This principle of analogy is a cornerstone of laboratory safety, ensuring we treat unknown compounds with the caution they warrant.

The guidance herein is synthesized from established safety protocols for similar molecules and is designed to be a self-validating system for your laboratory operations.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards is the critical first step in defining appropriate safety protocols. Based on the documented hazards of closely related pyrazole-benzoic acid compounds, we must assume that 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid presents a similar risk profile.

Hazard ClassificationPotential EffectsRepresentative Sources
Acute Oral Toxicity Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[1][3][4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][3][4][5]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[1][3][4]

This hazard profile dictates a multi-faceted personal protective equipment (PPE) strategy focused on preventing contact with skin and eyes, and minimizing inhalation of aerosolized particles.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a dynamic response to the identified risks. The following represents the minimum required PPE for any manipulation of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid.

Primary Engineering Control: The Chemical Fume Hood

Causality: The primary defense against respiratory exposure is an engineering control. Given that this compound is a solid that can form dust and may cause respiratory irritation, all manipulations must be performed inside a certified chemical fume hood.[6][7] This captures airborne particles at the source, providing a level of protection that no respirator alone can match.

Essential Personal Protective Equipment
PPE CategorySpecification & Rationale
Eye & Face Protection Mandatory: Tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards.[1][6] Rationale: The high risk of serious eye irritation from dust or splashes makes standard safety glasses insufficient. Recommended for large quantities or splash risks: A full-face shield worn over safety goggles.[7][8]
Hand Protection Mandatory: Chemical-resistant nitrile gloves.[6][7] Rationale: Nitrile provides excellent protection against the incidental contact expected in routine lab work.[9] Protocol: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected, and always before leaving the laboratory area. For prolonged contact or spill cleanup, consider heavier-duty gloves.
Body Protection Mandatory: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Rationale: Protects skin from accidental spills and contamination.[7][10] Recommended for larger scale operations: A chemical-resistant apron worn over the lab coat.[8][9]
Footwear Mandatory: Closed-toe shoes made of a non-porous material. Rationale: Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[11]

Operational Plan: PPE in Practice

The level of PPE must adapt to the specific procedure. The following workflow outlines a logical progression for selecting appropriate protection.

PPE_Workflow PPE Selection Workflow for Handling the Compound cluster_prep Preparation & Assessment cluster_ppe PPE & Control Selection cluster_disposal Post-Procedure start Start: Plan Experiment assess_scale Assess Scale & Procedure (e.g., mg vs. multi-gram scale) start->assess_scale fume_hood Work in Chemical Fume Hood assess_scale->fume_hood All Procedures base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Small Scale / Low Dust Risk enhanced_ppe Enhanced PPE: - Face Shield - Chemical Apron - Consider Respirator* fume_hood->enhanced_ppe Large Scale / High Dust or Splash Risk decontaminate Decontaminate Work Area base_ppe->decontaminate enhanced_ppe->decontaminate dispose Dispose of Waste per Protocol decontaminate->dispose end_op End Operation dispose->end_op caption *Consult EHS for respirator fit-testing and selection.

Caption: PPE selection is based on the scale and nature of the work.

Protocol for Weighing and Solution Preparation
  • Preparation: Don all mandatory PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

  • Staging: Place a tared weigh boat on the analytical balance inside the fume hood. Place all necessary equipment (spatulas, solvents, glassware) within the fume hood to minimize movement in and out of the sash.

  • Aliquotting: Carefully transfer the solid 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid to the weigh boat. Avoid any actions that could generate dust.

  • Dissolution: Add the solvent to the vessel containing the weighed solid. If sonication or heating is required, ensure the vessel is appropriately capped.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes directly into the designated solid hazardous waste container located within the fume hood.

Protocol for Spill Management

In the event of a small spill within the fume hood:

  • Alert: Notify personnel in the immediate area.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[12] Do not use combustible materials like paper towels for initial absorption.

  • Collect: Wearing appropriate PPE, carefully collect the contaminated absorbent material using a scoop or dustpan and place it into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[6][7] All cleaning materials must be disposed of as hazardous waste.

  • For large spills: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Improper disposal of chemical waste poses a significant risk to personnel and the environment.[13] The primary directive for disposing of 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid is to use a licensed hazardous waste disposal contractor via your institution's EHS office.[6][12] Never discharge this chemical into the sewer system. [6][14]

Step-by-Step Disposal Protocol
  • Waste Segregation: Maintain separate, clearly labeled waste streams for solid and liquid waste containing this compound. Do not mix with other waste streams unless explicitly permitted by your EHS department.[12][13]

  • Containerization:

    • Solid Waste: Collect all contaminated solids (e.g., gloves, weigh boats, absorbent materials) in a dedicated, leak-proof hazardous waste container, such as a high-density polyethylene pail.[12]

    • Liquid Waste: Collect all solutions in a compatible, sealed, and vented hazardous waste container (e.g., borosilicate glass or polyethylene).

  • Labeling: Label all waste containers clearly with "Hazardous Waste," the full chemical name "Waste 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid," and any associated hazard symbols.[6][13]

  • Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup. Keep containers tightly closed when not in use.[1][13]

  • Pickup: Arrange for disposal through your institution's EHS office. Complete all required waste manifests as instructed.[12]

By adhering to these protocols, you build a culture of safety that extends beyond personal protection to encompass environmental responsibility and regulatory compliance, reinforcing the trust placed in us as scientific professionals.

References

  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • BenchChem. (2025). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
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